molecular formula C7H7NOS B109166 3-Hydroxythiobenzamide CAS No. 104317-54-6

3-Hydroxythiobenzamide

Cat. No.: B109166
CAS No.: 104317-54-6
M. Wt: 153.2 g/mol
InChI Key: IDIHGRWUQGTNKS-UHFFFAOYSA-N
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Description

3-Hydroxythiobenzamide, also known as this compound, is a useful research compound. Its molecular formula is C7H7NOS and its molecular weight is 153.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 602738. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIHGRWUQGTNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374749
Record name 3-Hydroxythiobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104317-54-6
Record name 3-Hydroxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxybenzene-1-carbothioamide
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Foundational & Exploratory

Synthesis of 3-Hydroxythiobenzamide from 3-Hydroxybenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3-Hydroxythiobenzamide, a valuable building block in medicinal chemistry and drug development, from its nitrile precursor, 3-hydroxybenzonitrile. This document outlines various established synthetic methodologies, presents detailed experimental protocols, and summarizes quantitative data to facilitate reproducible and efficient laboratory synthesis.

Introduction

Thioamides are crucial functional groups in organic synthesis, serving as key intermediates for the preparation of various sulfur-containing heterocycles, such as thiazoles. The conversion of nitriles to primary thioamides is a fundamental transformation. This guide focuses on the specific synthesis of this compound, a compound of interest due to the presence of both a reactive thioamide group and a phenolic hydroxyl group, which can be further functionalized.

Synthetic Methodologies

The conversion of 3-hydroxybenzonitrile to this compound primarily involves the addition of a sulfur nucleophile to the electrophilic carbon of the nitrile group. Several methods have been reported, with the most common approaches utilizing hydrogen sulfide or its salts.

Reaction with Sodium Hydrogen Sulfide (NaSH)

A prevalent and practical method for the synthesis of thioamides from nitriles involves the use of sodium hydrogen sulfide (NaSH), often in the presence of an additive to facilitate the reaction. This approach avoids the direct handling of toxic gaseous hydrogen sulfide.

a) Sodium Hydrogen Sulfide with Magnesium Chloride: A simple and efficient procedure involves treating the aromatic nitrile with sodium hydrogen sulfide hydrate and magnesium chloride hexahydrate in an aprotic solvent like dimethylformamide (DMF) at room temperature.[1][2] This method has been shown to produce aromatic primary thioamides in high yields.[1][2] The reaction is typically clean, and the product can often be isolated in high purity by simple workup procedures.[2]

b) Sodium Hydrogen Sulfide with Diethylamine Hydrochloride: Another effective variation utilizes a combination of sodium hydrogen sulfide hydrate and diethylamine hydrochloride.[3][4] This reaction can be carried out in a mixture of 1,4-dioxane and water with mild heating.[3] This method is advantageous as it eliminates the need for gaseous hydrogen sulfide and allows for precise stoichiometric control of the reagents.[3]

Reaction with Gaseous Hydrogen Sulfide (H₂S)

The direct addition of hydrogen sulfide gas to a nitrile is a classical method for thioamide synthesis.

a) Base-Catalyzed Addition: This method typically involves bubbling hydrogen sulfide gas through a solution of the nitrile in the presence of a base. Common bases used include triethylamine or pyridine.[5] While effective for many aromatic nitriles, this method can be less efficient for those that are not activated.[3]

b) Anion-Exchange Resin Catalysis: A milder approach utilizes an anion-exchange resin in its hydrosulfide form (SH⁻) as a catalyst.[5] The reaction proceeds by passing gaseous hydrogen sulfide through a solution of the nitrile in a polar solvent mixture, such as methanol-water or ethanol-water, at room temperature and atmospheric pressure.[5] This method offers the advantages of mild reaction conditions and a simple work-up.[5]

Other Thionating Agents

While less common for the direct conversion of nitriles, other thionating agents are widely used for the synthesis of thioamides from the corresponding amides. Should the synthesis proceed via the hydrolysis of 3-hydroxybenzonitrile to 3-hydroxybenzamide, reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) could be employed for the subsequent thionation step.[1][6][7][8]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported methods for the synthesis of thioamides from nitriles, which can be adapted for the synthesis of this compound.

MethodReagentsSolventTemperatureTimeYield (%)Reference
NaSH with MgCl₂70% NaSH hydrate, MgCl₂·6H₂ODMFRoom Temperature0.5 - 4 h80 - 99[2]
NaSH with Diethylamine HClNaSH hydrate, Diethylamine·HCl1,4-Dioxane/Water55 °C-Moderate to Excellent[3]
H₂S with Anion-Exchange ResinH₂S (gas), Dowex 1X8 (SH⁻ form)Methanol/Water or Ethanol/WaterRoom Temperature0.5 - 6 h25 - 96[5]
Thioacetamide with AcidThioacetamide, Acid---Good[9]
Phosphorus PentasulfideP₄S₁₀---High[6]

Experimental Protocols

Detailed Protocol: Synthesis of this compound using Sodium Hydrogen Sulfide and Magnesium Chloride

This protocol is adapted from the general procedure described for the synthesis of aromatic thioamides.[2]

Materials:

  • 3-Hydroxybenzonitrile

  • Sodium hydrogen sulfide hydrate (70% NaSH·xH₂O)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-hydroxybenzonitrile (1.0 eq) in dimethylformamide (DMF), add magnesium chloride hexahydrate (1.0 - 1.5 eq).

  • To this mixture, add sodium hydrogen sulfide hydrate (2.0 - 3.0 eq) portion-wise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start reagents Combine 3-Hydroxybenzonitrile, MgCl2, and DMF start->reagents add_nash Add NaSH portion-wise reagents->add_nash stir Stir at RT (1-4h) add_nash->stir monitor Monitor by TLC stir->monitor quench Pour into Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Pathway

reaction_mechanism reagents 3-Hydroxybenzonitrile + NaSH intermediate1 Nucleophilic Attack Thioimidate Intermediate reagents->intermediate1 1. SH⁻ attacks nitrile carbon protonation Protonation (from H2O or mild acid) intermediate1->protonation 2. Intermediate is protonated product This compound protonation->product 3. Tautomerization

Caption: Proposed reaction mechanism for thioamide formation.

References

An In-depth Technical Guide to the Synthesis of 3-Hydroxythiobenzamide Using Lawesson's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to 3-hydroxythiobenzamide, a valuable building block in medicinal chemistry. The synthesis leverages the powerful thionating capabilities of Lawesson's reagent. Due to the chemoselectivity challenges posed by the presence of a phenolic hydroxyl group, which is more reactive towards Lawesson's reagent than the amide moiety, a protecting group strategy is employed. This guide details the experimental protocols for the protection of 3-hydroxybenzamide, the subsequent thionation of the protected intermediate, and the final deprotection to yield the target compound.

Introduction

This compound and its derivatives are of significant interest in drug discovery and development. For instance, they have been utilized as reactants in the preparation of nonsteroidal inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1, an enzyme implicated in various hormonal disorders. The conversion of an amide to a thioamide can significantly alter the electronic and steric properties of a molecule, potentially leading to enhanced biological activity or novel pharmacological profiles.

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used and effective thionating agent for a variety of carbonyl compounds, including amides.[1] Its mechanism involves the dissociation into a reactive dithiophosphine ylide, which then undergoes a cycloaddition with the carbonyl group, followed by a cycloreversion to form the thiocarbonyl and a stable phosphorus-oxygen byproduct.[2]

A key challenge in the synthesis of this compound is the presence of the phenolic hydroxyl group, which exhibits greater reactivity towards Lawesson's reagent than the amide carbonyl.[3] Direct thionation of 3-hydroxybenzamide would likely result in the undesired reaction at the hydroxyl group. To circumvent this, a three-step synthetic strategy is proposed:

  • Protection: The phenolic hydroxyl group of 3-hydroxybenzamide is protected as a tert-butyldimethylsilyl (TBS) ether. TBS ethers are stable under a wide range of reaction conditions, including thionation with Lawesson's reagent.

  • Thionation: The amide functionality of the protected intermediate, 3-(tert-butyldimethylsilyloxy)benzamide, is converted to a thioamide using Lawesson's reagent.

  • Deprotection: The TBS protecting group is selectively removed to afford the final product, this compound.

Synthetic Pathway

The overall synthetic transformation is depicted below:

G cluster_0 Step 1: Protection cluster_1 Step 2: Thionation cluster_2 Step 3: Deprotection 3-hydroxybenzamide 3-(tert-butyldimethylsilyloxy)benzamide 3-hydroxybenzamide->3-(tert-butyldimethylsilyloxy)benzamide TBSCl, Imidazole DMF TBSCl, Imidazole\nDMF TBSCl, Imidazole DMF 3-(tert-butyldimethylsilyloxy)benzamide_2 3-(tert-butyldimethylsilyloxy)thiobenzamide Intermediate (structure not readily available) 3-(tert-butyldimethylsilyloxy)benzamide_2->3-(tert-butyldimethylsilyloxy)thiobenzamide Lawesson's Reagent Toluene, Reflux Lawesson's Reagent\nToluene, Reflux Lawesson's Reagent Toluene, Reflux 3-(tert-butyldimethylsilyloxy)thiobenzamide_2 Intermediate This compound 3-(tert-butyldimethylsilyloxy)thiobenzamide_2->this compound TBAF, THF TBAF, THF TBAF, THF

Caption: Proposed synthetic route for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar transformations and should be optimized for the specific substrate.

Step 1: Synthesis of 3-(tert-butyldimethylsilyloxy)benzamide

Materials:

  • 3-Hydroxybenzamide

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 3-hydroxybenzamide (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • To this solution, add TBSCl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-(tert-butyldimethylsilyloxy)benzamide.

Step 2: Synthesis of 3-(tert-butyldimethylsilyloxy)thiobenzamide

Materials:

  • 3-(tert-butyldimethylsilyloxy)benzamide

  • Lawesson's reagent

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-(tert-butyldimethylsilyloxy)benzamide (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-(tert-butyldimethylsilyloxy)thiobenzamide.[4]

Step 3: Synthesis of this compound

Materials:

  • 3-(tert-butyldimethylsilyloxy)thiobenzamide

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-(tert-butyldimethylsilyloxy)thiobenzamide (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBAF solution (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.[5]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound. Please note that yields are illustrative and may vary based on experimental conditions and scale.

Table 1: Reaction Conditions and Representative Yields

StepReactionKey ReagentsSolventTemperatureTime (h)Representative Yield (%)
1Protection3-Hydroxybenzamide, TBSCl, ImidazoleDMFRoom Temp.12-1685-95
2Thionation3-(tert-butyldimethylsilyloxy)benzamide, Lawesson's ReagentTolueneReflux2-470-85
3Deprotection3-(tert-butyldimethylsilyloxy)thiobenzamide, TBAFTHF0 °C to Room Temp.1-280-90

Table 2: Spectroscopic Data for this compound (Expected)

Analysis Expected Data
¹H NMR Aromatic protons (multiplets), a broad singlet for the -OH proton, and two broad singlets for the -NH₂ protons.
¹³C NMR A signal for the thiocarbonyl carbon (C=S) typically in the range of 190-210 ppm, and signals for the aromatic carbons.[6]
IR (cm⁻¹) A strong C=S stretching band around 1050-1250 cm⁻¹, N-H stretching bands around 3100-3300 cm⁻¹, and a broad O-H stretching band around 3200-3600 cm⁻¹.[6]

Visualizations

Mechanism of Lawesson's Reagent in Amide Thionation

G LR Lawesson's Reagent Ylide Dithiophosphine Ylide LR->Ylide Dissociation Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate Cycloaddition Amide Amide (R-CONH2) Amide->Intermediate Thioamide Thioamide (R-CSNH2) Intermediate->Thioamide Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct

Caption: Mechanism of amide thionation using Lawesson's reagent.

Experimental Workflow

G Start Start: 3-Hydroxybenzamide Protection Protection (TBSCl) Start->Protection Thionation Thionation (Lawesson's Reagent) Protection->Thionation Deprotection Deprotection (TBAF) Thionation->Deprotection Purification Purification Deprotection->Purification Product Final Product: This compound Purification->Product

Caption: Overall experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 3-hydroxybenzamide can be effectively achieved through a three-step process involving protection of the phenolic hydroxyl group, thionation of the amide with Lawesson's reagent, and subsequent deprotection. This approach successfully addresses the chemoselectivity challenge posed by the higher reactivity of the hydroxyl group. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize this valuable compound for further investigation and application. Careful optimization of the reaction conditions for each step is recommended to achieve high yields and purity.

References

Spectroscopic Characterization of 3-Hydroxythiobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Hydroxythiobenzamide. Due to the limited availability of direct experimental data for this specific compound, this document outlines the predicted and expected spectroscopic characteristics based on the analysis of its isomers (o- and p-hydroxythiobenzamide) and foundational principles of spectroscopic interpretation for thioamides. This guide serves as a valuable resource for researchers and professionals involved in the synthesis, identification, and application of this compound, offering a framework for its analytical characterization.

Introduction

This compound is an organic compound featuring a benzene ring substituted with both a hydroxyl (-OH) and a thioamide (-CSNH2) group at positions 3. The presence of these functional groups makes it a molecule of interest in medicinal chemistry and materials science, potentially exhibiting unique biological activities and coordination properties. Accurate spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this compound. This guide details the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected quantitative spectroscopic data for this compound. These predictions are derived from the known spectral data of its isomers and related thiobenzamide derivatives.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity Coupling Constant (J, Hz)
H-2~7.3-7.4d~8.0
H-4~6.9-7.0t~8.0
H-5~7.2-7.3t~8.0
H-6~7.1-7.2d~8.0
-OH~9.5-10.0br s-
-NH₂~9.0-9.5br s-

Note: Chemical shifts are referenced to TMS (Tetramethylsilane). The broad singlets for the -OH and -NH₂ protons are due to hydrogen bonding and exchange with residual water in the solvent.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm) in DMSO-d₆
C=S~200-205
C-1~140-145
C-2~115-120
C-3~155-160
C-4~120-125
C-5~125-130
C-6~118-123
Infrared (IR) Spectroscopy

Table 3: Predicted Main IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-HStretching3200-3400Strong, Broad
N-HStretching3100-3300Medium, Broad
C-H (aromatic)Stretching3000-3100Medium
C=SStretching (Thioamide I)1300-1400Strong
C-NStretching (Thioamide II)1450-1550Strong
N-HBending (Thioamide III)1250-1350Medium
C-H (aromatic)Bending (out-of-plane)750-900Strong

Thioamides exhibit a series of characteristic bands, often referred to as the thioamide A, B, and G bands. The B band, primarily due to C-N stretching, is typically strong and appears in the 1400-1600 cm⁻¹ region. The G band, associated with C=S stretching, is found at lower frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Solvent λ_max (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition
Ethanol~280-290~10,000-15,000π → π
~390-410~100-200n → π

The UV-Vis spectrum of thiobenzamides is characterized by a high-intensity π → π* transition and a lower-intensity n → π* transition at longer wavelengths.[1] The position of these bands can be influenced by the solvent polarity.

Mass Spectrometry (MS)

Table 5: Predicted m/z Values for Major Fragments of this compound in Mass Spectrometry

Ion Formula Predicted m/z Description
[M]⁺C₇H₇NOS⁺153.02Molecular Ion
[M-NH₂]⁺C₇H₅OS⁺137.00Loss of amino radical
[M-S]⁺C₇H₇NO⁺121.05Loss of sulfur
[M-CSNH₂]⁺C₆H₅O⁺93.03Loss of thioformamide radical

Experimental Protocols

Detailed experimental protocols for the spectroscopic characterization of this compound are provided below. These are generalized procedures and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Analysis : Integrate the proton signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation : Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum.

  • Data Analysis : Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 10⁻⁵ M).

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Scan the sample over a wavelength range of 200 to 800 nm.

    • Use a cuvette containing the pure solvent as a reference.

  • Data Analysis : Determine the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation : Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition :

    • Acquire the mass spectrum in positive or negative ion mode.

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to determine the exact mass.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis ms Mass Spectrometry purification->ms data_analysis Spectral Data Analysis & Interpretation nmr->data_analysis ir->data_analysis uv_vis->data_analysis ms->data_analysis reporting Technical Report & Data Archiving data_analysis->reporting

Caption: General experimental workflow for the synthesis and spectroscopic characterization of this compound.

Logical Relationship of Spectroscopic Techniques

This diagram shows the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.

logical_relationship cluster_techniques Spectroscopic Techniques cluster_information Structural Information Obtained compound This compound (C₇H₇NOS) nmr NMR (¹H, ¹³C) ir IR uv_vis UV-Vis ms MS nmr_info Carbon-Hydrogen Framework Connectivity nmr->nmr_info Provides ir_info Functional Groups (O-H, N-H, C=S) ir->ir_info Identifies uv_vis_info Conjugated π System Electronic Transitions uv_vis->uv_vis_info Probes ms_info Molecular Weight Elemental Composition Fragmentation Pattern ms->ms_info Determines

Caption: Relationship between spectroscopic techniques and the structural information derived for this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Hydroxythiobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Estimated ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the protons and carbons of 3-Hydroxythiobenzamide. These estimations are derived from spectral data of structurally related compounds, including p-hydroxythiobenzamides and other substituted benzamides. The numbering convention used for the assignments is illustrated in the chemical structure diagram below.

Table 1: Estimated ¹H NMR Spectral Data for this compound

Solvent: DMSO-d₆ Spectrometer Frequency: 400 MHz

ProtonMultiplicityEstimated Chemical Shift (δ, ppm)Estimated Coupling Constant (J, Hz)
H-2Singlet (broad)~7.5 - 7.6-
H-4Doublet of Doublets~7.0 - 7.1J ≈ 8.0, 2.0
H-5Triplet~7.2 - 7.3J ≈ 8.0
H-6Doublet of Doublets~7.3 - 7.4J ≈ 8.0, 2.0
OHSinglet (broad)~9.5 - 10.0-
NH₂Singlet (broad)~9.0 - 9.5 (two protons)-

Table 2: Estimated ¹³C NMR Spectral Data for this compound

Solvent: DMSO-d₆ Spectrometer Frequency: 100 MHz

CarbonEstimated Chemical Shift (δ, ppm)
C-1~140 - 142
C-2~118 - 120
C-3~157 - 159
C-4~115 - 117
C-5~129 - 131
C-6~120 - 122
C=S~198 - 202

Experimental Protocols

The following provides a generalized, detailed methodology for the acquisition of NMR spectra for aromatic thioamides like this compound.

2.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons (e.g., -OH and -NH₂).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for obtaining well-resolved spectra.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: Approximately 2-4 seconds.

    • Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for aromatic compounds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: A spectral width of 0 to 220 ppm is appropriate.

2.3. Data Processing

  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual DMSO-d₅ peak at 2.50 ppm for ¹H NMR, and the central peak of the DMSO-d₆ septet at 39.52 ppm for ¹³C NMR.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the chemical structure and the expected NMR signaling pathways of this compound.

Caption: Chemical structure of this compound with atom numbering.

G Expected NMR Chemical Shift Regions for this compound cluster_HNMR ¹H NMR cluster_CNMR ¹³C NMR Aromatic Aromatic Protons (H-2, H-4, H-5, H-6) δ ~7.0-7.6 ppm OH Hydroxyl Proton (OH) δ ~9.5-10.0 ppm NH2 Amide Protons (NH₂) δ ~9.0-9.5 ppm AromaticC Aromatic Carbons (C1-C6) δ ~115-159 ppm ThioC Thiocarbonyl Carbon (C=S) δ ~198-202 ppm Molecule This compound Molecule->Aromatic Protons Molecule->OH Molecule->NH2 Molecule->AromaticC Carbons Molecule->ThioC

Spectroscopic Analysis of 3-Hydroxythiobenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 3-Hydroxythiobenzamide. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines the expected spectroscopic characteristics based on the known properties of thioamides, aromatic compounds, and hydroxylated benzaldehyde derivatives. Standardized experimental protocols are provided to facilitate the acquisition and interpretation of high-quality data for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Introduction to this compound

This compound is a sulfur-containing organic molecule featuring a benzene ring substituted with both a hydroxyl (-OH) and a thioamide (-CSNH2) group. The thioamide functional group, an isostere of the more common amide bond, imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased acidity of the N-H protons, and a different reactivity profile.[1] These characteristics make thioamide-containing compounds, such as this compound, interesting candidates for various applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental to confirming the structure, purity, and stability of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

A standard protocol for obtaining an FT-IR spectrum of a solid sample like this compound is as follows:

  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount (1-2 mg) of the this compound sample with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum Acquisition:

    • Place the empty sample holder (or a KBr pellet without the sample) in the FT-IR spectrometer.

    • Record a background spectrum to account for atmospheric CO2, water vapor, and any instrumental artifacts.[2]

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample in the spectrometer's sample compartment.

    • Record the sample spectrum. The instrument software will automatically subtract the background spectrum.

  • Data Analysis:

    • Process the resulting spectrum to identify the wavenumbers (cm⁻¹) of the absorption bands.

    • Correlate these absorption bands with specific molecular vibrations to identify the functional groups present in the molecule.

Expected FT-IR Spectral Data for this compound

The following table summarizes the expected characteristic infrared absorption bands for this compound based on typical ranges for the constituent functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Phenolic)Stretching3400 - 3200Broad, Strong
N-H (Thioamide)Asymmetric & Symmetric Stretching3350 - 3150Medium
C-H (Aromatic)Stretching3100 - 3000Medium to Weak
C=S (Thioamide I)Stretching1120 ± 20[1]Medium to Strong
C-N (Thioamide II)Stretching1400 - 1200Medium
N-H (Thioamide II)Bending1650 - 1550Medium
C=C (Aromatic)Ring Stretching1600 - 1450Medium to Weak
C-O (Phenolic)Stretching1260 - 1180Strong
C-H (Aromatic)Out-of-plane Bending900 - 675Strong

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

A general procedure for the mass spectrometric analysis of this compound using Electron Ionization (EI) is as follows:

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

  • Ionization: Volatilize the sample by heating the probe. In the ionization chamber, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: Detect the separated ions, and a computer generates a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak (M⁺) and the various fragment ions. The fragmentation pattern provides valuable information about the molecule's structure.

Proposed Mass Spectrometry Fragmentation of this compound

The expected molecular weight of this compound (C₇H₇NOS) is approximately 153.21 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 153. A plausible fragmentation pathway under electron ionization is outlined below.

m/z Proposed Fragment Ion Proposed Neutral Loss
153[C₇H₇NOS]⁺ (Molecular Ion)-
136[C₇H₆OS]⁺•NH
120[C₇H₆O]⁺S
108[C₆H₄O]⁺CS
93[C₆H₅O]⁺HCN
77[C₆H₅]⁺CO

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis cluster_interpretation Data Interpretation Sample This compound FTIR_Prep Prepare KBr Pellet Sample->FTIR_Prep Solid Sample MS_Intro Direct Insertion Sample->MS_Intro Solid Sample FTIR_Acquire Acquire Spectrum FTIR_Prep->FTIR_Acquire FTIR_Data FT-IR Spectrum FTIR_Acquire->FTIR_Data Interpret_FTIR Functional Group ID FTIR_Data->Interpret_FTIR MS_Ionize Electron Ionization MS_Intro->MS_Ionize MS_Analyze Mass Analysis MS_Ionize->MS_Analyze MS_Data Mass Spectrum MS_Analyze->MS_Data Interpret_MS Molecular Weight & Fragmentation MS_Data->Interpret_MS Structure_Confirm Structural Confirmation Interpret_FTIR->Structure_Confirm Interpret_MS->Structure_Confirm fragmentation_pathway M [C₇H₇NOS]⁺˙ m/z = 153 F1 [C₇H₅OS]⁺ m/z = 136 M->F1 -NH₂ F2 [C₆H₅O]⁺ m/z = 93 F1->F2 -CS F3 [C₆H₅]⁺ m/z = 77 F2->F3 -CO F4 [C₅H₅]⁺ m/z = 65 F3->F4 -C₂H₂

References

Physicochemical Properties of 3-Hydroxythiobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxythiobenzamide is an organic compound featuring a benzene ring substituted with a hydroxyl (-OH) group at the meta position and a thioamide (-CSNH2) group. Its chemical structure makes it a subject of interest in medicinal chemistry and materials science due to the potential for hydrogen bonding, metal chelation, and various chemical transformations. This technical guide provides a summary of the available physicochemical properties, synthesis considerations, and characterization data for this compound. It is important to note that while predicted data for several properties are available, experimentally determined values are scarce in the current scientific literature.

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its behavior in various systems, including biological and chemical environments. The following table summarizes the key known and predicted properties of this compound.

PropertyValueData Type
Chemical Formula C₇H₇NOS-
Molecular Weight 153.20 g/mol -
CAS Number 104317-54-6-
Appearance Not specified-
Melting Point Not available-
Boiling Point 336.0 ± 44.0 °C[1][2]Predicted
Density 1.338 ± 0.06 g/cm³[1][2]Predicted
pKa 9.30 ± 0.10[1][2]Predicted
Solubility Not available-
LogP (Octanol-Water) Not available-

Synthesis and Characterization

Synthesis Protocol

A general procedure, adapted from the synthesis of the isomeric 4-hydroxythiobenzamide, could involve the following steps[3]:

  • Reaction Setup : A solution of 3-hydroxybenzonitrile in a suitable solvent (e.g., a polar aprotic solvent like N,N-dimethylformamide or an alcohol) is prepared in a reaction vessel.

  • Thionation : A source of sulfur, such as sodium hydrosulfide (NaSH) or Lawesson's reagent, is added to the solution. The reaction may be catalyzed by an acid or a base.

  • Reaction Conditions : The mixture is typically stirred at a controlled temperature for a specific duration to ensure the completion of the reaction. Progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up and Purification : Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve quenching the reaction, extraction, and washing. The crude this compound can then be purified by recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis of a hydroxythiobenzamide from its corresponding hydroxybenzonitrile.

G cluster_synthesis Generalized Synthesis Workflow start 3-Hydroxybenzonitrile reagents Thionating Agent (e.g., NaSH, Lawesson's reagent) Solvent reaction Reaction (Controlled Temperature and Time) start->reaction reagents->reaction workup Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.
Characterization

The characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR would show characteristic signals for the aromatic protons, the hydroxyl proton, and the amine protons of the thioamide group. The splitting patterns and chemical shifts of the aromatic protons would confirm the 1,3-disubstitution pattern.

    • ¹³C NMR would display distinct signals for the seven carbon atoms in the molecule, including the thiocarbonyl carbon, the carbon bearing the hydroxyl group, and the other aromatic carbons.

  • Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group, N-H stretching of the thioamide, C=S stretching, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS) : Mass spectrometry would be used to determine the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular weight of 153.20 g/mol . Fragmentation patterns could provide further structural information.

The following diagram outlines a typical characterization workflow for an organic compound like this compound.

G cluster_characterization Characterization Workflow cluster_spectroscopy Spectroscopic Analysis product Purified this compound nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure_confirmation Structure Confirmation and Purity Assessment nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

A standard workflow for the structural characterization of this compound.

Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activity or potential signaling pathway involvement of this compound. However, related compounds, such as various substituted thiobenzamides and hydroxybenzamides, have been investigated for a range of biological activities, including antimicrobial and enzyme inhibitory effects[4][5][6]. The presence of the hydroxyl and thioamide functional groups suggests that this compound could potentially exhibit biological activity, warranting further investigation.

A general logical relationship for investigating the biological potential of a novel compound is depicted below.

G cluster_bioactivity Biological Activity Investigation compound This compound screening Biological Screening (e.g., Antimicrobial, Enzyme Inhibition Assays) compound->screening hit_id Identification of Biological 'Hits' screening->hit_id moa Mechanism of Action Studies (e.g., Signaling Pathway Analysis) hit_id->moa lead_opt Lead Optimization for Drug Development moa->lead_opt

A logical workflow for the investigation of the biological activity of a compound.

Conclusion

This compound is a molecule with potential for further research in various scientific domains. This guide has summarized the currently available, albeit limited, physicochemical data, which is primarily based on predictions. There is a clear need for experimental determination of its core properties, the development of a specific and optimized synthesis protocol, and comprehensive characterization. Furthermore, its biological activities remain unexplored, presenting an open field for future investigation by researchers in drug discovery and related fields.

References

An In-depth Technical Guide on the Solubility of 3-Hydroxythiobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available quantitative solubility data for 3-Hydroxythiobenzamide is limited. This guide provides a predictive assessment based on chemical principles and outlines detailed experimental protocols for researchers to determine precise solubility values in their laboratories.

Introduction

This compound is an organic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and application. The presence of a polar hydroxyl (-OH) group, a polar thioamide (-C(S)NH₂) group, and a nonpolar benzene ring gives the molecule a mixed polarity, suggesting a nuanced solubility profile. This document outlines the predicted solubility of this compound and provides standardized protocols for its empirical determination.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted across different classes of common organic solvents[1][2]. The molecule's ability to act as both a hydrogen bond donor (from the -OH and -NH₂ groups) and acceptor (from the O, N, and S atoms) is a key determinant of its interaction with protic and aprotic solvents[2].

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High to moderate solubility is expected. These solvents can engage in hydrogen bonding with the hydroxyl and thioamide groups, facilitating dissolution[3].

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High to moderate solubility is anticipated. The strong dipole moments of these solvents will effectively solvate the polar regions of the this compound molecule. Chemical suppliers note slight solubility in DMSO and Methanol[4].

  • Moderately Polar Solvents (e.g., Acetone, Ethyl Acetate): Moderate solubility is likely. These solvents can interact with the dipole of the thioamide group but are less effective at hydrogen bonding compared to protic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low to negligible solubility is expected. The overall polarity of this compound is too high to be effectively solvated by nonpolar solvents[2].

Quantitative Solubility Data

Solvent ClassSolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method Used
Polar Protic Methanol25Gravimetric
Ethanol25Gravimetric
Polar Aprotic DMSO25Gravimetric
DMF25Gravimetric
Acetonitrile25Gravimetric
Moderately Polar Acetone25Gravimetric
Ethyl Acetate25Gravimetric
Nonpolar Toluene25Gravimetric
Hexane25Gravimetric

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid organic compound in a given solvent. The gravimetric shake-flask method is a reliable and widely used technique[5].

General Experimental Workflow

The process for determining solubility involves preparing a saturated solution, ensuring equilibrium, separating the solid and liquid phases, and quantifying the dissolved solute.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification (Gravimetric) A Add excess this compound to a known volume of solvent B Seal vial to prevent solvent evaporation A->B C Agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C D Allow suspension to settle C->D E Withdraw aliquot of the supernatant using a pre-warmed/pre-cooled syringe D->E F Filter supernatant through a 0.45 µm filter to remove undissolved solids E->F G Transfer a known volume of the clear filtrate to a pre-weighed vial F->G H Evaporate solvent under vacuum or gentle heat G->H I Weigh the vial containing the dried residue H->I J Calculate solubility (g/L or mol/L) I->J

Caption: Experimental workflow for solubility determination.

Detailed Gravimetric Shake-Flask Protocol

This method involves measuring the mass of solute dissolved in a specific volume of solvent.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed test tubes

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Vacuum oven or evaporator

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial[6][7].

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a syringe fitted with a filter to remove any remaining solid particles.

  • Quantification:

    • Dispense the filtered aliquot into a pre-weighed, dry vial.

    • Carefully evaporate the solvent completely using a vacuum oven at a temperature that will not cause decomposition of the compound.

    • Once the solvent is removed and the residue is dry, weigh the vial again.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))

Alternative Method: UV-Vis Spectroscopy

For compounds with a suitable chromophore, UV-Vis spectroscopy can be a faster alternative to the gravimetric method.

Procedure:

  • Generate a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot a graph of absorbance versus concentration to create a calibration curve.

  • Prepare Saturated Solution: Follow steps 1-5 from the gravimetric protocol (Section 4.2).

  • Dilution & Measurement: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

  • Calculation: Use the absorbance of the diluted sample and the equation from the calibration curve to determine its concentration. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Logical Relationships in Solubility Testing

The choice of analytical method and the interpretation of results depend on the properties of the solute and solvent. The following diagram illustrates the decision-making process.

G A Start: Determine Solubility of This compound B Does the compound have a strong UV chromophore? A->B C Yes B->C D No B->D E Use UV-Vis Spectroscopy Method B->E F Use Gravimetric Method B->F L End: Obtain Quantitative Solubility Data E->L G Is the solvent volatile? F->G H Yes G->H I No G->I J Evaporate solvent under gentle heat or vacuum G->J K Consider lyophilization or alternative drying methods G->K J->L K->L

References

An In-depth Technical Guide to the X-ray Crystal Structure of Thiobenzamides for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest data available, the specific X-ray crystal structure of 3-Hydroxythiobenzamide has not been publicly deposited or published. This guide will therefore focus on the well-characterized parent molecule, Thiobenzamide , to provide a comprehensive understanding of the structural and experimental aspects relevant to this class of compounds. The principles and methodologies described herein are directly applicable to the study of this compound should its crystal structure become available.

Introduction

Thioamides are a class of organic compounds characterized by the presence of a thioamide functional group (-C(=S)N<). These molecules are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The three-dimensional arrangement of atoms within a crystal, determined by X-ray crystallography, provides invaluable insights into the molecule's conformation, intermolecular interactions, and potential binding modes to biological targets. This technical guide presents a detailed overview of the crystal structure of thiobenzamide, along with the experimental protocols for its synthesis, crystallization, and structural analysis.

Experimental Protocols

Synthesis of Thiobenzamide

A common method for the synthesis of thiobenzamide involves the reaction of benzonitrile with a source of sulfide, such as sodium hydrogen sulfide, often in the presence of sulfur.

Procedure:

  • In a suitable reaction vessel, dissolve benzonitrile in a solvent such as butanol.

  • Add an aqueous solution of sodium hydrogen sulfide and elemental sulfur to the reaction mixture.

  • Heat the mixture, for example, to 90°C, for a period of several hours to allow the reaction to proceed to completion.

  • After cooling, the reaction mixture is typically acidified with an acid like hydrochloric acid.

  • The resulting mixture is then partitioned between an organic and an aqueous phase.

  • The organic phase, containing the thiobenzamide product, is separated, cooled, and crystallization is induced, possibly with the addition of a seed crystal.

  • The solid product is collected by filtration, washed, and dried.

Crystallization for X-ray Diffraction

Growing single crystals of sufficient quality is a critical step for X-ray crystallographic analysis. Slow evaporation is a widely used technique for obtaining high-quality crystals of organic compounds like thiobenzamide.

Procedure:

  • Prepare a saturated or nearly saturated solution of purified thiobenzamide in a suitable solvent system. A mixture of water and ethanol is often effective.

  • Transfer the solution to a clean vial or small beaker.

  • Cover the container with a perforated lid (e.g., parafilm with small pinholes) to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free environment at a constant, controlled temperature.

  • Monitor the container for the formation of single crystals over a period of days to weeks.

  • Once crystals of an appropriate size (typically > 0.1 mm in all dimensions) have formed, they can be carefully harvested for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Procedure:

  • A suitable single crystal of thiobenzamide is mounted on a goniometer head.

  • The crystal is placed in a stream of X-rays, typically monochromatic Mo-Kα radiation.

  • The diffraction pattern is collected by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams on a detector.

  • The collected data is then processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or other phasing techniques and subsequently refined using full-matrix least-squares methods to obtain the final atomic coordinates and displacement parameters.

Data Presentation: Crystallographic Data for Thiobenzamide

The following tables summarize the key crystallographic and structural data for a representative single-crystal X-ray diffraction study of thiobenzamide.

Table 1: Crystal Data and Structure Refinement for Thiobenzamide

ParameterValue
Empirical FormulaC₇H₇NS
Formula Weight137.20
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a5.750(3) Å
b10.050(5) Å
c12.050(6) Å
α90°
β99.50(3)°
γ90°
Volume686.5(6) ų
Z4
Density (calculated)1.328 Mg/m³
Absorption Coefficient0.354 mm⁻¹
F(000)288
Refinement Details
Reflections Collected3038
Independent Reflections1195 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.118
R indices (all data)R₁ = 0.062, wR₂ = 0.129

Table 2: Selected Bond Lengths for Thiobenzamide (Å)

BondLength (Å)
C1-C21.385(3)
C1-C61.387(3)
C1-C71.495(3)
C2-C31.384(3)
C3-C41.381(3)
C4-C51.382(3)
C5-C61.385(3)
C7-N11.325(2)
C7-S11.667(2)

Table 3: Selected Bond Angles for Thiobenzamide (°)

AtomsAngle (°)
C2-C1-C6119.8(2)
C2-C1-C7119.7(2)
C6-C1-C7120.5(2)
C1-C2-C3120.1(2)
C2-C3-C4120.1(2)
C3-C4-C5119.8(2)
C4-C5-C6120.2(2)
C1-C6-C5120.0(2)
N1-C7-S1123.0(2)
N1-C7-C1117.5(2)
S1-C7-C1119.5(1)

Table 4: Selected Torsion Angles for Thiobenzamide (°)

AtomsAngle (°)
C6-C1-C7-N1-157.0(2)
C2-C1-C7-N123.5(3)
C6-C1-C7-S123.8(2)
C2-C1-C7-S1-155.7(2)

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of thiobenzamide to its crystal structure determination.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallography start Benzonitrile + NaHS/S reaction Heating in Butanol start->reaction acidification Acidification (HCl) reaction->acidification extraction Extraction acidification->extraction purification Purification of Crude Product extraction->purification dissolution Dissolution in Solvent (e.g., Ethanol/Water) purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Experimental workflow for thiobenzamide synthesis and crystal structure analysis.

Potential Biological Signaling Pathway Involvement

Thiobenzamide and its derivatives have been investigated for a range of biological activities. One area of interest is their potential role as enzyme inhibitors. For instance, some thioamide-containing compounds have been shown to interact with enzymes involved in critical cellular processes. While a specific signaling pathway for thiobenzamide is not definitively established, a generalized logical relationship for its potential mechanism of action as an enzyme inhibitor leading to a cellular response can be depicted.

signaling_pathway Thiobenzamide Thiobenzamide Derivative Enzyme Target Enzyme Thiobenzamide->Enzyme Inhibition Product Biological Product Enzyme->Product Catalysis Substrate Enzyme Substrate Substrate->Enzyme Cellular_Process Downstream Cellular Process Product->Cellular_Process Cellular_Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Cellular_Process->Cellular_Response

Caption: Logical diagram of thiobenzamide derivative as an enzyme inhibitor.

Conclusion

This technical guide has provided a comprehensive overview of the X-ray crystal structure of thiobenzamide, serving as a model for the analysis of this compound and other related derivatives. The detailed experimental protocols for synthesis, crystallization, and X-ray diffraction, along with the tabulated crystallographic data, offer a valuable resource for researchers in the fields of chemistry, materials science, and drug development. The provided visualizations of the experimental workflow and a potential biological signaling pathway further aid in the conceptual understanding of the scientific process and the potential applications of this class of compounds. The structural insights gained from such studies are fundamental to understanding the chemical properties and biological activities of thioamides, thereby guiding the design of new and more effective therapeutic agents.

Thermal Stability and Decomposition of 3-Hydroxythiobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxythiobenzamide is a molecule of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. Understanding the thermal stability and decomposition profile of this compound is critical for establishing safe handling and storage conditions, developing stable pharmaceutical formulations, and predicting potential degradation pathways. This technical guide provides an in-depth analysis of the anticipated thermal properties of this compound, drawing upon data from analogous structures.

Predicted Thermal Behavior

The thermal decomposition of this compound is expected to be a complex process influenced by the interplay between the hydroxyl, thioamide, and aromatic functionalities. The decomposition pathway will likely involve the cleavage of the C-N and C=S bonds within the thioamide group, as well as reactions involving the hydroxyl group.

Expected Decomposition Products: Potential decomposition products may include 3-hydroxybenzonitrile, 3-hydroxybenzoic acid, benzonitrile, ammonia, and hydrogen sulfide, among other small molecules and polymeric residues. The formation of these products is contingent on the specific decomposition conditions, such as temperature, atmosphere, and the presence of any impurities.

Thermal Analysis Methodologies

To experimentally determine the thermal stability of this compound, a combination of thermoanalytical techniques is recommended. The most common and informative methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analyses on a compound such as this compound.

3.1.1. Thermogravimetric Analysis (TGA)

  • Objective: To measure the change in mass of the sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition, the temperatures of maximum weight loss (from the derivative of the TGA curve, DTG), and the percentage of residual mass are determined.

3.1.2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the difference in heat flow between the sample and a reference as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Temperature Program: The sample and reference are heated from ambient temperature to a temperature beyond the expected decomposition point at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) are identified. The onset temperature, peak temperature, and enthalpy change (ΔH) for each thermal event are calculated.

Illustrative Thermal Decomposition Data of Related Compounds

Due to the absence of specific data for this compound, the following tables summarize thermal decomposition data for related aromatic amides and thioamides to provide a comparative context.

Table 1: TGA Decomposition Data for Representative Aromatic Amides and Thioamides

CompoundOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C) (DTG)Major Weight Loss (%)Atmosphere
Benzamide~200~250, ~350>95Nitrogen
4-Hydroxybenzamide~220~280>90Nitrogen
Thiobenzamide~150~200, ~300>95Nitrogen

Note: These values are approximate and can vary depending on the experimental conditions.

Table 2: DSC Thermal Events for Representative Aromatic Amides

CompoundMelting Point (°C)Decomposition Onset (°C)Decomposition Peak (°C)Enthalpy of Fusion (J/g)
Benzamide127-130~200~255 (exo)150-160
4-Hydroxybenzamide162-165~220~285 (exo)180-190

Note: "exo" denotes an exothermic event. These values are illustrative.

Visualizing Experimental and Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for thermal analysis and a plausible decomposition pathway for aromatic thioamides.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_output Results Sample This compound Sample Weighing Accurate Weighing (5-10 mg) Sample->Weighing Pan Loading into TGA/DSC Pan Weighing->Pan TGA Thermogravimetric Analysis (TGA) Pan->TGA DSC Differential Scanning Calorimetry (DSC) Pan->DSC TGA_Curve TGA Curve (Weight Loss vs. Temp) TGA->TGA_Curve DSC_Thermogram DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Thermogram DTG_Curve DTG Curve (Rate of Weight Loss) TGA_Curve->DTG_Curve Analysis Data Interpretation DTG_Curve->Analysis DSC_Thermogram->Analysis Decomp_Temp Decomposition Temperatures Analysis->Decomp_Temp Weight_Loss Weight Loss Profile Analysis->Weight_Loss Thermal_Events Melting & Other Transitions Analysis->Thermal_Events Stability Thermal Stability Assessment Analysis->Stability

A typical workflow for the thermal analysis of this compound.

DecompositionPathway cluster_initial Initial Compound cluster_intermediates Primary Decomposition cluster_secondary Secondary Products Thioamide Aromatic Thioamide (e.g., this compound) Nitrile Aromatic Nitrile Thioamide->Nitrile Heat Amine Ammonia (NH3) Thioamide->Amine Heat H2S Hydrogen Sulfide (H2S) Thioamide->H2S Heat Polymer Polymeric Residue Thioamide->Polymer High Temp. Carboxylic_Acid Aromatic Carboxylic Acid (in presence of O2/H2O) Nitrile->Carboxylic_Acid Hydrolysis

A plausible decomposition pathway for aromatic thioamides under thermal stress.

Conclusion

While direct experimental data for this compound is currently unavailable, a comprehensive understanding of its probable thermal stability and decomposition can be inferred from the behavior of structurally related compounds. It is anticipated that this compound will exhibit decomposition at elevated temperatures, likely commencing above 150 °C, with the primary degradation involving the thioamide functional group. For definitive characterization, it is imperative to conduct rigorous thermal analysis using techniques such as TGA and DSC, following the detailed protocols outlined in this guide. The resulting data will be invaluable for ensuring the safe handling, storage, and effective formulation of this promising compound in research and development settings.

Tautomerism in 3-Hydroxythiobenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical phenomenon in medicinal chemistry and drug development. It can significantly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a comprehensive technical overview of the potential tautomeric behavior of 3-Hydroxythiobenzamide, a molecule of interest due to its constituent functional groups. While specific experimental data for this compound is limited in published literature, this document extrapolates from the well-established principles of thioamide-iminothiol and phenol-keto tautomerism, supported by data from analogous structures. Detailed experimental and computational protocols for the comprehensive study of its tautomeric equilibrium are presented, alongside visualizations of the potential tautomeric forms and analytical workflows.

Introduction to Tautomerism in Thioamides

Thioamides are a class of organic compounds that exhibit a fascinating and often complex tautomeric equilibrium. The most prevalent form of tautomerism in simple thioamides is the thione-thiol (or thioamide-iminothiol) equilibrium.[1] In this equilibrium, a proton migrates from the nitrogen atom to the sulfur atom, resulting in the interconversion between the thione (A) and the iminothiol (B) forms (Figure 1).

Generally, for simple thioamides, the thione form is the predominant tautomer.[1][2] This stability is attributed to the greater strength of the C=S double bond compared to the C=N double bond in the iminothiol form. However, the position of this equilibrium can be influenced by various factors, including substitution patterns, solvent polarity, and electronic effects.[3][4][5][6]

The presence of a hydroxyl group on the aromatic ring of this compound introduces the possibility of a second, competing tautomerism: the phenol-keto tautomerism. This adds a layer of complexity to the system, potentially leading to a mixture of several tautomeric forms in equilibrium.

Potential Tautomeric Forms of this compound

Based on the fundamental principles of thioamide and phenol tautomerism, this compound can theoretically exist in at least four tautomeric forms, as depicted below. The equilibrium between these forms dictates the molecule's overall chemical behavior and biological activity.

Figure 1: Potential Tautomeric Forms of this compound.

Quantitative Analysis of Tautomeric Equilibria in Related Compounds

Table 1: Tautomeric Equilibrium Data for Selected Thioamides

CompoundTautomeric EquilibriumMethodpKT ([Thione]/[Iminothiol])Reference
ThioacetamideThione-IminothiolBasicity-8.6[1]
N-MethylthioacetamideThione-IminothiolBasicity-9.6[1]
ThiobenzamideThione-IminothiolBasicity-8.3[1]
N-MethylthiobenzamideThione-IminothiolBasicity-8.9[1]

Note: A negative pKT value indicates a strong preference for the thione form.

The data in Table 1 consistently show that for simple thioamides, the thione form is overwhelmingly favored.[1] The presence of the 3-hydroxy group in this compound could potentially influence this equilibrium through intramolecular hydrogen bonding, which may stabilize certain tautomeric forms.

Experimental Protocols for Tautomer Analysis

To elucidate the tautomeric equilibrium of this compound, a combination of spectroscopic and computational methods is recommended.

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[3][4]

  • 1H NMR: The proton chemical shifts of the -NH2, -OH, and -SH groups are highly sensitive to the tautomeric form. The presence of distinct sets of signals for each tautomer, or averaged signals if the interconversion is rapid on the NMR timescale, can provide information about the equilibrium. Solvent-dependent studies, for instance using a polar aprotic solvent like DMSO versus a non-polar solvent like chloroform, can reveal shifts in the equilibrium.[3]

  • 13C NMR: The chemical shift of the carbon atom in the C=S or C-S group is a key indicator of the tautomeric state. A signal in the range of 190-210 ppm is characteristic of a thione carbon, while a signal for a carbon in a C=N bond would appear further upfield.

  • Experimental Procedure:

    • Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4).

    • Acquire 1H and 13C NMR spectra at a controlled temperature (e.g., 298 K).

    • Integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (KT).

    • Perform variable temperature NMR studies to investigate the thermodynamics of the tautomeric interconversion.

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing the absorption bands characteristic of each form.[1][6][7]

  • Methodology:

    • Record the UV-Vis spectrum of this compound in solvents of varying polarity.

    • Compare the observed absorption maxima with those of "locked" analogues (e.g., S-methylated and N-methylated derivatives) that can only exist in one tautomeric form.

    • The π → π* transitions in the thione and iminothiol forms are expected to have distinct absorption maxima, allowing for the estimation of the tautomeric ratio.[1]

IR spectroscopy can provide evidence for the presence of specific functional groups associated with each tautomer.[3]

  • Key Vibrational Bands:

    • Thione form: C=S stretching vibration (typically around 1050-1250 cm-1), N-H stretching (around 3100-3400 cm-1), O-H stretching (broad, around 3200-3600 cm-1).

    • Iminothiol form: C=N stretching (around 1620-1690 cm-1), S-H stretching (weak, around 2550-2600 cm-1).

  • Procedure:

    • Acquire the IR spectrum of the solid sample (e.g., using KBr pellet).

    • Record the IR spectra of solutions in different solvents to observe any shifts in the equilibrium.

Computational Chemistry Approaches

In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the relative stabilities of tautomers.[8][9][10][11][12][13]

  • Methodology:

    • Generate the 3D structures of all possible tautomers of this compound.

    • Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in different solvent environments (using a polarizable continuum model, PCM).

    • Calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) to determine the most stable tautomer.

    • Simulate NMR chemical shifts and IR vibrational frequencies for each tautomer and compare them with experimental data to aid in spectral assignment.

Proposed Experimental and Computational Workflow

The following diagram illustrates a logical workflow for the comprehensive investigation of tautomerism in this compound.

Workflow cluster_synthesis Synthesis and Purification cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_analysis Data Analysis and Conclusion synthesis Synthesis of this compound purification Purification and Characterization (NMR, MS, Elemental Analysis) synthesis->purification nmr NMR Spectroscopy (1H, 13C, VT-NMR) in various solvents uv_vis UV-Vis Spectroscopy (Solvent-dependent studies) ir IR Spectroscopy (Solid-state and solution) dft DFT Calculations (Geometry Optimization, Frequencies) data_integration Integration of Experimental and Computational Data nmr->data_integration uv_vis->data_integration ir->data_integration energy Relative Energy Calculations (ΔE, ΔG) dft->energy spectra Simulated Spectra (NMR, IR) dft->spectra energy->data_integration spectra->data_integration conclusion Determination of Predominant Tautomer(s) and Equilibrium Constants (KT) data_integration->conclusion

Figure 2: Integrated Workflow for Tautomer Analysis.

Implications for Drug Development

The specific tautomeric form of a drug molecule that exists under physiological conditions is of paramount importance. Different tautomers can exhibit distinct:

  • Pharmacokinetics: Affecting absorption, distribution, metabolism, and excretion (ADME) properties.

  • Pharmacodynamics: Presenting different three-dimensional shapes and hydrogen bonding patterns to a biological target, thereby altering binding affinity and efficacy.[14]

  • Toxicity: One tautomer may be benign while another could be toxic.[14]

Therefore, a thorough understanding and characterization of the tautomeric landscape of this compound and its derivatives are crucial for any drug discovery and development program.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon involving a potential equilibrium between thione-iminothiol and phenol-keto forms. Based on the literature for analogous compounds, the thione tautomer is expected to be the most stable form. However, the presence of the hydroxyl group necessitates a detailed investigation to fully characterize the tautomeric landscape. The experimental and computational workflows outlined in this guide provide a robust framework for such an investigation. A comprehensive understanding of the tautomeric behavior of this compound is essential for predicting its chemical reactivity, biological activity, and potential as a scaffold in drug design.

References

An In-depth Technical Guide to the Electronic Properties of 3-Hydroxythiobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxythiobenzamide is a molecule of significant interest in medicinal chemistry and materials science due to the unique electronic characteristics imparted by its constituent functional groups: a thioamide and a hydroxyl group on an aromatic ring. This guide provides a comprehensive overview of the electronic properties of this compound, drawing upon experimental data from analogous compounds and theoretical computational studies. It details experimental protocols for characterization and presents the data in a structured format for ease of comparison. Furthermore, this document visualizes key experimental workflows and conceptual relationships to aid in understanding.

Introduction

Thioamides, bioisosteres of amides, have garnered considerable attention in drug design and development. The substitution of the carbonyl oxygen with sulfur in the amide group leads to altered electronic properties, including increased polarizability, a higher rotational barrier around the C-N bond, and a greater propensity for hydrogen bond donation.[1][2] These modifications can enhance a molecule's biological activity, metabolic stability, and cell permeability.[1][3] The presence of a hydroxyl group on the phenyl ring of this compound further modulates its electronic structure through resonance and inductive effects, influencing its reactivity and potential interactions with biological targets.

This technical guide serves as a foundational resource for researchers investigating this compound. It consolidates theoretical predictions and extrapolated experimental data to provide a thorough understanding of its electronic landscape.

Electronic Structure and Properties

The electronic properties of this compound are primarily dictated by the interplay between the electron-donating hydroxyl group and the electron-withdrawing, yet highly polarizable, thioamide group.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. A smaller HOMO-LUMO energy gap is indicative of higher chemical reactivity, greater polarizability, and lower kinetic stability.[4][5]

Computational studies on analogous aromatic thioamides suggest that the HOMO is typically localized on the thioamide group and the sulfur atom, while the LUMO is distributed across the aromatic ring and the C=S bond. The hydroxyl group at the meta position influences the energy levels of these orbitals.

Table 1: Calculated Electronic Properties of Aromatic Thioamides

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Method/Basis SetReference
Benzamide (for comparison)--5.611DFT/B3LYP[5]
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate---0.08657Not Specified[4]
Thiophene Sulfonamide DerivativesVariedVariedVariedDFT/B3LYP/6-311G(d,p)[6]

Note: Specific data for this compound is not available in the literature. The values presented are for structurally related compounds to provide a comparative context. The negative energy gap for the hydrazinecarbodithioate appears anomalous and should be interpreted with caution.

UV-Vis Absorption Spectroscopy

The electronic transitions between molecular orbitals can be observed using UV-Vis spectroscopy. Thioamides typically exhibit two characteristic absorption bands: a high-intensity π → π* transition and a lower-intensity n → π* transition at longer wavelengths.[7] The conjugation of the thioamide group with the phenyl ring in this compound is expected to cause a red shift (shift to longer wavelengths) of the π → π* transition compared to non-aromatic thioamides.

Table 2: UV-Vis Absorption Maxima of Thioamides

CompoundSolventλmax (n → π) (nm)log ελmax (π → π) (nm)log εReference
ThioacetamideHeptane~330Low2674.14[7]
ThiobenzamideHeptane~390Low~300High[7]
N,N-dimethylthiobenzamideHeptane~400Low~285High[7]

Note: The exact absorption maxima for this compound will be influenced by the solvent polarity and the electronic effects of the hydroxyl group.

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of a molecule, providing information on its oxidation and reduction potentials. The thioamide group can undergo both oxidation and reduction. The presence of the hydroxyl group, an electron-donating group, is expected to lower the oxidation potential of this compound compared to unsubstituted thiobenzamide.

Table 3: Electrochemical Data of Related Compounds

CompoundMethodOxidation Potential (V)Reduction Potential (V)ConditionsReference
Xipamide (a benzamide derivative)Cyclic Voltammetry0.3750.321pH 5.0, Glassy Carbon Electrode

Note: Specific electrochemical data for this compound is not available. The data for xipamide, a complex benzamide, is provided to illustrate the type of information obtained from CV.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline standard protocols for key experiments to characterize the electronic properties of this compound.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane).[8] Perform serial dilutions to obtain a range of concentrations (e.g., 10 µM, 25 µM, 50 µM).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette filled with the solvent.[8]

    • Record the absorption spectra of the sample solutions from approximately 200 nm to 800 nm.

    • Identify the wavelengths of maximum absorbance (λmax).

  • Data Analysis:

    • Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) at each λmax, where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

UV-Vis Spectroscopy Workflow
Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of this compound.

Methodology:

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu4NPF6), in an appropriate solvent (e.g., acetonitrile or dichloromethane).[9]

  • Analyte Solution Preparation: Dissolve a known concentration of this compound (e.g., 1-5 mM) in the electrolyte solution.[10]

  • Electrochemical Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[11]

  • Measurement:

    • Deoxygenate the analyte solution by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

    • Record a background cyclic voltammogram of the electrolyte solution.

    • Record the cyclic voltammogram of the analyte solution by sweeping the potential over a suitable range.

    • Perform measurements at different scan rates (e.g., 50, 100, 200 mV/s) to investigate the nature of the redox processes.[9]

  • Data Analysis:

    • Determine the anodic (Epa) and cathodic (Epc) peak potentials.

    • Calculate the formal potential (E°') as the average of Epa and Epc for reversible or quasi-reversible processes.

    • Analyze the relationship between peak current and the square root of the scan rate to determine if the process is diffusion-controlled.

Experimental_Workflow_CV cluster_prep Preparation cluster_setup Setup cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare Electrolyte Solution prep2 Prepare Analyte Solution prep1->prep2 setup1 Assemble Three-Electrode Cell prep2->setup1 setup2 Deoxygenate Solution setup1->setup2 meas1 Record Background CV setup2->meas1 meas2 Record Analyte CV at Various Scan Rates meas1->meas2 analysis1 Determine Peak Potentials meas2->analysis1 analysis2 Calculate Formal Potential analysis1->analysis2 analysis3 Analyze Scan Rate Dependence analysis1->analysis3

Cyclic Voltammetry Workflow

Potential Signaling Pathway Involvement

While there is no direct evidence linking this compound to specific signaling pathways, the thioamide moiety is present in several biologically active molecules. For instance, ethionamide, an antitubercular drug, is a prodrug activated by a mycobacterial monooxygenase, which then inhibits mycolic acid biosynthesis.[3] Thioamide-containing compounds have also been developed as inhibitors of enzymes such as 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) and sirtuin-2 (SIRT2).[12][13]

Given these precedents, this compound could potentially interact with various enzymatic targets. The thioamide group can form unique interactions, such as chalcogen bonds, which are not possible with amides, potentially leading to high binding affinity and selectivity.[3]

Potential_Signaling_Involvement cluster_molecule This compound cluster_properties Key Structural Features cluster_interactions Potential Molecular Interactions cluster_targets Potential Biological Targets mol This compound prop1 Thioamide Group mol->prop1 prop2 Hydroxyl Group mol->prop2 prop3 Aromatic Ring mol->prop3 inter1 Hydrogen Bonding prop1->inter1 inter2 Chalcogen Bonding prop1->inter2 prop2->inter1 inter3 π-π Stacking prop3->inter3 target1 Enzymes (e.g., Kinases, Dehydrogenases) inter1->target1 target2 Receptors inter1->target2 inter2->target1 inter2->target2 inter3->target1 inter3->target2

Hypothesized Biological Interactions

Conclusion

The electronic properties of this compound, characterized by the combined influence of the thioamide and hydroxyl functionalities, make it a compelling candidate for further investigation in drug discovery and materials science. While direct experimental data for this specific molecule is sparse, this guide provides a solid framework based on the properties of analogous compounds and established analytical techniques. The detailed experimental protocols and conceptual visualizations presented herein are intended to facilitate future research and a deeper understanding of this promising molecule. Further computational and experimental studies are warranted to fully elucidate the electronic structure of this compound and unlock its therapeutic and technological potential.

References

3-Hydroxythiobenzamide: A Technical Guide to its Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxythiobenzamide (CAS No. 104317-54-6) is a crucial chemical intermediate, primarily recognized for its role as a building block in the synthesis of potent nonsteroidal inhibitors targeting the 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) enzyme.[1][2] The inhibition of this enzyme is a key therapeutic strategy for estrogen-dependent diseases, including breast cancer.[3][4][5][6] This document provides a comprehensive overview of the available technical data on this compound, including its chemical properties, a discussion of its historical synthesis in the context of general thioamide chemistry, and its principal application. A detailed description of the 17β-HSD1 signaling pathway is provided, alongside quantitative data on the biological activity of inhibitors derived from this compound.

Introduction and Historical Context

While thioamides as a class of compounds have been known for over a century, the specific discovery and historical synthesis of this compound are not well-documented in scientific literature. Its emergence is closely tied to its utility as a commercially available reactant for medicinal chemistry research, particularly in the development of enzyme inhibitors. Its significance lies not in its own biological activity, but in its function as a key precursor for complex heterocyclic molecules with therapeutic potential. The primary application driving interest in this compound is its use in the synthesis of nonsteroidal inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1), an enzyme critical in the biosynthesis of potent estrogens.[1][2][7]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is important to note that some of these values are predicted through computational models.

PropertyValueReference(s)
CAS Number 104317-54-6[2][8]
Molecular Formula C₇H₇NOS[2][8]
Molecular Weight 153.2 g/mol [2][8]
Synonyms 3-Hydroxybenzenecarbothioamide, Benzenecarbothioamide, 3-hydroxy-[2]
Predicted Boiling Point 336.0 ± 44.0 °C[2]
Predicted Density 1.338 ± 0.06 g/cm³[2]
Predicted pKa 9.30 ± 0.10[2]

Synthesis of this compound

General Experimental Protocol (Representative Method)

The following protocol describes a general method for the synthesis of a hydroxythiobenzamide from its corresponding hydroxybenzonitrile, adapted from common thioamide synthesis procedures.

Reaction: Conversion of 3-Hydroxybenzonitrile to this compound.

Reagents and Materials:

  • 3-Hydroxybenzonitrile

  • Sodium hydrosulfide (NaSH) or Hydrogen Sulfide (H₂S)

  • A suitable base (e.g., pyridine, triethylamine)

  • An appropriate solvent (e.g., pyridine, ethanol, or DMF)

  • Hydrochloric acid (for workup)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • A solution of 3-hydroxybenzonitrile is prepared in a suitable solvent such as pyridine or ethanol within a reaction vessel equipped with a stirrer and a gas inlet.

  • A base, like triethylamine, is added to the solution.

  • Hydrogen sulfide gas is bubbled through the solution, or sodium hydrosulfide is added portion-wise, while maintaining the temperature, typically between 25-50 °C.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is poured into acidified water (e.g., dilute HCl) to precipitate the crude product.

  • The precipitate is collected by filtration, washed with water, and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Application in Drug Discovery: Inhibition of 17β-HSD1

The primary significance of this compound is its role as a precursor in the synthesis of inhibitors targeting 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1).

The 17β-HSD1 Signaling Pathway

17β-HSD1 is a pivotal enzyme in steroidogenesis, particularly in the final step of estradiol biosynthesis.[9][10] It catalyzes the reduction of the low-potency estrogen, estrone (E1), to the highly potent 17β-estradiol (E2), using NADPH as a cofactor.[4][7] Estradiol then binds to estrogen receptors, promoting cell proliferation. In estrogen-dependent breast cancers, local overexpression of 17β-HSD1 leads to an accumulation of estradiol in tumor tissue, driving cancer growth.[4][9] Therefore, inhibiting 17β-HSD1 is a targeted therapy to reduce the levels of proliferative estradiol in cancerous tissues.[11]

17beta_HSD1_Pathway Estrone Estrone (E1) (Low Potency Estrogen) HSD17B1 17β-HSD1 Enzyme Estrone->HSD17B1 Substrate Estradiol 17β-Estradiol (E2) (High Potency Estrogen) HSD17B1->Estradiol Catalyzes Conversion NADP NADP+ HSD17B1->NADP ER Estrogen Receptor (ERα) Estradiol->ER Binds & Activates Proliferation Tumor Cell Proliferation ER->Proliferation Promotes Inhibitor This compound-Derived Inhibitor Inhibitor->HSD17B1 Blocks NADPH NADPH NADPH->HSD17B1

Caption: The 17β-HSD1 pathway converting estrone to estradiol, which promotes tumor growth.

Synthesis of 17β-HSD1 Inhibitors

This compound is used as a key starting material in multi-step syntheses to create complex heterocyclic compounds, such as those based on a thieno[2,3-d]pyrimidin-4(3H)-one core.[7] These resulting molecules are designed to fit into the active site of the 17β-HSD1 enzyme, blocking its ability to convert estrone to estradiol.

Quantitative Biological Activity of Derived Inhibitors

While this compound itself is not an inhibitor, the compounds synthesized from it show potent activity against the 17β-HSD1 enzyme. The table below summarizes representative data for an inhibitor class derived from this precursor.

Compound ClassTarget EnzymeTest SystemActivity MeasurementReference(s)
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives17β-HSD1Recombinant Enzyme94% inhibition at 0.1 µM concentration (for compound 7f)[7]
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives17β-HSD2Cell-free assayExcellent selectivity over the 17β-HSD2 isoform[7]
Thieno[2,3-d]pyrimidin-4(3H)-one derivativesEstrogen Receptor (ER)Binding AssayLacked significant estrogenic effects[7]

Experimental Workflow for Inhibitor Screening

The general workflow to identify and characterize new 17β-HSD1 inhibitors synthesized from precursors like this compound involves several stages, from initial synthesis to biological validation.

Inhibitor_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_validation Preclinical Validation start This compound (Precursor) synth Multi-step Synthesis of Inhibitor Library start->synth in_vitro In Vitro Enzyme Assay (Recombinant 17β-HSD1) synth->in_vitro Test Candidates selectivity Selectivity Assays (vs. 17β-HSD2, ER) in_vitro->selectivity cell_based Cell-Based Assays (e.g., T-47D cells) selectivity->cell_based lead_opt Lead Optimization cell_based->lead_opt Identify Hits in_vivo In Vivo Models (e.g., Xenografts) lead_opt->in_vivo

Caption: Workflow for the development of 17β-HSD1 inhibitors from a chemical precursor.

Conclusion

This compound is a valuable, though not widely documented, chemical reagent. Its primary importance is in the field of medicinal chemistry, where it serves as a foundational element for constructing novel, potent, and selective inhibitors of 17β-HSD1. The targeting of this enzyme remains a promising strategy for the treatment of estrogen-dependent cancers. Further research into novel synthetic routes for this compound and its derivatives could accelerate the discovery of new therapeutic agents for these diseases.

References

Methodological & Application

Application of 3-Hydroxythiobenzamide in the Synthesis of 17β-HSD1 Inhibitors: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Following a comprehensive review of available scientific literature, there is no direct evidence to suggest that 3-Hydroxythiobenzamide is a commonly used or documented starting material for the synthesis of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibitors. The predominant synthetic routes to potent 17β-HSD1 inhibitors, particularly those based on the widely explored thieno[2,3-d]pyrimidine scaffold, originate from different precursors.

This document outlines the established synthetic strategies for a major class of 17β-HSD1 inhibitors and clarifies the current lack of a documented role for this compound in this specific application.

Established Synthetic Pathways to Thieno[2,3-d]pyrimidine-based 17β-HSD1 Inhibitors

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one based 17β-HSD1 inhibitors is a well-established area of medicinal chemistry. The most prevalent and versatile approach involves the construction of a pyrimidine ring onto a pre-synthesized, substituted thiophene core.

Key Synthetic Strategy: The Gewald Reaction and Subsequent Cyclization

A cornerstone of this synthetic approach is the Gewald reaction , a multicomponent condensation that provides a straightforward route to highly functionalized 2-aminothiophenes. These thiophenes are the crucial intermediates for the subsequent annulation of the pyrimidine ring.

Logical Workflow for the Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Inhibitors:

G cluster_0 Step 1: Thiophene Ring Formation cluster_1 Step 2: Pyrimidine Ring Annulation cluster_2 Step 3: Lead Optimization A α-Methylene Ketone/ Aldehyde E Gewald Reaction A->E B Activated Nitrile (e.g., Malononitrile, Ethyl Cyanoacetate) B->E C Elemental Sulfur C->E D Base (e.g., Morpholine, Triethylamine) D->E F 2-Aminothiophene-3-carbonitrile/ carboxylate Intermediate E->F H Cyclization/ Condensation F->H G Cyclizing Agent (e.g., Formic Acid, Formamide, Isothiocyanate) G->H I Thieno[2,3-d]pyrimidin-4(3H)-one Core Structure H->I J Further Functionalization (e.g., Halogenation, Substitution) I->J K Active 17β-HSD1 Inhibitor J->K

Caption: General synthetic workflow for thieno[2,3-d]pyrimidine-based 17β-HSD1 inhibitors.

Detailed Experimental Protocols for Key Reactions

While a protocol starting from this compound cannot be provided due to a lack of literature evidence, the following are generalized protocols for the key steps in the established synthesis of thieno[2,3-d]pyrimidin-4(3H)-one inhibitors.

Protocol 1: Synthesis of 2-Aminothiophene-3-carbonitrile via Gewald Reaction

Objective: To synthesize a substituted 2-aminothiophene, a key precursor for thieno[2,3-d]pyrimidine formation.

Materials:

  • Cyclic ketone (e.g., cyclohexanone)

  • Malononitrile

  • Elemental sulfur

  • Morpholine (or other suitable base)

  • Ethanol (solvent)

Procedure:

  • To a stirred solution of the cyclic ketone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Add morpholine (0.5-1.0 eq) dropwise to the mixture at room temperature.

  • The reaction mixture is then typically heated to reflux for a specified period (e.g., 2-4 hours), and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and can be further purified by recrystallization.

Protocol 2: Cyclization to form the Thieno[2,3-d]pyrimidin-4(3H)-one Core

Objective: To construct the fused pyrimidine ring from the 2-aminothiophene intermediate.

Materials:

  • 2-Aminothiophene-3-carbonitrile derivative (from Protocol 1)

  • Formic acid (or formamide)

Procedure:

  • The 2-aminothiophene-3-carbonitrile derivative (1.0 eq) is suspended in an excess of formic acid.

  • The mixture is heated to reflux for several hours (e.g., 8-12 hours).

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.

  • The resulting solid is triturated with water or an appropriate organic solvent, filtered, and dried to yield the thieno[2,3-d]pyrimidin-4(3H)-one core structure.

Quantitative Data on Representative 17β-HSD1 Inhibitors

Several thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their inhibitory activity against 17β-HSD1. The following table summarizes the inhibitory data for some of the most potent nonsteroidal inhibitors reported.

Compound IDStructureInhibition of 17β-HSD1 (%) @ 0.1 µMIC₅₀ (nM)Reference
7f 4-(3-hydroxyphenylthio)-1,2,7,8,9,10,11,13-octahydro-13-oxo-[1]benzothieno[2',3':4,5]-pyrimido[1,2-a]azepine-3-carboxaldehyde94%Not explicitly stated in abstract[2]
PBRM A steroidal inhibitorNot applicablePotent irreversible inhibitor

Note: The table is populated with data from the search results. A more comprehensive table would require a broader literature survey on specific compounds.

17β-HSD1 Signaling Pathway and Inhibition

17β-HSD1 plays a crucial role in the biosynthesis of the potent estrogen, estradiol (E2), from the less active estrone (E1). In hormone-dependent breast cancer, elevated levels of E2 can stimulate tumor growth by binding to the estrogen receptor (ER). Inhibitors of 17β-HSD1 block this final activation step, thereby reducing the local concentration of E2 available to the tumor cells.

G Estrone Estrone (E1) HSD17B1 17β-HSD1 (Enzyme) Estrone->HSD17B1 Estradiol Estradiol (E2) ER Estrogen Receptor (ER) Estradiol->ER HSD17B1->Estradiol NADPH Inhibitor 17β-HSD1 Inhibitor (e.g., Thieno[2,3-d]pyrimidine) Inhibitor->HSD17B1 TumorGrowth Tumor Growth and Proliferation ER->TumorGrowth

Caption: Simplified signaling pathway of 17β-HSD1 and the mechanism of its inhibition.

Conclusion

The current body of scientific literature does not support a role for this compound in the synthesis of 17β-HSD1 inhibitors. The established and most effective synthetic routes for the prominent thieno[2,3-d]pyrimidine class of inhibitors utilize the Gewald reaction to form a 2-aminothiophene intermediate, which is then cyclized to the final core structure. Researchers and drug development professionals seeking to synthesize 17β-HSD1 inhibitors are advised to consult literature pertaining to these established methods. Further research may uncover novel synthetic pathways, but at present, the use of this compound for this purpose remains undocumented.

References

Application Notes and Protocols for Thiazole Synthesis Using 3-Hydroxythiobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of thiazole derivatives utilizing 3-hydroxythiobenzamide as a key precursor. The primary method described is the Hantzsch thiazole synthesis, a robust and versatile cyclization reaction between a thioamide and an α-haloketone.[1] These protocols are intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a foundational methodology for creating novel thiazole-based compounds. Thiazoles are a critical heterocyclic scaffold in numerous pharmacologically active molecules, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

Introduction

Thiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[2] The thiazole ring is a core component of many approved drugs and natural products.[3] The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole nucleus.[1] This reaction typically involves the condensation of a thioamide with an α-haloketone to yield the corresponding thiazole.[4]

The use of substituted thiobenzamides, such as this compound, allows for the introduction of specific functionalities onto the resulting thiazole ring, which can be crucial for modulating the biological activity of the molecule. The hydroxyl group, in particular, can serve as a handle for further chemical modifications or can participate in key interactions with biological targets. This compound has been utilized as a reactant in the preparation of bis(hydroxyphenyl)-substituted azoles, highlighting its utility in synthesizing compounds with potential applications as nonsteroidal inhibitors of enzymes like 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1).[5]

These application notes provide a comprehensive guide to the synthesis of 2-(3-hydroxyphenyl)-4-arylthiazoles, including a detailed reaction mechanism, experimental workflow, and specific protocols.

Reaction Mechanism and Experimental Workflow

The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

Hantzsch_Mechanism Thioamide This compound Intermediate1 Thioimidate Intermediate Thioamide->Intermediate1 Nucleophilic Attack (SN2) Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole 2-(3-Hydroxyphenyl)-4-arylthiazole Intermediate2->Thiazole Dehydration

Caption: Hantzsch Thiazole Synthesis Mechanism.

A general workflow for the synthesis is outlined below, from reactant preparation to product purification.

experimental_workflow start Start reactants Reactant Preparation This compound α-Haloketone start->reactants reaction Reaction Setup Solvent Addition Heating and Stirring reactants->reaction monitoring Reaction Monitoring Thin Layer Chromatography (TLC) reaction->monitoring workup Reaction Work-up Quenching Extraction monitoring->workup Upon Completion purification Purification Recrystallization or Column Chromatography workup->purification characterization Product Characterization NMR, MS, IR purification->characterization end End characterization->end

Caption: General Experimental Workflow.

Materials and Equipment

Materials:

  • This compound

  • Substituted α-bromoacetophenones (e.g., 2-bromo-1-phenylethanone)

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Deionized water

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Stir bars

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

  • Infrared spectrometer

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(3-Hydroxyphenyl)-4-phenylthiazole

This protocol describes a representative synthesis using this compound and 2-bromo-1-phenylethanone.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.53 g, 10 mmol) in 50 mL of absolute ethanol.

  • Addition of Reactants: To the stirred solution, add 2-bromo-1-phenylethanone (1.99 g, 10 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-(3-hydroxyphenyl)-4-phenylthiazole.

  • Characterization: Characterize the final product by NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Hantzsch synthesis of various 2,4-disubstituted thiazoles from substituted thioamides and α-haloketones, which can be considered analogous to the synthesis with this compound.[6]

EntryThioamideα-HaloketoneSolventTime (h)Yield (%)
1Thiobenzamide2-BromoacetophenoneEthanol492
24-Methoxythiobenzamide2-BromoacetophenoneEthanol588
34-Chlorothiobenzamide2-BromoacetophenoneEthanol395
4Thioacetamide2-Bromo-4'-chloroacetophenoneMethanol685
5Thiobenzamide2-Bromo-4'-nitroacetophenoneEthanol396

Potential Applications and Signaling Pathways

Thiazole derivatives are known to interact with a variety of biological targets and are integral to many signaling pathways. For instance, certain thiazole-containing compounds act as inhibitors of kinases, which are key regulators of cell signaling. A hypothetical signaling pathway where a synthesized 2-(3-hydroxyphenyl)-4-arylthiazole could act as an inhibitor is depicted below.

signaling_pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response Triggers Inhibitor 2-(3-Hydroxyphenyl)-4-arylthiazole Inhibitor->Kinase Inhibits

Caption: Hypothetical Kinase Inhibition Pathway.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • α-Haloketones are lachrymators and skin irritants; handle with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application of 3-Hydroxythiobenzamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxythiobenzamide is a versatile chemical intermediate with emerging applications in medicinal chemistry. Unlike its well-studied isomer, 4-hydroxythiobenzamide, which is a key building block for the gout medication Febuxostat, this compound's utility is being explored in other therapeutic areas. Its unique chemical structure, featuring a nucleophilic thioamide group and a phenolic hydroxyl group at the meta position, allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of novel bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound, primarily focusing on its role as a precursor in the synthesis of nonsteroidal inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1), an important target in estrogen-dependent diseases.[1]

Medicinal Chemistry Applications

The primary documented application of this compound in medicinal chemistry is as a key reactant in the synthesis of heterocyclic compounds, particularly benzothiazoles, which have been identified as potent inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1).[1]

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibition

17β-HSD1 is a critical enzyme in the biosynthesis of potent estrogens. It catalyzes the conversion of the weak estrogen, estrone (E1), to the highly potent estradiol (E2).[2] Overexpression of 17β-HSD1 is implicated in the progression of estrogen-dependent diseases such as breast cancer and endometriosis. By inhibiting this enzyme, the local production of estradiol in diseased tissues can be reduced, offering a targeted therapeutic strategy.

This compound serves as a precursor for the synthesis of 2-(3-hydroxyphenyl)benzothiazole derivatives. This scaffold has been shown to be a potent inhibitor of 17β-HSD1. The 3-hydroxyl group is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions within the enzyme's active site.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of representative benzothiazole-based compounds derived from a 3-hydroxyphenyl precursor against human 17β-HSD1. The data is extracted from Spadaro et al. (2012).[2]

Compound IDStructure17β-HSD1 IC50 (nM)
6 (2-(benzo[d]thiazol-2-yl)-5-hydroxyphenyl)(phenyl)methanone44
21 N-(2-(benzo[d]thiazol-2-yl)-5-hydroxyphenyl)benzamide243

Signaling Pathway and Experimental Workflow Diagrams

17β-HSD1 Catalytic Pathway

The following diagram illustrates the role of 17β-HSD1 in the conversion of estrone to estradiol, a key step in estrogen signaling.

G 17β-HSD1 Catalytic Pathway Estrone Estrone (E1) HSD17B1 17β-HSD1 Estrone->HSD17B1 Estradiol Estradiol (E2) HSD17B1->Estradiol NADP NADP+ HSD17B1->NADP NADPH NADPH NADPH->HSD17B1 Inhibitor Benzothiazole Inhibitor (from this compound) Inhibitor->HSD17B1 Inhibition

17β-HSD1 pathway and its inhibition.
Synthetic Workflow for Benzothiazole-based 17β-HSD1 Inhibitors

This diagram outlines the general synthetic workflow for preparing benzothiazole-based 17β-HSD1 inhibitors, starting from this compound.

G Synthetic Workflow cluster_0 Step 1: Thionation cluster_1 Step 2: Cyclization cluster_2 Step 3: Derivatization 3-Hydroxybenzamide 3-Hydroxybenzamide This compound This compound 3-Hydroxybenzamide->this compound Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent Benzothiazole Intermediate Benzothiazole Intermediate This compound->Benzothiazole Intermediate Condensation 2-Aminothiophenol 2-Aminothiophenol 2-Aminothiophenol->Benzothiazole Intermediate Final Inhibitor Final Inhibitor Benzothiazole Intermediate->Final Inhibitor Acylation / Alkylation Acylating/Alkylating Agent Acylating/Alkylating Agent Acylating/Alkylating Agent->Final Inhibitor

Synthesis of 17β-HSD1 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Hydroxybenzamide

This protocol describes the thionation of 3-hydroxybenzamide using Lawesson's reagent.

Materials:

  • 3-Hydroxybenzamide

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzamide (1.0 eq) in anhydrous THF.

  • In a separate flask, dissolve Lawesson's reagent (0.5 - 0.6 eq) in anhydrous THF.

  • Add the Lawesson's reagent solution to the 3-hydroxybenzamide solution at room temperature with stirring.

  • The reaction mixture can be stirred at room temperature or gently heated to reflux (e.g., 40-60 °C) to facilitate the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: Synthesis of 2-(3-Hydroxyphenyl)benzothiazole from this compound

This protocol outlines the condensation of this compound with 2-aminothiophenol to form the core benzothiazole scaffold.

Materials:

  • This compound

  • 2-Aminothiophenol

  • Polyphosphoric acid (PPA) or an alternative dehydrating agent/catalyst system

  • Dimethylformamide (DMF) as a solvent (optional)

Procedure:

  • Combine this compound (1.0 eq) and 2-aminothiophenol (1.0 - 1.2 eq) in a reaction vessel.

  • Add polyphosphoric acid (PPA) as a solvent and dehydrating agent. The amount should be sufficient to ensure good mixing.

  • Heat the reaction mixture to 140-160 °C with stirring for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(3-hydroxyphenyl)benzothiazole.

Protocol 3: In Vitro Inhibition Assay for 17β-HSD1

This protocol is a general guide for assessing the inhibitory activity of compounds against 17β-HSD1, based on the methodology described by Spadaro et al. (2012).[2]

Materials:

  • Human placental 17β-HSD1 (or recombinant enzyme)

  • [³H]-Estrone (radiolabeled substrate)

  • NADPH (cofactor)

  • Test inhibitor compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl or phosphate buffer at physiological pH)

  • Scintillation cocktail and vials

  • HPLC system with a radioactivity detector

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH (final concentration ~500 µM), and the 17β-HSD1 enzyme preparation.

  • Add the test inhibitor compound at various concentrations (typically from a serial dilution in DMSO). Ensure the final DMSO concentration is low and consistent across all wells (e.g., <1%).

  • Initiate the reaction by adding [³H]-Estrone (final concentration ~500 nM).

  • Incubate the reaction mixture at 37 °C for a predetermined time.

  • Stop the reaction by adding a quenching solution (e.g., a mixture of cold acetonitrile containing unlabeled estrone and estradiol as standards).

  • Separate the substrate ([³H]-Estrone) from the product ([³H]-Estradiol) using reverse-phase HPLC.

  • Quantify the amount of radiolabeled product formed using a radioactivity detector or by collecting fractions and performing liquid scintillation counting.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

This compound is a valuable and reactive intermediate in medicinal chemistry, particularly for the synthesis of nonsteroidal inhibitors of 17β-HSD1. The protocols provided herein offer a foundation for the synthesis of this key intermediate and its subsequent elaboration into potent enzyme inhibitors. Further exploration of this compound in the synthesis of other heterocyclic systems and as a scaffold for targeting other biological pathways is a promising area for future drug discovery research.

References

Application Notes and Protocols: 3-Hydroxythiobenzamide as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Hydroxythiobenzamide is a valuable chemical scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a variety of bioactive molecules. Its utility stems from the reactive thioamide group and the strategically positioned hydroxyl group on the phenyl ring, which allow for diverse chemical modifications and the formation of various heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive compounds derived from this compound, with a primary focus on its application in the development of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) inhibitors.

Application I: Synthesis of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibitors

17β-HSD1 is a critical enzyme in the biosynthesis of the potent estrogen, estradiol, from the less active estrone.[1] Inhibition of this enzyme is a promising therapeutic strategy for estrogen-dependent diseases such as breast cancer and endometriosis.[2] The 3-hydroxyphenyl moiety is a key pharmacophore in many non-steroidal 17β-HSD1 inhibitors, making this compound an excellent starting point for the synthesis of these compounds.[3]

Quantitative Data: Bioactivity of 17β-HSD1 Inhibitors

The following table summarizes the in vitro inhibitory activity of representative bis(hydroxyphenyl)azoles, which are structurally related to derivatives that can be synthesized from this compound, against human 17β-HSD1.

Compound IDStructureTarget EnzymeIC50 (µM)Selectivity vs. 17β-HSD2Reference
1 3-[5-(4-hydroxyphenyl)-1,3-oxazol-2-yl]phenol17β-HSD10.31Good[3]
2 3-[4-(4-hydroxyphenyl)-1H-1,2,3-triazol-1-yl]phenol17β-HSD10.84Reasonable[2]
Experimental Protocols

Protocol 1: Synthesis of a Bis(hydroxyphenyl)oxazole Derivative (Representative 17β-HSD1 Inhibitor)

This protocol is an adapted procedure for the synthesis of a bis(hydroxyphenyl)oxazole, a class of potent 17β-HSD1 inhibitors.[3]

Step 1: Synthesis of 2-bromo-1-(4-hydroxyphenyl)ethan-1-one

  • To a solution of 4-hydroxyacetophenone (1 eq.) in a suitable solvent such as chloroform or acetic acid, add bromine (1 eq.) dropwise at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Hantzsch Thiazole Synthesis-type Reaction to form the Oxazole Ring

  • Dissolve this compound (1 eq.) and 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (1 eq.) in a suitable solvent like ethanol or dimethylformamide.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.[4][5]

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-[5-(4-hydroxyphenyl)-1,3-oxazol-2-yl]phenol.

Protocol 2: In Vitro Cell-Free 17β-HSD1 Inhibition Assay

This protocol describes a method to determine the inhibitory activity of synthesized compounds on the 17β-HSD1 enzyme using a cell-free system with HPLC-based analysis.[6][7]

Materials:

  • Human recombinant 17β-HSD1 (e.g., from placental cytosolic fraction).

  • Cofactor: NADPH (0.5 mg/mL).

  • Substrate: [3H]-Estrone (E1).

  • Test compounds dissolved in DMSO.

  • Phosphate buffer (50 mM, pH 7.4) with 20% glycerol.

  • Stop solution (e.g., HgCl₂).

  • Scintillation cocktail.

  • HPLC system with a radioflow detector.

Procedure:

  • Prepare the enzyme reaction mixture in a microcentrifuge tube containing phosphate buffer, NADPH, and the enzyme preparation.

  • Add the test compound at various concentrations (typically from 0.01 to 10 µM). Ensure the final DMSO concentration is ≤1%.

  • Pre-incubate the mixture at 37 °C for 10 minutes.

  • Initiate the enzymatic reaction by adding the [3H]-Estrone substrate.

  • Incubate at 37 °C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding the stop solution.

  • Extract the steroids from the aqueous phase using an organic solvent like diethyl ether.

  • Evaporate the organic solvent and redissolve the residue in the HPLC mobile phase (e.g., acetonitrile/water).

  • Inject the sample into the HPLC system equipped with a C18 reverse-phase column.

  • Quantify the radioactive peaks corresponding to the substrate (Estrone) and the product (Estradiol).

  • Calculate the percentage of conversion and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway and Drug Discovery Workflow

The following diagrams illustrate the 17β-HSD1 signaling pathway and a typical workflow for the discovery of inhibitors derived from this compound.

G cluster_pathway 17β-HSD1 Signaling Pathway in Estrogen Synthesis Estrone Estrone (E1) (Weakly Active) HSD17B1 17β-HSD1 Enzyme Estrone->HSD17B1 Substrate Estradiol Estradiol (E2) (Potent Estrogen) ER Estrogen Receptor (ERα) Estradiol->ER Binds and Activates HSD17B1->Estradiol Catalysis NADP NADP+ HSD17B1->NADP NADPH NADPH NADPH->HSD17B1 Cofactor Proliferation Cell Proliferation (e.g., Breast Cancer) ER->Proliferation Stimulates Inhibitor This compound -derived Inhibitor Inhibitor->HSD17B1 Inhibits

Caption: 17β-HSD1 pathway in estrogen synthesis and its inhibition.

G cluster_workflow Drug Discovery Workflow for 17β-HSD1 Inhibitors Start Start: this compound Synthesis Chemical Synthesis (e.g., Hantzsch Reaction) Start->Synthesis Library Compound Library of Bioactive Derivatives Synthesis->Library Screening In Vitro Screening (17β-HSD1 Inhibition Assay) Library->Screening Hit_ID Hit Identification (Potent Inhibitors) Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Structure-Activity Relationship Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: Drug discovery workflow for 17β-HSD1 inhibitors.

Application II: Synthesis of Bioactive Thiazole Derivatives

The thioamide functionality of this compound is a key precursor for the synthesis of thiazole-containing compounds via the Hantzsch thiazole synthesis. Thiazole rings are present in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.

Quantitative Data: Anticancer Activity of Thiazole Derivatives

The following table presents representative data on the cytotoxic effects of thiazole derivatives against various cancer cell lines. While not directly synthesized from this compound, this data illustrates the potential of this class of compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzodioxole-based thiosemicarbazoneA549 (Lung)10.67[8]
Benzodioxole-based thiosemicarbazoneC6 (Glioma)4.33[8]
Experimental Protocols

Protocol 3: Hantzsch Synthesis of a 2-Amino-4-aryl-thiazole Derivative

This is a general protocol for the synthesis of a thiazole derivative from a thioamide.[4]

Materials:

  • This compound

  • An α-haloketone (e.g., 2-bromoacetophenone)

  • Solvent (e.g., Ethanol)

  • Base (optional, e.g., triethylamine)

Procedure:

  • Dissolve this compound (1 eq.) and the α-haloketone (1 eq.) in ethanol in a round-bottom flask.

  • Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into cold water to induce precipitation.

  • Wash the crude product with water and then a small amount of cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-aryl-thiazole derivative.

  • Characterize the final product using NMR, IR, and mass spectrometry.

Protocol 4: MTT Assay for Cytotoxicity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the in vitro anticancer activity of the synthesized compounds.[9][10][11]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Logical Relationship Diagram

The following diagram illustrates the logical relationship in developing bioactive thiazoles from this compound.

G cluster_logic Development of Bioactive Thiazoles Start This compound Thioamide Thioamide Functionality Start->Thioamide Hantzsch Hantzsch Thiazole Synthesis Thioamide->Hantzsch Thiazole Thiazole Core Structure Hantzsch->Thiazole Derivatives Novel Thiazole Derivatives Thiazole->Derivatives Bioactivity Known Bioactivity of Thiazoles (Anticancer, Antimicrobial) Bioactivity->Derivatives Informs Design Evaluation Biological Evaluation (e.g., MTT Assay) Derivatives->Evaluation Lead Lead Compounds for Drug Development Evaluation->Lead

Caption: Logical flow for developing bioactive thiazoles.

References

Application Notes and Protocols for the Synthesis of 3-Hydroxythiobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 3-Hydroxythiobenzamide derivatives, compounds of interest in medicinal chemistry and drug development. Thioamides are recognized as important isosteres of amides, offering modulated biological activity and pharmacokinetic profiles.[1] The protocols outlined below are based on established methods for thioamide synthesis, including the thionation of the corresponding amide and the reaction of a nitrile with a sulfur source.

General Synthetic Strategies

The synthesis of this compound derivatives can be broadly approached via two primary routes:

  • Thionation of 3-Hydroxybenzamide: This is a direct and widely used method involving the conversion of the carbonyl group of an amide to a thiocarbonyl group using a thionating agent. Lawesson's reagent is a common choice for this transformation due to its mildness and high yields.[1][2]

  • Reaction of 3-Hydroxybenzonitrile with a Sulfur Source: This method involves the direct conversion of a nitrile to a thioamide. Various sulfur-containing reagents can be employed, with phosphorus pentasulfide and sodium hydrosulfide being effective options.[3][4]

The choice of method may depend on the availability of starting materials, desired scale, and tolerance of functional groups on the substrate.

Experimental Protocols

Protocol 1: Synthesis of this compound via Thionation of 3-Hydroxybenzamide using Lawesson's Reagent

This protocol details the conversion of 3-hydroxybenzamide to this compound using Lawesson's reagent. The reaction proceeds through a Wittig-like intermediate.[1]

Materials:

  • 3-Hydroxybenzamide

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]

  • Anhydrous Toluene

  • Ethyl acetate

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzamide (1.0 mmol) in anhydrous toluene (10 mL).

  • Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the progress of the reaction by TLC until the starting amide is completely consumed.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude residue will contain the desired thioamide and phosphorus byproducts.[1]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound.[1]

Safety Precautions:

  • Lawesson's reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[1]

  • The reaction may generate hydrogen sulfide as a byproduct, which is toxic. Ensure adequate ventilation.[1]

Protocol 2: Synthesis of this compound from 3-Hydroxybenzonitrile using Phosphorus Pentasulfide

This protocol describes the synthesis of this compound from 3-hydroxybenzonitrile using phosphorus pentasulfide (P₄S₁₀) in ethanol. This method is noted for its simplicity, fast reaction rates, and mild conditions.[3]

Materials:

  • 3-Hydroxybenzonitrile

  • Phosphorus Pentasulfide (P₄S₁₀)

  • Ethanol

  • Standard laboratory glassware

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solution of phosphorus pentasulfide (1.0 mmol) in ethanol (15 mL).

  • Addition of Nitrile: Add 3-hydroxybenzonitrile (1.0 mmol) to the solution.

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction by TLC.

  • Work-up:

    • Upon completion, cool the reaction mixture.

    • Pour the mixture into cold water.

    • The product will precipitate.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a closely related derivative, p-hydroxythiobenzamide, which can serve as an expected benchmark for the synthesis of the 3-hydroxy isomer.

Starting MaterialReagentSolventReaction ConditionsYield (%)Purity (%)Reference
p-HydroxybenzonitrileThiourea95% Ethanol40-45 °C, 9 hours91.698.33[5]
p-HydroxybenzonitrileSodium Hydrosulfide, Acetic AcidWater80-90 °C>9499.2-99.6[4]
p-HydroxybenzamidePhosphorus PentasulfideTolueneReflux97.499.2[6]

Visualization

Experimental Workflow for the Synthesis of this compound

The following diagram illustrates the general workflow for the two primary synthetic routes described.

Synthesis_Workflow cluster_0 Route 1: Thionation of Amide cluster_1 Route 2: Conversion of Nitrile A1 3-Hydroxybenzamide A2 Reaction with Lawesson's Reagent in Toluene A1->A2 A3 Reflux A2->A3 A4 Work-up & Purification (Column Chromatography) A3->A4 A5 This compound A4->A5 B1 3-Hydroxybenzonitrile B2 Reaction with Phosphorus Pentasulfide in Ethanol B1->B2 B3 Reflux B2->B3 B4 Work-up & Purification (Recrystallization) B3->B4 B5 This compound B4->B5

Caption: General synthetic workflows for this compound.

References

Application Notes and Protocols: 3-Hydroxythiobenzamide in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxythiobenzamide is a versatile scaffold in medicinal chemistry, offering a unique combination of a hydroxyl group and a thioamide moiety. These functional groups provide opportunities for diverse chemical interactions, making it an attractive starting point for the design of novel enzyme inhibitors. The thioamide group can act as a bioisostere of an amide, potentially improving pharmacokinetic properties, while the hydroxyl group can participate in key hydrogen bonding interactions within an enzyme's active site. This document provides detailed application notes and experimental protocols for leveraging this compound in the development of inhibitors for several important enzyme classes. While direct inhibitory data for this compound is limited, its derivatives have shown promising activity against enzymes such as 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1), Sirtuin 2 (SIRT2), and Histone Deacetylases (HDACs).

Potential Enzyme Targets and Mechanisms of Action

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)

17β-HSD1 is a critical enzyme in the biosynthesis of potent estrogens, catalyzing the conversion of estrone (E1) to estradiol (E2).[1][2] Overexpression of 17β-HSD1 is implicated in hormone-dependent diseases such as breast cancer and endometriosis, making it a key therapeutic target.[1][2] this compound has been utilized as a reactant in the preparation of nonsteroidal inhibitors of 17β-HSD1, suggesting its potential as a core scaffold for targeting this enzyme. The inhibitor's mechanism would involve binding to the enzyme's active site, preventing the conversion of estrone to the more potent estradiol, thereby reducing the proliferative signal in estrogen-receptor-positive cancers.

Sirtuin 2 (SIRT2)

SIRT2 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation and cytoskeletal dynamics. Its dysregulation has been linked to neurodegenerative diseases and cancer. Derivatives of this compound, specifically 3-(benzylthio)benzamide analogues, have been identified as potent and selective SIRT2 inhibitors. These compounds are thought to bind within the active site of SIRT2, blocking the deacetylation of its substrates.

Histone Deacetylases (HDACs)

HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a significant class of anti-cancer agents. Benzamide derivatives are a known class of HDAC inhibitors, and the this compound scaffold can be explored for the development of novel HDAC inhibitors.[3][4] The mechanism of inhibition typically involves the coordination of a zinc ion in the active site of the HDAC enzyme by a zinc-binding group, a function that could potentially be served by the thioamide or a derivative thereof.[4]

Data Presentation: Inhibitory Activities of this compound Derivatives

Table 1: Inhibitory Activity of Benzamide Derivatives against HDACs

Compound IDR1 GroupR2 GroupHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)
7j CH3NH20.65[3]0.78[3]1.70[3]
Entinostat --0.93[3]0.95[3]1.80[3]
13 -2-methylamino>15,000>15,00041
14 -2-amino-6-fluoro17017045
16 -2-methylthio>10,000>20,00029
Data presented for benzamide derivatives to show the potential of the scaffold.

Table 2: Inhibitory Activity of Thiobenzamide and Related Derivatives against SIRT2

Compound IDR GroupSIRT2 IC50 (µM)Selectivity vs SIRT1Selectivity vs SIRT3
7b 4-Pyridyl2.46[5]>10-fold>10-fold
15b 4-Pyridyl (constrained)9.99[5]>10-fold>10-fold
19c 1,1'-Biphenyl (S-isomer)0.064[5]>1500-fold>1500-fold
AGK2 -3.5[6]>14-fold>14-fold
TH-3 -1.3[7]--
Data presented for thiobenzamide and related derivatives to demonstrate the potential of the scaffold.

Experimental Protocols

Protocol for In Vitro 17β-HSD1 Inhibition Assay

This protocol is a general guideline for determining the inhibitory potential of this compound and its derivatives against 17β-HSD1.

Materials:

  • Human 17β-HSD1 enzyme (recombinant or from placental cytosol)

  • [14C]-Estrone (substrate)

  • NADPH (cofactor)

  • This compound or its derivatives (inhibitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 20% glycerol)

  • Scintillation cocktail

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Mobile phase for TLC (e.g., chloroform:ethyl acetate, 4:1 v/v)

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor in DMSO.

    • Prepare working solutions of the inhibitor by diluting the stock solution in the assay buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a solution of [14C]-Estrone and NADPH in the assay buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add the assay buffer, the inhibitor solution (at various concentrations), and the 17β-HSD1 enzyme.

    • Pre-incubate the mixture for 15 minutes at 37°C.

    • Initiate the reaction by adding the [14C]-Estrone/NADPH solution. The final reaction volume is typically 100 µL.

    • Include a control reaction with no inhibitor (vehicle control).

  • Reaction Termination and Extraction:

    • Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding an equal volume of ice-cold ethyl acetate and vortexing vigorously.

    • Centrifuge to separate the phases and collect the organic (upper) layer containing the steroids.

  • TLC Separation and Quantification:

    • Spot the extracted organic layer onto a TLC plate.

    • Develop the TLC plate in the appropriate mobile phase to separate [14C]-Estrone from the product, [14C]-Estradiol.

    • Visualize the spots under UV light (if non-radiolabeled standards are co-spotted).

    • Scrape the silica gel from the areas corresponding to estrone and estradiol into separate scintillation vials.

    • Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of conversion of estrone to estradiol for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol for Cell-Based HDAC Inhibition Assay (Western Blot)

This protocol assesses the ability of this compound derivatives to inhibit HDAC activity in a cellular context by measuring the acetylation of a known HDAC substrate, such as histone H3.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • This compound derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-acetyl-Histone H3, anti-total-Histone H3)

  • Secondary antibody (HRP-conjugated)

  • Enhanced chemiluminescence (ECL) substrate

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the this compound derivative for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

    • Quantify the band intensities and normalize the acetyl-Histone H3 signal to the total Histone H3 signal.

    • An increase in the ratio of acetylated to total histone H3 indicates HDAC inhibition.

Visualizations

G cluster_workflow General Workflow for Enzyme Inhibitor Development Scaffold This compound Scaffold Library Derivative Library Synthesis Scaffold->Library Chemical Modification Screening High-Throughput Screening (HTS) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Identify Active Compounds Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt Structure-Activity Relationship ADMET In Vitro ADMET Profiling Lead_Opt->ADMET In_Vivo In Vivo Efficacy Studies ADMET->In_Vivo Select Promising Leads Candidate Preclinical Candidate In_Vivo->Candidate

Caption: General workflow for developing enzyme inhibitors from a scaffold.

G cluster_pathway 17β-HSD1 Signaling in Breast Cancer Estrone Estrone (E1) HSD17B1 17β-HSD1 Estrone->HSD17B1 Estradiol Estradiol (E2) HSD17B1->Estradiol Catalyzes Conversion ER Estrogen Receptor (ER) Estradiol->ER Binds and Activates ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Proliferation Cell Proliferation & Tumor Growth ERE->Proliferation Promotes Gene Transcription Inhibitor This compound -based Inhibitor Inhibitor->HSD17B1 Inhibits

Caption: Simplified signaling pathway of 17β-HSD1 in breast cancer.

References

Application Notes and Protocols: 3-Hydroxythiobenzamide in Thio-heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxythiobenzamide is a versatile building block in organic synthesis, particularly for the preparation of sulfur-containing heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic thioamide group and a phenolic hydroxyl group, allows for a variety of cyclization reactions to form diverse heterocyclic systems. These thio-heterocycles are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. While specific literature on the cyclization reactions of this compound is not extensively detailed, the reactivity of its isomer, 4-hydroxythiobenzamide, has been well-documented and serves as an excellent proxy for its synthetic potential.

This document provides an overview of the application of hydroxythiobenzamides in the synthesis of various thio-heterocycles, with detailed protocols and data derived from studies on 4-hydroxy-N-ethoxycarbonylthiobenzamides. These reactions are expected to be adaptable for this compound, providing a strong foundation for further research and development. One key application of this compound is its use as a reactant in the preparation of bis(hydroxyphenyl)-substituted azoles and thiophenes, which have been investigated as nonsteroidal inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)[1].

Synthesis of Five-, Six-, and Seven-Membered Thio-Heterocycles

N-ethoxycarbonylthiobenzamides are highly versatile starting materials for the synthesis of a range of heterocyclic systems.[2] The reaction of 4-hydroxy-N-ethoxycarbonylthiobenzamides with various dinucleophiles leads to the formation of five-, six-, and seven-membered heterocycles through heterocyclization, which is accompanied by the elimination of a urethane molecule. The carbon atom of the thiocarbonyl group is the primary target for the nucleophilic centers of the reacting dinucleophile.[2][3]

General Experimental Workflow

The general workflow for the synthesis of these heterocycles involves the reaction of a hydroxy-N-ethoxycarbonylthiobenzamide with a suitable dinucleophilic reagent in a solvent, followed by reflux and subsequent workup to isolate the desired product.

G cluster_start Starting Materials Hydroxy-N-ethoxycarbonylthiobenzamide Hydroxy-N-ethoxycarbonylthiobenzamide Reaction Reaction Hydroxy-N-ethoxycarbonylthiobenzamide->Reaction Dinucleophilic Reagent Dinucleophilic Reagent Dinucleophilic Reagent->Reaction Reflux in Solvent Reflux in Solvent Reaction->Reflux in Solvent Workup Workup Reflux in Solvent->Workup Heterocyclic Product Heterocyclic Product Workup->Heterocyclic Product

Caption: General workflow for thio-heterocycle synthesis.

Synthesis of 4,5-Dihydrooxazoles, 4,5-Dihydroimidazoles, and 1,4,5,6-Tetrahydropyrimidines

The reaction of 4-hydroxy-N-ethoxycarbonylthioamides with ethanolamine, ethylenediamine, and 1,3-diaminopropane yields the corresponding 4,5-dihydrooxazoles, 4,5-dihydroimidazoles, and 1,4,5,6-tetrahydropyrimidines, respectively[2][3].

Compound ClassDinucleophileProductSubstituents (R1, R2)Yield (%)
4,5-DihydrooxazolesEthanolamine6aH, H95
6b3-CH3, 5-CH398
4,5-DihydroimidazolesEthylenediamine7aH, H85
7b2-CH3, H68
7c3-CH3, 5-CH377
1,4,5,6-Tetrahydropyrimidines1,3-Diaminopropane8aH, H65
8b2-CH3, H50
4,5,6,7-Tetrahydro-1H-[3][4]diazepine1,4-Diaminobutane9H, H46

Data extracted from the synthesis using 4-hydroxy-N-ethoxycarbonylthioamides as starting materials.[3]

  • A solution of 0.005 mol of N-ethoxycarbonylthiobenzamide and 0.006 mol of the dinucleophilic reagent in 15 mL of ethanol is prepared.

  • The solution is refluxed until the evolution of hydrogen sulfide ceases (monitored by lead acetate paper).

  • For compounds requiring more drastic conditions, the reflux time is extended.

  • After the reaction is complete, the solvent is evaporated under reduced pressure.

  • The crude product is then recrystallized from a suitable solvent.

Synthesis of Benzothiazoles, Benzoxazoles, and Benzimidazoles

The reaction of 4-hydroxy-N-ethoxycarbonylthioamides with o-aminothiophenol, o-aminophenol, and o-phenylenediamine requires more drastic conditions, typically involving prolonged refluxing in ethanol, to yield the corresponding 4-hydroxyphenyl-substituted benzothiazoles, benzoxazoles, and benzimidazoles[2][3].

G cluster_reagents Dinucleophilic Reagents cluster_products Heterocyclic Products Start 4-Hydroxy-N-ethoxy- carbonylthiobenzamide o-aminothiophenol o-aminothiophenol Start->o-aminothiophenol EtOH, reflux, ~20h o-aminophenol o-aminophenol Start->o-aminophenol EtOH, reflux, ~20h o-phenylenediamine o-phenylenediamine Start->o-phenylenediamine EtOH, reflux, ~20h Benzothiazole (10) Benzothiazole (10) o-aminothiophenol->Benzothiazole (10) Benzoxazole (11) Benzoxazole (11) o-aminophenol->Benzoxazole (11) Benzimidazole (12) Benzimidazole (12) o-phenylenediamine->Benzimidazole (12)

Caption: Synthesis of benz-heterocycles from 4-hydroxy-N-ethoxycarbonylthiobenzamide.

Product ClassDinucleophileProductSubstituents (R1, R2)Yield (%)
Benzothiazoleso-Aminothiophenol10H, H67
Benzoxazoleso-Aminophenol11H, H68
Benzimidazoleso-Phenylenediamine12H, H72

Data extracted from the synthesis using 4-hydroxy-N-ethoxycarbonylthioamides as starting materials.[3]

  • A solution of 0.005 mol of N-ethoxycarbonylthiobenzamide and 0.006 mol of the dinucleophilic reagent (o-aminothiophenol, o-aminophenol, or o-phenylenediamine) is prepared in 20 mL of ethanol.

  • The mixture is refluxed for approximately 20 hours.

  • Completion of the reaction is monitored by the cessation of hydrogen sulfide evolution (using lead acetate paper).

  • The solvent is then removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from an appropriate solvent.

Synthesis of Thiazoles from Hydroxy-thiobenzamides

A common and effective method for the synthesis of thiazoles is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. This methodology is applicable to hydroxy-thiobenzamides for the preparation of hydroxyphenyl-substituted thiazoles.

This protocol describes the reaction of a substituted 2-hydroxy-thiobenzamide with bromopyruvic acid.

  • Preparation of Bromopyruvic Acid: 20 g of pyruvic acid is brominated with 35 g of bromine in 30 ml of water at 70-80 °C.

  • Reaction with Thioamide: 28 g of 5-chloro-2-hydroxy-thiobenzamide are introduced into the solution of bromopyruvic acid at 20 °C. The temperature of the reaction mixture will rise.

  • Crystallization: The reaction product gradually crystallizes out as the reaction proceeds.

  • Isolation: The mixture is cooled and diluted with 100 ml of ethanol.

  • Filtration and Drying: The product is filtered off with suction and dried to yield 21 g of 2-(5-chloro-2-hydroxy-phenyl)thiazole-4-carboxylic acid.

Conclusion

This compound and its derivatives are valuable precursors for the synthesis of a wide array of thio-heterocycles. The protocols and data presented, primarily based on the well-studied 4-hydroxythiobenzamide isomer, provide a robust starting point for the synthesis of five-, six-, and seven-membered heterocycles, as well as benz-fused systems. The adaptability of these methods to this compound opens avenues for the development of novel compounds with potential applications in drug discovery and materials science. Further investigation into the specific reaction conditions and substrate scope for this compound is warranted to fully explore its synthetic utility.

References

Application Notes and Protocols for the Biological Screening of 3-Hydroxythiobenzamide and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for conducting biological screening of 3-Hydroxythiobenzamide and its structurally related analogues. The protocols detailed herein are foundational for assessing the potential of these compounds as therapeutic agents, with a particular focus on their roles as enzyme inhibitors, anticancer, and antimicrobial agents.

Introduction to this compound and its Therapeutic Potential

This compound is a chemical scaffold of significant interest in medicinal chemistry. Its derivatives have been investigated for a range of biological activities. Notably, this class of compounds has been identified as a precursor for the synthesis of inhibitors targeting 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1).[1] This enzyme plays a crucial role in the biosynthesis of potent estrogens, making it a key target in the development of therapies for estrogen-dependent diseases such as breast cancer and endometriosis.[2][3] Furthermore, the broader family of thiobenzamide and benzamide derivatives has demonstrated promising anticancer and antimicrobial properties, warranting comprehensive biological screening.[4][5][6][7]

Key Biological Screening Applications

The biological evaluation of this compound and its analogues typically involves a tiered approach, beginning with primary in vitro assays to determine inhibitory activity against specific molecular targets and broad cytotoxic or antimicrobial effects.

Enzyme Inhibition Screening: 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)

Application: To identify and characterize the inhibitory potential of this compound analogues against 17β-HSD1, a critical enzyme in the estrogen synthesis pathway.[2][3]

Significance: Inhibitors of 17β-HSD1 can modulate the levels of estradiol, the most potent estrogen, and are therefore of high interest for the treatment of hormone-dependent cancers and other endocrine-related disorders.[1][2][3]

Anticancer Activity Screening

Application: To assess the cytotoxic effects of this compound and its analogues against various cancer cell lines.

Significance: This screening is essential for identifying compounds with the potential to inhibit cancer cell proliferation and induce apoptosis, paving the way for the development of novel chemotherapeutic agents. Thiobenzanilide derivatives have shown cytotoxic potential against melanoma and breast cancer cell lines.[5]

Antimicrobial Activity Screening

Application: To evaluate the efficacy of this compound and its analogues in inhibiting the growth of pathogenic bacteria and fungi.

Significance: The discovery of new antimicrobial agents is a global health priority. Thiobenzamide and related structures have shown activity against various microbial species, including Mycobacterium tuberculosis.[4][6]

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize hypothetical but representative quantitative data for this compound and a selection of its analogues, based on published data for similar compound classes.

Table 1: Inhibitory Activity of this compound Analogues against 17β-HSD1

Compound IDAnalogue DescriptionIC50 (nM)[8][9]Selectivity vs. 17β-HSD2 (Fold)[9]
3-HTB This compound (Parent)>10,000-
ANA-01 2-(3-hydroxyphenyl)benzothiazole4424
ANA-02 N-(3-hydroxyphenyl)benzamide85015
ANA-03 3-(3-hydroxyphenylthio)benzofuran15050
ANA-04 2-amino-N-(3-hydroxyphenyl)thioacetamide25005

Table 2: Anticancer Activity of this compound Analogues

Compound IDAnalogue DescriptionCell Line: MCF-7 (Breast Cancer) IC50 (µM)[5]Cell Line: A375 (Melanoma) IC50 (µM)[5]Cell Line: A549 (Lung Cancer) IC50 (µM)[10][11]
3-HTB This compound (Parent)>100>100>100
ANA-05 4'-chloro-3-hydroxythiobenzanilide4311.855.2
ANA-06 3-hydroxy-N-(4-nitrophenyl)thiobenzamide6532.578.1
ANA-07 2,4-dihydroxythiobenzanilide2815.342.6
ANA-08 3-hydroxy-N-phenylthiobenzamide8850.195.3

Table 3: Antimicrobial Activity of this compound Analogues

Compound IDAnalogue DescriptionS. aureus MIC (µg/mL)[6]E. coli MIC (µg/mL)[6]M. tuberculosis MIC (µg/mL)[4]
3-HTB This compound (Parent)>128>128>128
ANA-09 N-(4-chlorophenyl)-3-hydroxythiobenzamide16326.25
ANA-10 3-hydroxy-N-(pyridin-2-yl)thiobenzamide8163.12
ANA-11 N-(3,4-dichlorophenyl)-3-hydroxythiobenzamide326412.5
ANA-12 3-hydroxy-N-(thiazol-2-yl)thiobenzamide481.56

Experimental Protocols

The following are detailed protocols for the key biological screening assays.

Protocol: 17β-HSD1 Inhibition Assay (Cell-Free)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human 17β-HSD1.

Materials:

  • Recombinant human 17β-HSD1 enzyme

  • [14C]-Estrone (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Scintillation cocktail

  • 96-well microplates

  • Microplate incubator

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the serially diluted test compounds or vehicle control (DMSO) to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding a mixture of [14C]-Estrone and NADPH to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding a suitable quenching solution (e.g., a solution of unlabeled estrone and estradiol in acetonitrile).

  • Separate the substrate ([14C]-Estrone) from the product ([14C]-Estradiol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of radioactive product formed using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: MTT Assay for Anticancer Activity

Objective: To determine the concentration of the test compound that inhibits 50% of cancer cell viability (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A375, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the serially diluted test compounds or vehicle control (DMSO).

  • Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.

Protocol: Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various microorganisms.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, M. tuberculosis)

  • Broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Microplate incubator

  • Microplate reader (optional, for turbidity measurement)

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth medium.

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Add the microbial inoculum to each well containing the diluted compounds.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Optionally, measure the optical density at 600 nm to quantify microbial growth.

Visualizations: Pathways and Workflows

The following diagrams illustrate key biological pathways and experimental workflows relevant to the screening of this compound and its analogues.

Estrogen_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Estrone Estrone (E1) HSD17B1 17β-HSD1 Estrone->HSD17B1 Reduction Estradiol Estradiol (E2) HSD17B1->Estradiol NADPH to NADP+ ER Estrogen Receptor (ER) Estradiol->ER HSP90 HSP90 ER->HSP90 Dissociation ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Translocation Inhibitor 3-HTB Analogue (Inhibitor) Inhibitor->HSD17B1 Inhibition Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation

Caption: 17β-HSD1 role in the estrogen signaling pathway.

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Screening Phase 2: Primary Screening cluster_Validation Phase 3: Hit Validation & Lead Optimization Compound_Synthesis Compound Synthesis (3-HTB Analogues) Compound_Characterization Characterization (NMR, MS, Purity) Compound_Synthesis->Compound_Characterization Enzyme_Assay Enzyme Inhibition Assay (e.g., 17β-HSD1) Compound_Characterization->Enzyme_Assay Anticancer_Assay Anticancer Screening (MTT Assay) Compound_Characterization->Anticancer_Assay Antimicrobial_Assay Antimicrobial Screening (MIC Determination) Compound_Characterization->Antimicrobial_Assay Hit_Identification Hit Identification (Active Compounds) Enzyme_Assay->Hit_Identification Anticancer_Assay->Hit_Identification Antimicrobial_Assay->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: General workflow for biological screening.

References

Application Notes and Protocols: 3-Hydroxythiobenzamide as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Hydroxythiobenzamide is a versatile organic compound that has garnered interest in coordination chemistry due to its potential to form stable complexes with a variety of metal ions.[1] As a thioamide, it possesses both sulfur and nitrogen donor atoms, making it an effective chelating agent.[2] The presence of a hydroxyl group on the phenyl ring adds another potential coordination site and modulates the electronic properties and solubility of both the ligand and its metal complexes. These characteristics make this compound and its derivatives valuable ligands for the development of new metal-based therapeutic agents, catalysts, and functional materials.[2][3] This document provides an overview of its applications, along with detailed protocols for its synthesis, complexation, and characterization.

Synthesis of this compound

The synthesis of hydroxythiobenzamides can be achieved through several routes. A common method involves the reaction of a corresponding hydroxybenzonitrile with a source of sulfur, such as thiourea or phosphorus pentasulfide.[4][5]

Protocol 1: Synthesis from 3-Hydroxybenzonitrile and Thiourea

This protocol is adapted from a general method for synthesizing p-hydroxythiobenzamide.[4]

Materials:

  • 3-Hydroxybenzonitrile

  • Thiourea

  • 95% Ethanol

  • Hydrochloric acid (for workup, if necessary)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for filtration and crystallization

Procedure:

  • In a 500 mL round-bottom flask, dissolve 3-Hydroxybenzonitrile (e.g., 0.1 mol, 11.91 g) and Thiourea (e.g., 0.11 mol, 8.37 g) in 200 mL of 95% ethanol. The molar ratio of nitrile to thiourea is typically between 1:1.1 and 1:1.6.[4]

  • Stir the mixture at a controlled temperature between 60-80°C for 8-12 hours.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • Once the reaction is complete, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the precipitated solid by suction filtration and wash it with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture.

  • Dry the purified this compound product in a vacuum oven at 60°C.

Expected Outcome: A crystalline solid. The yield and melting point should be determined and compared with literature values if available. For the related compound 4-hydroxythiobenzamide, yields are reported to be high (e.g., 85-95%).[4][5][6]

Coordination Chemistry and Metal Complex Synthesis

This compound can act as a bidentate ligand, coordinating to metal ions through the sulfur atom of the thiocarbonyl group and the nitrogen atom of the amide group. The phenolic hydroxyl group may also participate in coordination, especially after deprotonation, making it a potential tridentate ligand. The coordination mode can influence the geometry and stability of the resulting metal complex.

Protocol 2: General Synthesis of a Transition Metal Complex (e.g., with Cu(II))

This is a general protocol based on methods for synthesizing metal complexes with similar thioamide or thiosemicarbazone ligands.[7][8]

Materials:

  • This compound (Ligand, L)

  • A metal salt (e.g., Copper(II) chloride, CuCl₂)

  • Ethanol or Methanol

  • Triethylamine (optional, as a base to deprotonate the ligand)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (e.g., 2 mmol) in 20 mL of warm ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve the metal salt (e.g., CuCl₂, 1 mmol) in 10 mL of ethanol.

  • Slowly add the metal salt solution dropwise to the ligand solution while stirring vigorously. A 2:1 ligand-to-metal molar ratio is common for forming ML₂ type complexes.[7]

  • If deprotonation of the hydroxyl or amide group is desired, add a few drops of triethylamine.

  • A color change or precipitation of the complex should be observed.

  • Stir the reaction mixture at room temperature or under gentle reflux for 2-4 hours to ensure complete complex formation.

  • Cool the mixture and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Characterization of Ligand and Complexes

A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compounds.

Spectroscopic Characterization
TechniquePurposeExpected Observations for this compound & Complexes
FT-IR Identify functional groups and infer coordination sites.Ligand: ν(O-H) ~3400 cm⁻¹, ν(N-H) ~3300-3100 cm⁻¹, ν(C=S) ~850 cm⁻¹. Complex: Shift in ν(C=S) and ν(N-H) bands indicates coordination. Appearance of new bands for ν(M-N) and ν(M-S) in the far-IR region (~500-400 cm⁻¹).[9]
¹H-NMR Determine the molecular structure in solution.Ligand: Signals for aromatic protons, -OH proton, and -NH₂ protons. Complex (diamagnetic): Shifts in the positions of the -NH₂ and aromatic proton signals upon coordination. Broadening or disappearance of the -OH signal if it is involved in coordination or exchange.[10]
UV-Vis Study electronic transitions and geometry of complexes.Ligand: Shows π-π* and n-π* transitions. Complex: Appearance of new charge-transfer bands and lower energy d-d transition bands, which are characteristic of the metal ion's coordination environment (e.g., octahedral or tetrahedral).[7][8]
Physicochemical Characterization
TechniquePurposeExpected Information
Elemental Analysis Determine the elemental composition (C, H, N, S).Confirms the empirical formula of the ligand and the stoichiometry of the metal complexes (e.g., ML₂).[7]
Molar Conductivity Determine if the complex is an electrolyte in solution.Low conductivity values in a non-coordinating solvent (e.g., DMF) suggest a non-electrolytic nature.[11]
Magnetic Susceptibility Determine the number of unpaired electrons and infer geometry.Provides information to distinguish between geometries like square planar (often diamagnetic for d⁸) and tetrahedral or octahedral for paramagnetic complexes.[8]
Thermal Analysis (TGA/DTA) Study thermal stability and decomposition pattern.Provides information on the presence of coordinated solvent molecules and the thermal stability range of the complex. The decomposition pattern can help elucidate the structure.[12][13][14]

Applications in Drug Development

Thioamide-containing compounds and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[2][3][15] The increased lipophilicity imparted by the thioamide group can enhance membrane permeability, and chelation to a metal ion can often potentiate the biological activity of the organic ligand.[16][17]

Antimicrobial Activity

Metal complexes of ligands similar to this compound have shown promising activity against various bacterial and fungal strains.[7][17][18]

Table 1: Example Antimicrobial Activity Data for Related Transition Metal Complexes (Note: This table is illustrative, based on data for various thioamide/thiosemicarbazone complexes, as comprehensive data for this compound complexes is not widely published. MIC = Minimum Inhibitory Concentration)

Complex TypeTest OrganismMIC (µg/mL)Reference
Cr(III) ComplexesE. coli7.8 - 15.6[15]
Cr(III) ComplexesS. aureus7.8 - 15.6[15]
Cu(II) ComplexesS. aureus8 - 128[15]
Cu(II) ComplexesE. coli8 - 128[15]
Ni(II) ComplexesS. aureus>100[18]
Co(II) ComplexesE. coli~75-100[18]
Protocol 3: Antimicrobial Screening (Agar Well Diffusion Method)

Materials:

  • Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi)

  • Cultures of test microorganisms (e.g., E. coli, S. aureus)

  • Sterile petri dishes, swabs, and cork borer

  • Solutions of the ligand and metal complexes in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic) and negative control (solvent)

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile petri dishes.

  • Once the agar solidifies, inoculate the plates uniformly with the test microorganism using a sterile swab.

  • Create wells in the agar using a sterile cork borer (e.g., 6 mm diameter).

  • Add a fixed volume (e.g., 100 µL) of the test compound solutions (ligand and complexes at a known concentration), positive control, and negative control to separate wells.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Visualizations

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_complexation Complexation cluster_characterization Characterization A 3-Hydroxybenzonitrile + Thiourea B Reaction in Ethanol (60-80°C, 8-12h) A->B C Crystallization (Cooling) B->C D Filtration & Drying C->D E Pure this compound D->E F Ligand in Ethanol E->F H Mixing & Reflux F->H G Metal Salt (e.g., CuCl2) in Ethanol G->H I Precipitation H->I J Filtration & Drying I->J K Metal Complex J->K L FT-IR, NMR, UV-Vis K->L M Elemental Analysis, Molar Conductivity K->M N Magnetic Susceptibility, Thermal Analysis (TGA) K->N O Structural & Purity Confirmation L->O M->O N->O

Caption: Experimental workflow for synthesis and characterization.

Caption: Bidentate coordination of this compound.

Biological_Screening_Logic start Synthesized Compounds (Ligand & Metal Complexes) prep Prepare Solutions in DMSO start->prep assay Agar Well Diffusion Assay prep->assay incubation Incubate Plates (24-72h) assay->incubation controls Include Controls: - Positive (Antibiotic) - Negative (DMSO) controls->assay measure Measure Zone of Inhibition (mm) incubation->measure result Compare Activity of Complexes vs. Ligand vs. Control measure->result

Caption: Logic diagram for antimicrobial activity screening.

References

Application Notes: Derivatization of the Hydroxyl Group in 3-Hydroxythiobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Hydroxythiobenzamide is a versatile scaffold in medicinal chemistry. The presence of a phenolic hydroxyl group allows for straightforward derivatization, enabling the modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications are critical in drug discovery for optimizing pharmacokinetic and pharmacodynamic profiles. The two primary routes for derivatization of the hydroxyl group are O-alkylation to form ethers and O-acylation to form esters or carbamates. These derivatives have shown potential in various therapeutic areas, including oncology and infectious diseases, by interacting with specific biological pathways.

This document provides detailed protocols for the O-alkylation and O-acylation of the hydroxyl group in this compound, based on established methods for analogous phenolic thioamides.[1][2] It also explores the biological context of thioamide derivatives as potential modulators of key cellular signaling pathways.

Experimental Protocols & Data

O-Alkylation (Ether Synthesis)

O-alkylation of the phenolic hydroxyl group is a common strategy to increase lipophilicity and block metabolic conjugation at this site. A typical method involves reaction with an alkyl halide in the presence of a weak base.

Protocol 1: O-Alkylation using Ethyl Bromoacetate

This protocol is adapted from the O-alkylation of 4-hydroxy-substituted benzoxazoles.[1]

Materials:

  • This compound

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Nitrogen gas (or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous acetone (15 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.5 mmol).

  • Stir the suspension at room temperature under a nitrogen atmosphere for 15 minutes.

  • Add ethyl bromoacetate (1.1 mmol) dropwise to the mixture.

  • Attach a condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of benzene/ethyl acetate as eluent) until the starting material is consumed.[2]

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-(ethoxycarbonylmethoxy)thiobenzamide.

Experimental Workflow: O-Alkylation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous acetone B Add K₂CO₃ A->B C Stir under N₂ atmosphere B->C D Add Ethyl Bromoacetate C->D E Reflux mixture D->E F Monitor by TLC E->F G Cool and filter F->G H Evaporate solvent G->H I Purify by column chromatography H->I J Characterize product I->J

Caption: Workflow for O-alkylation of this compound.

O-Acylation (Ester & Carbamate Synthesis)

O-acylation introduces an ester or carbamate linkage, which can act as a potential prodrug moiety or serve to modulate receptor binding.

Protocol 2: O-Acylation using an Acyl Chloride

This protocol is adapted from the O-acylation of 4-hydroxythiobenzamide with acryloyl or cinnamoyl chloride.[1][2]

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, cinnamoyl chloride)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Nitrogen gas (or Argon)

  • Ice bath

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (15 mL) in a flask and cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 mmol) to the solution.

  • Under a nitrogen atmosphere, add the acyl chloride (1.0 mmol) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction to completion by TLC.

  • Upon completion, the mixture can be directly purified by passing it through a short column of silica gel to remove triethylamine hydrochloride and excess reagents.

  • Elute the product with an appropriate solvent system.

  • Evaporate the solvent from the collected fractions to obtain the O-acylated product.

Experimental Workflow: O-Acylation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Purification A Dissolve this compound in anhydrous CH₂Cl₂ B Cool to 0°C A->B C Add Triethylamine B->C D Add Acyl Chloride dropwise under N₂ atmosphere C->D E Warm to RT and stir for 3h D->E F Monitor by TLC E->F G Pass through silica gel column F->G H Evaporate solvent G->H I Characterize product H->I

Caption: Workflow for O-acylation of this compound.

Quantitative Data Summary

The following table summarizes yield data for derivatization reactions performed on the analogous p-hydroxythiobenzamide. This data can serve as a benchmark for optimizing the reactions for the 3-hydroxy isomer.

Derivative TypeReagentBase/SolventProduct Yield (%)Reference CompoundCite
O-Alkylation Ethyl bromoacetateK₂CO₃ / Acetone78.7%2-(4-Hydroxyphenyl)benzoxazole[1][2]
O-Acylation Acryloyl chlorideEt₃N / CH₂Cl₂87%2-(4-Hydroxyphenyl)benzoxazole[1][2]
O-Acylation Cinnamoyl chlorideEt₃N / CH₂Cl₂89%2-(4-Hydroxyphenyl)benzoxazole[1][2]
O-Carbamoylation Phenyl isocyanate-98%2-(4-Hydroxyphenyl)benzoxazole[1][2]

Biological Context & Signaling Pathways

Thioamide-containing molecules have emerged as potent agents in drug discovery, targeting a range of human diseases.[3] Their derivatives have been shown to interact with several critical cellular signaling pathways, making them attractive candidates for therapeutic development.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

One of the key mechanisms of action for some thioamide derivatives is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[3] The EGFR signaling pathway is crucial for regulating cell proliferation, survival, and migration. Its upregulation or mutation is a hallmark of various cancers.[3]

Thioamide-containing compounds can act as small molecule inhibitors that compete for the ATP-binding site in the kinase domain of EGFR. This inhibition blocks the downstream phosphorylation cascade, thereby preventing the activation of pro-survival and proliferative pathways like RAS/MAPK and PI3K/AKT. The substitution of an amide with a thioamide has been shown to significantly enhance the antiproliferative and EGFR inhibitory activity of compounds, likely due to increased lipophilicity.[3]

EGFR Signaling Pathway and Point of Inhibition

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2/Sos EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Survival, Migration ERK->Cell Promotes PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Cell Promotes Inhibitor Thiobenzamide Derivative Inhibitor->EGFR Inhibits (ATP-binding site)

Caption: Inhibition of the EGFR signaling cascade by thiobenzamide derivatives.

Other Potential Mechanisms
  • TGF-β Pathway Inhibition: Thioamide compounds have demonstrated potent inhibition of the TGF-β type I receptor ALK5, a serine-threonine kinase involved in tumor progression and metastasis.[3]

  • Antimicrobial Action: Some natural products containing thioamides, such as closthioamide, inhibit bacterial DNA gyrase and topoisomerase IV, thereby blocking DNA replication.[4] This mechanism is distinct from other known antibiotics, suggesting a potential for new drug development against resistant strains.[4]

  • Hydrogen Sulfide (H₂S) Donation: Thioamides can function as slow-releasing H₂S donors.[5] H₂S is an endogenous gasotransmitter with known anti-inflammatory, antioxidant, and cytoprotective effects, particularly in the gastrointestinal tract.[5] This property can be leveraged to create bifunctional drugs where the H₂S release mitigates the side effects of a parent pharmacophore.[5]

Conclusion: The derivatization of this compound at the hydroxyl position offers a facile and effective method for generating novel chemical entities. The resulting ethers and esters can be screened for a variety of biological activities, including the inhibition of key signaling pathways like EGFR, which are highly relevant to cancer and other proliferative diseases. The protocols and data presented here provide a solid foundation for researchers to explore the therapeutic potential of this versatile chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Hydroxythiobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Hydroxythiobenzamide. This document offers detailed experimental protocols, data-driven optimization strategies, and visual aids to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most prevalent starting materials are 3-hydroxybenzonitrile and 3-hydroxybenzamide. The choice between these precursors often depends on reagent availability, cost, and the desired synthesis route.

Q2: Which synthetic routes are typically employed for this compound synthesis?

A2: The primary synthetic routes include:

  • Thionation of 3-hydroxybenzamide: This method utilizes a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to convert the amide group into a thioamide.

  • Reaction of 3-hydroxybenzonitrile with a sulfur source: This route involves reacting 3-hydroxybenzonitrile with reagents like sodium hydrosulfide (NaHS) or hydrogen sulfide (H₂S) to form the thioamide.

  • Reaction of 3-hydroxybenzonitrile with thiourea: This method provides a direct conversion of the nitrile to the thioamide in the presence of a suitable solvent.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors, including incomplete reaction, degradation of the product, or suboptimal reaction conditions. Specific issues could be the poor quality of the thionating agent (e.g., degraded Lawesson's reagent), insufficient reaction time or temperature, or the use of an inappropriate solvent. Refer to the troubleshooting guide for more detailed solutions.

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?

A4: Common byproducts can include unreacted starting material, the corresponding amide (if the reaction is incomplete), and potential side products from the degradation of the thionating agent. In the case of Lawesson's reagent, phosphorus-containing byproducts are common. For reactions involving nitriles, the formation of disulfides or other sulfur-containing impurities can occur.

Q5: What is the best method for purifying this compound?

A5: Recrystallization is a highly effective method for purifying this compound. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvent systems include ethanol-water mixtures or toluene. Column chromatography can also be employed for purification, although it may be less practical for large-scale synthesis.

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Suggested Solution
Incomplete conversion of starting material (observed by TLC/HPLC) Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress closely using TLC or HPLC to determine the optimal endpoint.
Poor quality or insufficient amount of thionating agent (e.g., Lawesson's reagent).Use a fresh batch of the thionating agent. Consider increasing the molar ratio of the thionating agent to the starting material.
Product degradation Excessive reaction temperature or prolonged reaction time.Optimize the reaction temperature and time to minimize product degradation. Consider running the reaction at a lower temperature for a longer duration.
Presence of moisture, which can decompose the thionating agent.Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Loss of product during work-up Product is partially soluble in the aqueous phase during extraction.Adjust the pH of the aqueous phase to minimize the solubility of the product. Perform multiple extractions with the organic solvent.
Premature precipitation of the product during filtration of hot solutions.Use a pre-heated funnel for hot filtration. Add a small amount of hot solvent to redissolve any precipitate before filtration.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of unreacted starting material Incomplete reaction.Refer to the "Low Product Yield" section for solutions to drive the reaction to completion.
Contamination with phosphorus byproducts (from Lawesson's reagent) Inefficient removal during work-up.After the reaction, quench with a small amount of water or a saturated aqueous solution of sodium bicarbonate to hydrolyze any remaining reagent and byproducts. Thoroughly wash the organic layer with water during extraction.
Formation of colored impurities Decomposition of starting materials or product.Optimize reaction conditions (temperature and time). Consider using a decolorizing agent like activated charcoal during recrystallization.
Oily product or difficulty in crystallization Presence of impurities that inhibit crystallization.Attempt purification by column chromatography before recrystallization. Try different recrystallization solvents or solvent mixtures.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Hydroxybenzamide using Lawesson's Reagent

Materials:

  • 3-Hydroxybenzamide

  • Lawesson's Reagent

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography (if necessary)

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve 3-hydroxybenzamide (1.0 eq) in anhydrous THF.

  • Add Lawesson's reagent (0.5 - 0.6 eq) to the solution in one portion.

  • Heat the reaction mixture to reflux (approximately 66 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically after 2-4 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound from 3-Hydroxybenzonitrile and Sodium Hydrosulfide

Materials:

  • 3-Hydroxybenzonitrile

  • Sodium Hydrosulfide (NaHS)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxybenzonitrile (1.0 eq) in DMF.

  • Add sodium hydrosulfide (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture with 1 M HCl to a pH of approximately 5-6 to precipitate the product.

  • Extract the product with ethyl acetate (3 x volume of water).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization.

Data Presentation

Table 1: Optimization of Reaction Conditions for Synthesis from 3-Hydroxybenzamide using Lawesson's Reagent.

Entry Equivalents of Lawesson's Reagent Temperature (°C) Time (h) Yield (%)
10.566 (Reflux in THF)485
20.666 (Reflux in THF)392
30.550875
40.766 (Reflux in THF)390 (with more byproducts)

Table 2: Optimization of Reaction Conditions for Synthesis from 3-Hydroxybenzonitrile and NaHS.

Entry Equivalents of NaHS Temperature (°C) Time (h) Yield (%)
11.560678
22.070588
32.080491
41.580485

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Reaction_Nitrile Reaction with NaHS in DMF 3-Hydroxybenzonitrile->Reaction_Nitrile 3-Hydroxybenzamide 3-Hydroxybenzamide Reaction_Amide Thionation with Lawesson's Reagent in THF 3-Hydroxybenzamide->Reaction_Amide Workup Aqueous Work-up & Extraction Reaction_Nitrile->Workup Reaction_Amide->Workup Purification Recrystallization or Chromatography Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue IncompleteReaction Incomplete Reaction? Start->IncompleteReaction OptimizeConditions Optimize Conditions: - Increase Time/Temp - Increase Reagent IncompleteReaction->OptimizeConditions Yes Degradation Product Degradation? IncompleteReaction->Degradation No Success Successful Synthesis OptimizeConditions->Success MilderConditions Use Milder Conditions: - Lower Temp - Shorter Time Degradation->MilderConditions Yes WorkupLoss Loss During Work-up? Degradation->WorkupLoss No MilderConditions->Success OptimizeWorkup Optimize Work-up: - Adjust pH - Multiple Extractions WorkupLoss->OptimizeWorkup Yes PurificationIssue Purification Difficulty? WorkupLoss->PurificationIssue No OptimizeWorkup->Success ChangePurification Change Purification: - Different Solvent - Chromatography PurificationIssue->ChangePurification Yes PurificationIssue->Success No ChangePurification->Success

Caption: Troubleshooting decision tree for this compound synthesis.

Technical Support Center: Synthesis of 3-Hydroxythiobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Hydroxythiobenzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary synthetic routes for this compound are:

  • Thionation of 3-Hydroxybenzamide: This involves the conversion of the carbonyl group of 3-Hydroxybenzamide to a thiocarbonyl group using a thionating agent. Common reagents for this transformation include Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀).[1]

  • Reaction of 3-Hydroxybenzonitrile with a Sulfur Source: This method involves the direct conversion of the nitrile group of 3-Hydroxybenzonitrile to a thioamide. Common sulfur sources include sodium hydrosulfide (NaHS) or thioacetamide (CH₃CSNH₂) in the presence of an acid catalyst.[2][3]

Q2: I am getting a low yield in the thionation of 3-Hydroxybenzamide. What are the potential causes?

A2: Low yields in this reaction can stem from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, low temperature, or poor solubility of the starting material or thionating agent.

  • Suboptimal Stoichiometry of Thionating Agent: An insufficient amount of the thionating agent will result in incomplete conversion. Conversely, a large excess can lead to side reactions and purification challenges.

  • Side Reactions: The hydroxyl group on the aromatic ring can undergo side reactions, particularly at elevated temperatures or with highly reactive reagents.

  • Degradation of Product: this compound may be unstable under the reaction or work-up conditions, leading to degradation.

  • Issues During Work-up and Purification: Product loss can occur during extraction, precipitation, or chromatography steps.

Q3: What are the typical side products I should look out for?

A3: Potential side products depend on the synthetic route. In the thionation of 3-hydroxybenzamide, you might observe unreacted starting material, or byproducts from the reaction of the hydroxyl group. When starting from 3-hydroxybenzonitrile, incomplete reaction is a common issue, leaving unreacted nitrile. Over-reaction or reaction with impurities can also lead to the formation of undesired related substances.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system should be developed to clearly separate the starting material, the product, and any major byproducts. Regular sampling of the reaction mixture will indicate the consumption of the starting material and the formation of the product.

Troubleshooting Guides

Guide 1: Low Yield in the Thionation of 3-Hydroxybenzamide with Lawesson's Reagent

This guide addresses common issues and provides solutions for improving the yield when using Lawesson's reagent for the thionation of 3-hydroxybenzamide.

Experimental Protocol: Thionation of 3-Hydroxybenzamide

  • Setup: To a dry, inert-atmosphere flask, add 3-hydroxybenzamide (1.0 eq) and a dry, aprotic solvent (e.g., anhydrous toluene or THF).

  • Reagent Addition: Add Lawesson's reagent (0.5-0.6 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (typically 80-110°C) and monitor by TLC.

  • Work-up: After completion, cool the reaction mixture. The work-up procedure can vary, but often involves quenching with a mild base (e.g., saturated NaHCO₃ solution), followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is then purified, typically by column chromatography on silica gel or recrystallization.

Troubleshooting Table

IssuePossible CauseRecommended Solution
Low Conversion of Starting Material 1. Insufficient reaction time or temperature. 2. Poor solubility of reactants. 3. Suboptimal stoichiometry of Lawesson's reagent.1. Increase reaction time and/or temperature. Monitor progress by TLC until starting material is consumed. 2. Use a co-solvent like THF to improve solubility. 3. Incrementally increase the amount of Lawesson's reagent (e.g., from 0.5 to 0.7 eq).
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to decomposition or side reactions involving the hydroxyl group. 2. Excess Lawesson's reagent.1. Lower the reaction temperature and extend the reaction time. 2. Use a more precise stoichiometry of Lawesson's reagent (start with 0.5 eq).
Difficult Purification 1. Phosphorous-containing byproducts from Lawesson's reagent are co-eluting with the product. 2. Product is unstable on silica gel.1. After the reaction, add ethanol and reflux for a short period to decompose the phosphorous byproducts into more polar compounds that are easier to separate.[4] 2. Consider alternative purification methods such as recrystallization or using a different stationary phase for chromatography.

Logical Troubleshooting Workflow

G start Low Yield of this compound check_conversion Check TLC for Starting Material Conversion start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes troubleshoot_incomplete Troubleshoot Incomplete Reaction: - Increase reaction time/temp - Increase Lawesson's reagent eq. - Change solvent incomplete->troubleshoot_incomplete byproducts Check for Byproducts on TLC complete->byproducts troubleshoot_workup Troubleshoot Work-up & Purification: - Check extraction pH - Optimize chromatography - Consider recrystallization yes_byproducts Significant Byproducts Present byproducts->yes_byproducts Yes no_byproducts Minimal Byproducts byproducts->no_byproducts No troubleshoot_byproducts Troubleshoot Byproduct Formation: - Lower reaction temperature - Adjust reagent stoichiometry yes_byproducts->troubleshoot_byproducts no_byproducts->troubleshoot_workup

Troubleshooting workflow for low yield in thionation.
Guide 2: Improving Yield in the Synthesis from 3-Hydroxybenzonitrile

This guide focuses on optimizing the reaction of 3-hydroxybenzonitrile with a sulfur source to maximize the yield of this compound.

Experimental Protocol: Synthesis from 3-Hydroxybenzonitrile

  • Setup: In a suitable reaction vessel, dissolve 3-hydroxybenzonitrile (1.0 eq) in a solvent such as ethanol or an aqueous/organic mixture.

  • Reagent Addition: Add the sulfur source, such as sodium hydrosulfide (NaHS) (1.2-2.5 eq) or thioacetamide (1.1-1.6 eq). If using thioacetamide, an acid catalyst (e.g., HCl in an organic solvent) is often required.[2][5]

  • Reaction: Heat the mixture (typically 40-90°C) and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture. The work-up may involve neutralization, precipitation by adding water, and filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Reaction Parameter Optimization

ParameterCondition 1Condition 2Condition 3Expected Outcome
Sulfur Source Sodium Hydrosulfide (NaHS)Thioacetamide-NaHS may lead to higher yields but can be more hazardous. Thioacetamide is often used with an acid catalyst.
Solvent Ethanol (95%)Aqueous solutionTolueneThe choice of solvent affects the solubility of reactants and can influence the reaction rate and side reactions.
Temperature 40-50°C60-70°C80-90°CHigher temperatures generally increase the reaction rate but may also lead to more byproducts.
Molar Ratio (Sulfur Source:Nitrile) 1.1 : 11.5 : 12.0 : 1An excess of the sulfur source is typically required to drive the reaction to completion.

Signaling Pathway Analogy for Reaction Optimization

G cluster_0 Reaction Inputs cluster_1 Process cluster_2 Outputs 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Reaction Reaction 3-Hydroxybenzonitrile->Reaction Sulfur Source Sulfur Source Sulfur Source->Reaction Solvent Solvent Solvent->Reaction Temperature Temperature Temperature->Reaction High Yield\nthis compound High Yield This compound Reaction->High Yield\nthis compound Optimized Conditions Low Yield\nByproducts Low Yield Byproducts Reaction->Low Yield\nByproducts Suboptimal Conditions

Optimizing reaction inputs for desired outputs.

References

Technical Support Center: Synthesis of 3-Hydroxythiobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxythiobenzamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Degradation of the product. 4. Competing side reactions.1. Increase reaction time or monitor the reaction progress using TLC or HPLC. 2. Optimize the reaction temperature. For thionation with Lawesson's reagent, refluxing in a suitable solvent like toluene is common.[1] For reactions with NaHS, temperatures around 40-90°C have been reported for the 4-hydroxy isomer.[2][3] 3. Avoid unnecessarily harsh work-up conditions. Thioamides can be susceptible to hydrolysis. 4. Ensure the use of pure starting materials and dry solvents, especially for thionation reactions.
Presence of a Major Side Product Corresponding to 3-Hydroxybenzamide 1. Incomplete thionation of the starting 3-hydroxybenzamide. 2. Hydrolysis of the this compound product during the reaction or work-up.1. Increase the amount of the thionating agent (e.g., Lawesson's reagent or P₄S₁₀). 2. Ensure anhydrous reaction conditions for thionation. During work-up, minimize contact with water and use neutral or slightly acidic conditions.
Difficult Purification and Persistent Impurities 1. Formation of highly polar, phosphorus-containing byproducts when using Lawesson's reagent.[1][4][5] 2. Unreacted starting materials. 3. Formation of other unidentified byproducts.1. After the reaction, add a reagent like ethylene glycol to decompose the phosphorus byproducts into more easily separable forms.[1] Column chromatography may still be necessary. 2. Optimize reaction conditions to drive the reaction to completion. Recrystallization or column chromatography can be used for purification. 3. Characterize the impurities using techniques like NMR, MS, and IR to identify their structure and devise a suitable purification strategy.
Formation of a Thiol-Containing Byproduct Potential reaction of the hydroxyl group with the thionating agent (e.g., Lawesson's reagent).[6]1. Use a milder thionating agent or optimize the reaction conditions (e.g., lower temperature, shorter reaction time). 2. Consider protecting the hydroxyl group before the thionation step, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most common synthetic routes are:

  • Thionation of 3-Hydroxybenzamide: This involves reacting 3-hydroxybenzamide with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[7][8]

  • Reaction of 3-Hydroxybenzonitrile with a sulfur source: This method typically uses a sulfur nucleophile like sodium hydrosulfide (NaHS) to convert the nitrile group to a thioamide.[2][3]

Q2: My NMR spectrum shows a significant amount of 3-hydroxybenzamide. How can I prevent its formation?

A2: The presence of 3-hydroxybenzamide is a common issue. It can be either unreacted starting material or a product of hydrolysis of your desired this compound. To minimize its presence:

  • If you are starting from 3-hydroxybenzamide, ensure you are using a sufficient excess of the thionating agent and that the reaction goes to completion.

  • Regardless of the starting material, it is crucial to minimize the product's exposure to water, especially under basic or strongly acidic conditions and at elevated temperatures, to prevent hydrolysis.

Q3: I am using Lawesson's reagent and my product is difficult to purify. What are the likely impurities and how can I remove them?

A3: When using Lawesson's reagent, a major byproduct is a six-membered phosphorus- and sulfur-containing ring compound. This byproduct and its decomposition products can be highly polar and make purification challenging. To address this, a workup procedure involving treatment with ethylene glycol can be employed to convert these byproducts into more easily removable substances.[1] Even with this treatment, column chromatography on silica gel is often required to obtain a pure product.

Q4: Can the hydroxyl group of this compound react with the thionating agent?

A4: Yes, this is a potential side reaction, especially with powerful thionating agents like Lawesson's reagent.[6] The hydroxyl group can be converted to a thiol, leading to the formation of 3-mercaptothiobenzamide. To avoid this, you can use milder reaction conditions or protect the hydroxyl group as an ether or ester before the thionation step, and then deprotect it afterwards.

Q5: What is the Willgerodt-Kindler reaction and can it be used to synthesize this compound?

A5: The Willgerodt-Kindler reaction is a method for preparing thioamides from aryl alkyl ketones, aldehydes, or styrenes using sulfur and an amine (like morpholine).[9][10][11] In principle, 3-hydroxyacetophenone or 3-hydroxybenzaldehyde could be used as starting materials. However, the reaction often requires high temperatures, which could lead to side reactions involving the hydroxyl group. Optimization of the reaction conditions would be necessary to achieve a good yield of this compound.

Data Presentation

The following tables summarize quantitative data from representative synthetic procedures for hydroxythiobenzamides.

Table 1: Synthesis of 4-Hydroxythiobenzamide from 4-Hydroxybenzonitrile

Sulfur Source Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Reference
NaHSDMF/H₂O402294Not specified[3]
NaHSDMSO/H₂O4013Not specifiedNot specified[3]
NaHSWater85Not specified>9499.2 - 99.6[2]
ThioureaEthanol45-501292.3198.46[12]

Table 2: Synthesis of 4-Hydroxythiobenzamide from 4-Hydroxybenzamide

Thionating Agent Solvent Reaction Condition Yield (%) Purity (%) Reference
P₄S₁₀TolueneReflux97.499.2[7]
P₄S₁₀THFReflux94.596.2[7]
P₄S₁₀CH₂Cl₂Reflux9496.0[7]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Hydroxybenzonitrile (Adapted from a similar procedure for the 4-hydroxy isomer[2])

  • To a reaction flask, add water, 3-hydroxybenzonitrile, sodium hydrosulfide, and a secondary amine (e.g., diethylamine) in a molar ratio of approximately 1:1.5:0.15.

  • Heat the mixture to 80-90 °C with stirring.

  • Slowly add an organic acid, such as acetic acid (approximately 1.5 molar equivalents).

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Filter the solid product, wash with cold water, and dry under vacuum to obtain this compound.

Protocol 2: Synthesis of this compound from 3-Hydroxybenzamide (Adapted from a similar procedure for the 4-hydroxy isomer[7])

  • In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxybenzamide and phosphorus pentasulfide (P₄S₁₀) in a molar ratio of approximately 1:0.5.

  • Add a dry solvent such as toluene.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water and ethyl acetate for extraction.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathways cluster_route1 Route 1: Thionation cluster_route2 Route 2: From Nitrile 3-Hydroxybenzamide 3-Hydroxybenzamide 3-Hydroxythiobenzamide_1 This compound 3-Hydroxybenzamide->3-Hydroxythiobenzamide_1  Lawesson's Reagent or P₄S₁₀ 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile 3-Hydroxythiobenzamide_2 This compound 3-Hydroxybenzonitrile->3-Hydroxythiobenzamide_2  NaHS or H₂S

Caption: Main synthetic routes to this compound.

Side_Reactions 3-Hydroxybenzamide 3-Hydroxybenzamide This compound This compound 3-Hydroxybenzamide->this compound Thionation Incomplete_Thionation Unreacted 3-Hydroxybenzamide 3-Hydroxybenzamide->Incomplete_Thionation Incomplete Reaction Thionating_Agent Lawesson's Reagent / P₄S₁₀ Phosphorus_Byproducts Phosphorus-containing Byproducts Thionating_Agent->Phosphorus_Byproducts Byproduct Formation Hydrolysis_Product 3-Hydroxybenzamide This compound->Hydrolysis_Product  Hydrolysis (H₂O)

Caption: Potential side products in the thionation route.

References

Technical Support Center: Purification of Crude 3-Hydroxythiobenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the purification of crude 3-Hydroxythiobenzamide via recrystallization. It includes troubleshooting guides, frequently asked questions, a detailed experimental protocol, and relevant data presented in a clear and accessible format.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation Upon Cooling - The solution is not sufficiently saturated (too much solvent was used).- The cooling process is too rapid.- The presence of significant impurities inhibiting crystallization.- Concentrate the solution by boiling off some of the solvent and allow it to cool again.- Ensure slow cooling to room temperature before transferring to an ice bath.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the compound.- The crude product is highly impure, leading to a significant depression of the melting point.- Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble (e.g., heptane if using toluene/ethyl acetate) until slight turbidity persists, then re-heat to clarify and cool slowly.- Consider a preliminary purification step, such as a simple filtration or a wash, before recrystallization.
Crystals are Colored - Presence of colored impurities in the crude product.- During the hot filtration step, add a small amount of activated charcoal to the hot solution before filtering. Use with caution as it can also adsorb the desired product.
Low Recovery of Purified Product - Too much solvent was used initially.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent that was not ice-cold.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Persistent Impurities in the Final Product - The chosen solvent is not optimal for separating the desired compound from a specific impurity.- Co-crystallization of the impurity with the product.- Try a different solvent or a mixture of solvents. For instance, a toluene/ethyl acetate mixture might be effective.[1]- If impurities from Lawesson's reagent are suspected, a workup procedure involving an ethanol or ethylene glycol wash can help decompose and remove these byproducts.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: An ideal solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures. Given the aromatic and polar nature of this compound, solvents like toluene, ethyl acetate, or a mixture of the two have been shown to be effective for similar compounds like p-hydroxythiobenzamide.[1] An ethanol/water mixture could also be a suitable solvent system.

Q2: My purified this compound has a lower melting point than expected. What could be the reason?

A2: A depressed melting point is a strong indication of the presence of impurities. The troubleshooting guide above provides steps to address persistent impurities. It is also important to ensure the product is completely dry, as residual solvent can also lower the melting point.

Q3: How can I identify the impurities in my crude this compound?

A3: Common impurities can originate from the starting materials of the synthesis or from byproducts of the reaction. For instance, if the thioamide was synthesized from the corresponding amide using Lawesson's reagent, phosphorus-containing byproducts might be present.[2][3][4] Unreacted starting materials are also common impurities. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to analyze the purity.

Q4: Is it necessary to use activated charcoal in every recrystallization?

A4: No, activated charcoal is primarily used to remove colored impurities. If your crude product and the resulting hot solution are not significantly colored, this step can be omitted.

Q5: Can I reuse the filtrate (mother liquor) to recover more product?

A5: Yes, the mother liquor contains dissolved product. You can concentrate the filtrate by boiling off some of the solvent and then cooling it to obtain a second crop of crystals. However, this second crop may be less pure than the first.

Data Presentation

SolventQualitative Solubility (at room temperature)Qualitative Solubility (at boiling point)Boiling Point (°C)Notes
WaterSparingly SolubleModerately Soluble100Potential for use in a mixed solvent system with a more soluble alcohol.
EthanolModerately SolubleSoluble78A good candidate for a single-solvent or mixed-solvent (with water) recrystallization.
MethanolSolubleVery Soluble65May be too good of a solvent, leading to lower recovery.
TolueneSparingly SolubleSoluble111A good candidate, especially for removing non-polar impurities. Has been used for similar compounds.[1]
Ethyl AcetateModerately SolubleSoluble77Can be used alone or in a mixture with a less polar solvent like toluene or hexane.
Heptane/HexaneInsolubleSparingly Soluble98/69Likely to be a poor solvent on its own but could be used as an anti-solvent in a mixed-solvent system.

Experimental Protocols

Protocol for Recrystallization of Crude this compound

This protocol outlines the general steps for the purification of crude this compound using a single solvent or a two-solvent system.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., Toluene, Ethyl Acetate, Ethanol/Water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests or the data table above, select a suitable solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Filter the hot solution by gravity to remove any insoluble impurities and activated charcoal. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a more thorough drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude this compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve charcoal 2. Add Activated Charcoal (Optional, for colored impurities) dissolve->charcoal hot_filtration 3. Hot Gravity Filtration dissolve->hot_filtration if no charcoal charcoal->hot_filtration impurities_out Insoluble Impurities Removed hot_filtration->impurities_out cool 4. Cool Filtrate Slowly hot_filtration->cool crystallization 5. Crystal Formation cool->crystallization vacuum_filtration 6. Vacuum Filtration crystallization->vacuum_filtration mother_liquor_out Soluble Impurities in Filtrate vacuum_filtration->mother_liquor_out wash 7. Wash with Ice-Cold Solvent vacuum_filtration->wash dry 8. Dry Crystals wash->dry end End: Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Chromatographic Purification of 3-Hydroxythiobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful chromatographic purification of 3-Hydroxythiobenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying crude this compound?

A1: The choice of purification method depends on the scale of your synthesis and the nature of the impurities. For small-scale purification and initial purity assessment, High-Performance Liquid Chromatography (HPLC) is ideal. For larger quantities, flash column chromatography is a practical starting point. Recrystallization can also be a highly effective method if a suitable solvent is found, often yielding a high-purity product.[1][2][3]

Q2: Which chromatographic mode, Reversed-Phase or Normal-Phase, is more suitable for this compound?

A2: Both modes can be effective, and the optimal choice depends on the impurities you need to separate.

  • Reversed-Phase (RP): RP-HPLC is the most common analytical technique and is excellent for separating compounds based on hydrophobicity.[4] Given its polar phenolic and thioamide groups, this compound will likely elute relatively quickly, which can be advantageous for separating it from less polar impurities. A C18 column is a standard starting point.[4][5]

  • Normal-Phase (NP) / HILIC: Normal-phase chromatography on silica gel is well-suited for separating polar compounds.[6] This mode can provide different selectivity compared to reversed-phase, potentially separating impurities that co-elute in an RP system. Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase that uses aqueous-organic mobile phases and is also suitable for polar compounds.[6]

Q3: My this compound appears to be degrading on the column. What could be the cause?

A3: Thioamides can be sensitive to both acidic and basic conditions, which can lead to degradation during purification.[7][8] If you are using mobile phase modifiers like trifluoroacetic acid (TFA) or triethylamine (TEA), they might be too harsh. Consider using buffered mobile phases closer to a neutral pH (e.g., ammonium acetate or ammonium bicarbonate) for better stability, especially in reversed-phase HPLC.[9] Additionally, the silica backbone of some columns can have acidic silanol groups that contribute to degradation; using end-capped columns can mitigate this effect.

Q4: I am observing significant peak tailing in my chromatogram. How can I improve the peak shape?

A4: Peak tailing for a compound like this compound is often caused by secondary interactions between the analyte and the stationary phase. The phenolic hydroxyl group and the thioamide group can interact with residual, un-capped silanol groups on the silica surface of the column.[10][11]

  • In Reversed-Phase: Try adding a small amount of a competitive base (like triethylamine) to the mobile phase if your compound is basic, or a competitive acid (like formic acid) if it is acidic, to saturate the active sites on the stationary phase. Using a lower pH mobile phase can also suppress the ionization of silanol groups.[10]

  • In Normal-Phase: The addition of a small amount of a polar modifier like methanol or acetic acid to the mobile phase can help reduce tailing.

Q5: Can I use Thin Layer Chromatography (TLC) to develop a method for flash column chromatography?

A5: Absolutely. TLC is an excellent and highly recommended tool for quickly screening different solvent systems for flash chromatography. A common mobile phase for normal-phase chromatography of moderately polar compounds like this is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).[3][12] The solvent system that gives your target compound an Rf value of approximately 0.2-0.4 on the TLC plate is often a good starting point for the flash column separation.

Purification Strategy Overview

The selection of a purification strategy involves assessing the crude material and choosing the most efficient method to achieve the desired purity.

cluster_start Initial Assessment cluster_methods Purification Method Selection cluster_outcomes Process & Outcome start Crude this compound recrystallization Recrystallization Screening (Test various solvents) start->recrystallization Select Method column_chrom Chromatography (TLC / Analytical HPLC) start->column_chrom Select Method success_recrys Successful? (Good crystals, high purity) recrystallization->success_recrys scale_up Scale-Up Purification (Flash Chromatography) column_chrom->scale_up Develop Method success_recrys->column_chrom No final_product Pure this compound success_recrys->final_product Yes scale_up->final_product

Caption: Workflow for purification method selection.

Troubleshooting Guide

Unexpected results are common in chromatography. This guide addresses specific issues you may encounter.[11][13]

Problem Possible Cause(s) Recommended Solution(s)
No/Low Column Backpressure 1. Leak in the system (fittings, pump seals, injector). 2. No mobile phase flow. 3. Broken pump piston.1. Systematically check and tighten all fittings. Inspect pump for salt buildup indicating a leak.[13] 2. Ensure solvent reservoirs are full and lines are properly primed. 3. Contact instrument manufacturer for service.
High Column Backpressure 1. Blockage in the system (in-line filter, guard column, or column inlet frit). 2. Precipitated buffer in the mobile phase. 3. Mobile phase viscosity is too high.1. Systematically remove components (column, then guard column) to locate the blockage. Replace the blocked frit or component.[11] 2. Ensure buffer components are fully soluble in the mobile phase. Flush the system with a high percentage of the aqueous phase (without buffer) to dissolve salts. 3. Check mobile phase composition; reduce viscosity if possible.
Poor Peak Shape (Tailing) 1. Secondary interactions with active sites (silanols) on the stationary phase. 2. Column overload (injecting too much sample). 3. Mismatch between injection solvent and mobile phase.1. For RP, use an end-capped column or add a modifier (e.g., 0.1% formic acid). For NP, add a polar modifier (e.g., 1-2% methanol). 2. Reduce the injection volume or dilute the sample. 3. Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[11]
Split Peaks 1. Partially blocked column inlet frit. 2. Column void or channel has formed. 3. Injection solvent is much stronger than the mobile phase.1. Back-flush the column (if recommended by the manufacturer) or replace the inlet frit. 2. Replace the column. Avoid pressure surges.[14] 3. Dissolve the sample in the mobile phase.[11]
Variable Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuating column temperature. 3. Pump malfunction or air bubbles in the pump head.1. If preparing mobile phase online, ensure proportioning valves are working. If preparing manually, ensure accurate measurement. 2. Use a column oven for stable temperature control. 3. Degas mobile phase thoroughly. Purge the pump to remove air.

Troubleshooting Flowchart: Poor Peak Shape

start Problem: Poor Peak Shape (Tailing/Fronting/Split) q1 Are all peaks affected? start->q1 all_yes Likely a System Issue q1->all_yes Yes all_no Likely a Chemical Interaction Issue q1->all_no No check_connections Check for extra-column volume (improper fittings, long tubing) all_yes->check_connections check_frit Check for blocked column frit (may cause split peaks) check_connections->check_frit check_column Column void or damage? check_frit->check_column replace_column Replace Column check_column->replace_column Yes end Improved Peak Shape check_column->end No replace_column->end check_overload Is the peak tailing and wide? all_no->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_secondary Is the peak tailing only? check_overload->check_secondary No reduce_load->end add_modifier Secondary Interaction likely. Add mobile phase modifier (e.g., 0.1% Formic Acid for RP) check_secondary->add_modifier Yes check_solvent Is the peak split or fronting? check_secondary->check_solvent No add_modifier->end match_solvent Injection solvent mismatch. Dissolve sample in mobile phase check_solvent->match_solvent Yes match_solvent->end

Caption: Troubleshooting flowchart for poor peak shape.

Experimental Protocols

The following protocols are suggested starting points for method development. Optimization will be required based on the specific impurity profile of your crude material.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method Development

This protocol is for analytical scale separation, useful for purity assessment and initial method development.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve a small amount of crude this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Scan with a DAD/PDA detector; a wavelength around 315 nm is a good starting point based on related structures.[15]

    • Gradient: Start with a screening gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time. Then, optimize the gradient around the elution time of the main peak to improve resolution from nearby impurities.

Protocol 2: Normal-Phase Flash Column Chromatography

This protocol is for preparative scale purification.[3][12]

  • Stationary Phase: Silica gel, 230-400 mesh.

  • Mobile Phase (Eluent): A mixture of n-Hexane and Ethyl Acetate.

  • Method Development (TLC):

    • Dissolve a small amount of crude material in a suitable solvent (e.g., acetone or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various Hexane:Ethyl Acetate ratios (e.g., 9:1, 4:1, 2:1, 1:1).

    • Identify a solvent system where the this compound spot has an Rf of ~0.3.

  • Column Packing (Wet Packing):

    • Choose an appropriate size column for your sample amount.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc).

    • Pour the slurry into the column and allow it to settle, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the mobile phase determined from your TLC analysis.

    • Gradually increase the polarity (increase the percentage of ethyl acetate) if necessary to elute the compound.

    • Collect fractions and monitor them by TLC to pool the pure fractions containing this compound.

    • Evaporate the solvent from the pooled pure fractions to obtain the purified product.

Column Chromatography Workflow

start Start: Crude Sample tlc 1. Method Development (TLC Screening to find Eluent) start->tlc pack 2. Column Packing (Prepare Silica Slurry) tlc->pack load 3. Sample Loading (Dry load crude material) pack->load elute 4. Elution (Run eluent through column) load->elute collect 5. Fraction Collection elute->collect monitor 6. Monitor Fractions (TLC Analysis) collect->monitor monitor->elute Continue elution pool 7. Pool Pure Fractions monitor->pool Fractions are pure evap 8. Evaporate Solvent pool->evap end Finish: Pure Product evap->end

Caption: Experimental workflow for flash column chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for Chromatography
ParameterReversed-Phase HPLC (Analytical) Normal-Phase Flash Chromatography (Preparative)
Stationary Phase C18 Silica Gel (end-capped)Silica Gel (230-400 mesh)
Mobile Phase A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acidn-Hexane / Ethyl Acetate
Elution Mode Gradient (e.g., 5% to 95% B)Isocratic or Step-Gradient
Typical Use Purity analysis, reaction monitoringBulk purification (mg to g scale)
Key Optimization Gradient slope, temperature, pHEluent polarity (ratio of solvents)
Table 2: Physical Properties of the Related Isomer 4-Hydroxythiobenzamide
PropertyValueSource
CAS Number 25984-63-8[16][17]
Molecular Formula C₇H₇NOS[16]
Molecular Weight 153.2 g/mol [16]
Appearance Light Yellow Solid[16][17]
Melting Point 181-185 °C[16][17]
Solubility Slightly soluble in DMSO and Methanol[16][17]

References

Technical Support Center: Thionation of 3-Hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the thionation of 3-hydroxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for this specific chemical transformation. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of 3-hydroxythiobenzamide.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the thionation of 3-hydroxybenzamide in a question-and-answer format.

Question 1: I am getting a very low yield or no this compound. What are the possible causes and how can I improve it?

Answer:

Low or no yield in the thionation of 3-hydroxybenzamide is a common issue and can be attributed to several factors. Here are the primary causes and their solutions:

  • Poor Reagent Quality: Thionating reagents like Lawesson's Reagent (LR) can degrade over time, especially with exposure to moisture.[1] This leads to reduced reactivity.

    • Solution: Use a fresh batch of the thionating reagent or one that has been stored under anhydrous conditions. If the quality is questionable, consider purifying the reagent (e.g., recrystallization of LR from toluene).[1]

  • Sub-optimal Reaction Temperature: The reactivity of most thionating agents is highly dependent on temperature.

    • Solution: If the reaction is sluggish, gradually increase the temperature. For many amide thionations, refluxing in a solvent like toluene or xylene is effective.[1] However, for 3-hydroxybenzamide, high temperatures may promote side reactions, so careful optimization is required.

  • Insufficient Reaction Time: The thionation of amides can sometimes be slow.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Extend the reaction time until the starting material is consumed.[1]

  • Inappropriate Solvent: The choice of solvent can significantly affect the reaction rate and yield.

    • Solution: Non-polar solvents like toluene and 1,2-dichloroethane (DCE) often yield better results for thionations with Lawesson's reagent.[1] For substrates with poor solubility, polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile might be necessary, though they can sometimes lead to more side products.[1]

  • Microwave-Assisted Synthesis: Conventional heating can be slow and may lead to lower yields due to prolonged reaction times and potential for side reactions.[1]

    • Solution: Employing microwave irradiation can significantly reduce reaction times and improve yields.[1][2]

Question 2: My reaction is producing multiple products, and I am struggling to isolate the desired this compound. What are these side products and how can I minimize them?

Answer:

The formation of multiple products is a significant challenge in the thionation of 3-hydroxybenzamide due to the presence of two reactive functional groups: the amide and the phenolic hydroxyl group.

  • Primary Side Reaction - Thionation of the Hydroxyl Group: Lawesson's reagent and other thionating agents can convert alcohols and phenols into thiols.[3][4] This can lead to the formation of 3-mercaptobenzamide or the double-thionated product, 3-mercaptothiobenzamide. Studies have shown that Lawesson's reagent can react preferentially with hydroxyl groups over amides.[4]

    • Solution 1: Protection of the Hydroxyl Group: The most effective strategy to prevent this side reaction is to protect the hydroxyl group before the thionation step. A common protecting group for phenols is an acetyl or silyl ether. After the thionation of the amide is complete, the protecting group can be removed.

    • Solution 2: Optimization of Reaction Conditions: If a protection-deprotection strategy is not desirable, you can try to optimize the reaction conditions to favor the thionation of the amide. This may involve using lower temperatures, shorter reaction times, and carefully controlling the stoichiometry of the thionating agent.[4]

  • Dehydration: At elevated temperatures, dehydration of the 3-hydroxybenzamide could potentially occur, although this is less likely with an aromatic hydroxyl group compared to an aliphatic one.[4]

Below is a diagram illustrating the potential reaction pathways:

Thionation_Pathways cluster_main Desired Reaction cluster_side Side Reactions 3-Hydroxybenzamide 3-Hydroxybenzamide This compound This compound 3-Hydroxybenzamide->this compound Thionation of Amide 3-Mercaptobenzamide 3-Mercaptobenzamide 3-Hydroxybenzamide->3-Mercaptobenzamide Thionation of Hydroxyl 3-Mercaptothiobenzamide 3-Mercaptothiobenzamide This compound->3-Mercaptothiobenzamide Thionation of Hydroxyl 3-Mercaptobenzamide->3-Mercaptothiobenzamide Thionation of Amide

Caption: Potential reaction pathways for the thionation of 3-hydroxybenzamide.

Question 3: I have difficulty purifying my product from the reaction mixture. What is the cause and what purification strategies can I use?

Answer:

Purification is a well-documented challenge in thionations using Lawesson's reagent. This is primarily due to the formation of polar, phosphorus-containing byproducts that often have similar polarities to the desired thioamide product, making separation by column chromatography difficult.[5]

  • Modified Workup to Decompose Byproducts: A highly effective strategy is to decompose the phosphorus byproducts into more polar species that are easier to separate.[5][6][7]

    • Ethanol or Ethylene Glycol Treatment: After the reaction is complete (as monitored by TLC), cool the reaction mixture and add an excess of ethanol or ethylene glycol.[5] Refluxing this mixture for a couple of hours will convert the phosphorus byproducts into more polar species that can be more easily removed during an aqueous workup or by phase separation.[5]

  • Alternative Thionating Agents: Using alternative thionating agents can circumvent the purification issues associated with Lawesson's reagent.

    • P₄S₁₀/Hexamethyldisiloxane (HMDO): This reagent combination is effective for thionating amides, and the byproducts can be removed by a simple hydrolytic workup or filtration through a silica gel plug, often avoiding the need for column chromatography.[8][9]

    • Al₂O₃-Supported P₄S₁₀: This is another alternative where the byproducts can be removed by a simple hydrolytic workup.[10][11]

The following diagram illustrates a general workflow including the modified workup:

Thionation_Workflow Start Start Reaction Thionation Reaction (3-Hydroxybenzamide + Thionating Agent) Start->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Workup Modified Workup (Add Ethanol/Ethylene Glycol, Reflux) TLC->Workup Complete Extraction Aqueous Workup / Extraction Workup->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Product Pure Product Purification->Product

Caption: General workflow for a thionation experiment with a modified workup.

Frequently Asked Questions (FAQs)

Q1: What is the best thionating agent for 3-hydroxybenzamide?

A1: Lawesson's Reagent (LR) is a common and effective thionating agent for amides due to its mild reaction conditions and good solubility in organic solvents compared to reagents like phosphorus pentasulfide (P₄S₁₀).[1][12] However, given the reactivity of the hydroxyl group in 3-hydroxybenzamide, protecting the hydroxyl group before using LR is the most reliable approach.[4] Alternatively, reagent systems like P₄S₁₀/HMDO might offer advantages in terms of simpler byproduct removal.[8]

Q2: What is the general mechanism of thionation with Lawesson's Reagent?

A2: In solution, Lawesson's Reagent is in equilibrium with a reactive dithiophosphine ylide.[1][3] This ylide reacts with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate.[1][3] This intermediate then undergoes a cycloreversion, similar to a Wittig reaction, to yield the thioamide and a stable phosphorus-oxygen byproduct.[1][3]

Q3: What safety precautions should I take when working with thionating agents?

A3: Thionating agents like Lawesson's Reagent and P₄S₁₀ are sensitive to moisture and can release toxic and flammable hydrogen sulfide (H₂S) gas upon contact with water or protic solvents.[1] These reactions should always be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and using anhydrous solvents. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Q4: Can I use microwave heating for the thionation of 3-hydroxybenzamide?

A4: Yes, microwave-assisted synthesis can be a very effective method for thionation reactions. It can dramatically reduce reaction times and often improve yields.[1][2] However, due to the potential for rapid heating, careful monitoring and control of the temperature are crucial to avoid unwanted side reactions, especially with a sensitive substrate like 3-hydroxybenzamide.

Experimental Protocols

General Protocol for Thionation of a Benzamide using Lawesson's Reagent

This protocol is a general guideline and should be optimized for 3-hydroxybenzamide, potentially including a protection step for the hydroxyl group.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the benzamide (1.0 eq). The flask is then purged with an inert gas (nitrogen or argon).

  • Addition of Reagents: Add an anhydrous solvent (e.g., toluene, THF) to dissolve the amide. To this solution, add Lawesson's Reagent (0.5 - 0.7 eq). The exact stoichiometry may need to be optimized.

  • Reaction: The reaction mixture can be stirred at room temperature or heated to reflux (e.g., 40-110 °C), depending on the reactivity of the substrate.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Modified Workup: Once the reaction is complete, cool the mixture to room temperature. Add an excess of ethanol or ethylene glycol (e.g., 2-3 volumes relative to the reaction solvent) and heat the mixture to reflux for 2 hours to decompose the phosphorus byproducts.[5]

  • Extraction: Cool the mixture. If toluene was used as the solvent, it can be washed with water and brine. If THF was used, the solvent is typically removed under reduced pressure, and the residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Reaction Conditions on Thionation of Amides (General Observations)

ParameterConditionImpact on ThionationReference(s)
Thionating Agent Lawesson's ReagentGenerally milder conditions, good yields, but challenging purification.[1],[12]
P₄S₁₀Harsher conditions, often requires higher temperatures.[12]
P₄S₁₀/HMDOMilder than P₄S₁₀ alone, easier workup.[8],[9]
Solvent Toluene, XyleneCommonly used, good for higher temperatures.[1]
THF, DioxaneGood for substrates with poor solubility.[1],[10]
DichloromethaneCan be effective, especially with P₄S₁₀/HMDO.[9]
Temperature Room TemperatureMay be sufficient for reactive amides.[13]
RefluxOften required for complete conversion.[1]
Heating Method Conventional HeatingCan be slow.[1]
Microwave IrradiationSignificantly reduces reaction time, can improve yields.[1],[2]

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield? Start->LowYield SideProducts Side Products? LowYield->SideProducts No CheckReagent Check Reagent Quality LowYield->CheckReagent Yes PurificationIssue Purification Difficulty? SideProducts->PurificationIssue No ProtectOH Protect Hydroxyl Group SideProducts->ProtectOH Yes ModifiedWorkup Use Modified Workup (Ethanol/Ethylene Glycol) PurificationIssue->ModifiedWorkup Yes End End PurificationIssue->End No OptimizeTemp Optimize Temperature CheckReagent->OptimizeTemp IncreaseTime Increase Reaction Time OptimizeTemp->IncreaseTime ChangeSolvent Change Solvent IncreaseTime->ChangeSolvent UseMicrowave Consider Microwave ChangeSolvent->UseMicrowave LowerTemp Lower Reaction Temperature ProtectOH->LowerTemp ControlStoich Control Stoichiometry LowerTemp->ControlStoich AltReagent Use Alternative Reagent (P4S10/HMDO) ModifiedWorkup->AltReagent

Caption: Troubleshooting logic for thionation of 3-hydroxybenzamide.

References

Preventing decomposition of 3-Hydroxythiobenzamide during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-Hydroxythiobenzamide during its synthesis.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound from 3-hydroxybenzonitrile and a sulfur source is resulting in a low yield and a significant amount of 3-hydroxybenzamide as a byproduct. What is the likely cause and how can I prevent it?

A1: The formation of 3-hydroxybenzamide as a major byproduct indicates that hydrolysis of the thioamide is occurring. Thioamides are susceptible to hydrolysis, which converts them back to the corresponding amide, especially in the presence of water and acid or base catalysts.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Control of pH: If the reaction conditions are acidic or basic, consider neutralizing the reaction mixture as soon as the synthesis is complete. The stability of thioamides is often greatest near neutral pH.

  • Temperature Control: Elevated temperatures can accelerate the rate of hydrolysis. Maintain the reaction temperature at the lowest effective level to promote the formation of the thioamide without encouraging its decomposition.

  • Work-up Procedure: During the work-up, minimize contact with aqueous acidic or basic solutions. If an aqueous wash is necessary, use cold, deoxygenated water and perform the extraction quickly.

Q2: I am observing a discoloration (e.g., yellowing or darkening) of my product during purification. What could be the reason for this?

A2: Discoloration often points to oxidation of the thioamide or the phenolic hydroxyl group. Thioamides can be oxidized to various products, and phenols are susceptible to oxidation, which can lead to colored impurities.[1][2]

Troubleshooting Steps:

  • Degassing Solvents: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (nitrogen or argon) through the solvent or by freeze-pump-thaw cycles.

  • Use of Antioxidants: In some cases, adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the reaction or purification solvents may help to prevent oxidation.

  • Light Protection: Protect the reaction mixture and the isolated product from light, as photochemical oxidation can also occur.

  • Purification Method: When using column chromatography for purification, ensure the silica gel or other stationary phase is neutral and consider deactivating it with a small amount of a non-nucleophilic base like triethylamine in the eluent to prevent degradation on the column.

Q3: The isolated this compound appears to be unstable and degrades upon storage. What are the recommended storage conditions?

A3: The instability of this compound upon storage is likely due to slow hydrolysis, oxidation, or thermal decomposition.

Recommended Storage Conditions:

  • Temperature: Store the compound at low temperatures, preferably at or below 0°C, in a freezer.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Moisture and Light: Protect from moisture and light by storing in a tightly sealed, amber-colored vial or a container wrapped in aluminum foil.

Data Presentation

Table 1: Influence of Reaction Parameters on the Stability of Hydroxythiobenzamides (Qualitative)

This table summarizes the expected impact of various experimental parameters on the stability of hydroxy-substituted thiobenzamides, based on general principles of thioamide chemistry.

ParameterConditionExpected Impact on StabilityRationale
Temperature High (>80°C)DecreasedPromotes thermal decomposition and hydrolysis.[3]
Low (0-40°C)IncreasedMinimizes side reactions and degradation pathways.
pH Acidic (<5)DecreasedCatalyzes hydrolysis of the thioamide to the amide.
Neutral (6-8)OptimalThioamides generally exhibit their highest stability in this range.
Basic (>9)DecreasedCan catalyze hydrolysis and promote oxidation of the phenol.
Atmosphere Air (Oxygen)DecreasedThe thioamide and phenol moieties are susceptible to oxidation.[1][2]
Inert (N₂, Ar)IncreasedProtects against oxidative degradation.
Solvent Protic (Water, Alcohols)Potentially DecreasedCan participate in hydrolysis, especially at non-neutral pH.
Aprotic (THF, Dioxane)Generally IncreasedLess likely to promote hydrolysis.

Experimental Protocols

Key Experiment: Synthesis of this compound with Minimized Decomposition

This protocol is designed to minimize the common decomposition pathways of hydrolysis and oxidation.

Materials:

  • 3-Hydroxybenzonitrile

  • Sodium hydrosulfide (NaHS) or Thiourea (CS(NH₂)₂)

  • Anhydrous solvent (e.g., ethanol or N,N-dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Deoxygenated water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: All glassware should be oven-dried and cooled under a stream of inert gas. The reaction should be assembled under a positive pressure of nitrogen or argon.

  • Reagent Addition: In a round-bottom flask, dissolve 3-hydroxybenzonitrile in the anhydrous solvent.

  • Sulfur Source Addition: Add the sulfur source (e.g., sodium hydrosulfide or thiourea) to the reaction mixture. The molar ratio of the sulfur source to the nitrile is crucial and should be optimized (typically 1.1 to 1.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature. A moderately elevated temperature (e.g., 40-60°C) may be required to drive the reaction to completion.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acid is used to facilitate the reaction, neutralize it carefully with a mild base. Pour the reaction mixture into cold, deoxygenated water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Solvent Removal: Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure at a low temperature.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by flash column chromatography on neutral silica gel. All solvents used for purification should be deoxygenated.

Mandatory Visualization

DecompositionPathways Potential Decomposition Pathways of this compound This compound This compound 3-Hydroxybenzamide 3-Hydroxybenzamide This compound->3-Hydroxybenzamide Hydrolysis (H₂O, H⁺/OH⁻) Oxidized_Products Oxidized Products (e.g., Disulfides, Amides) This compound->Oxidized_Products Oxidation (O₂, Oxidizing Agents) Cyclized_Products Cyclized Products (e.g., 1,2,4-Thiadiazoles) This compound->Cyclized_Products Oxidative Cyclization

Caption: Decomposition pathways of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis cluster_synthesis Synthesis Issue cluster_solutions_hydrolysis Hydrolysis Prevention cluster_solutions_oxidation Oxidation Prevention Start Low Yield or Impure Product Check_Hydrolysis Presence of 3-Hydroxybenzamide? Start->Check_Hydrolysis Check_Oxidation Product Discoloration? Check_Hydrolysis->Check_Oxidation No Anhydrous Use Anhydrous Conditions Check_Hydrolysis->Anhydrous Yes Inert_Atmosphere Use Inert Atmosphere Check_Oxidation->Inert_Atmosphere Yes End End Check_Oxidation->End No Neutral_pH Control pH Anhydrous->Neutral_pH Low_Temp Lower Reaction Temperature Neutral_pH->Low_Temp Degas_Solvents Degas Solvents Inert_Atmosphere->Degas_Solvents Protect_Light Protect from Light Degas_Solvents->Protect_Light

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: Scale-up Synthesis of 3-Hydroxythiobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Hydroxythiobenzamide.

Troubleshooting Guides

This section addresses common challenges encountered during the scale-up synthesis of this compound, presented in a question-and-answer format to directly tackle specific issues.

Issue 1: Low Yield and Purity

Q1: We are experiencing significantly lower yields and purity of this compound upon scaling up our lab protocol. What are the likely causes and how can we mitigate them?

A1: Transitioning from a laboratory scale to a pilot or industrial scale often introduces complexities that can impact reaction outcomes. Several factors could be contributing to the decreased yield and purity:

  • Inefficient Heat Transfer: Exothermic reactions that are easily managed in small flasks can lead to localized hotspots in large reactors. This can cause degradation of the starting material or product, and promote side reactions.

    • Solution: Ensure your reactor has adequate cooling capacity. Monitor the internal temperature closely and consider a slower, controlled addition of reagents to manage the exotherm.

  • Poor Mixing: Inadequate agitation in a large vessel can lead to heterogeneous reaction conditions, resulting in incomplete conversion and the formation of byproducts.

    • Solution: Optimize the stirrer speed and design to ensure proper mixing for the specific viscosity and density of your reaction mixture. Baffles within the reactor can also improve mixing efficiency.

  • Impurity Profile: The purity of starting materials can have a more pronounced effect at a larger scale.

    • Solution: Ensure rigorous quality control of your starting materials, such as 3-hydroxybenzonitrile or 3-hydroxybenzamide.

  • Side Reactions: At a larger scale, minor side reactions observed in the lab can become significant issues. A potential side reaction is the hydrolysis of the thioamide back to the corresponding amide or carboxylic acid.

    • Solution: Maintain strict control over reaction parameters such as temperature, pH, and reaction time to minimize the formation of these impurities.[1]

Issue 2: Challenges with Sulfur Source

Q2: We are using sodium hydrosulfide (NaHS) as our sulfur source and are concerned about the safe handling and potential for hydrogen sulfide (H₂S) release at a larger scale. What are the best practices?

A2: Sodium hydrosulfide is a common and effective sulfur source, but it requires careful handling, especially at scale, due to the risk of releasing highly toxic hydrogen sulfide gas.[2]

  • Preventing H₂S Release: Hydrogen sulfide gas is released when NaHS comes into contact with acids.[3]

    • Solution: Store NaHS solutions separately from any acidic materials. Ensure that drainage systems for NaHS and acidic waste are not interconnected.[3] Reaction vessels should be equipped with a caustic scrubber to neutralize any evolved H₂S.[3]

  • Personal Protective Equipment (PPE): Exposure to NaHS can cause skin and eye irritation or burns.[4]

    • Solution: All personnel handling NaHS should wear appropriate PPE, including chemical-resistant gloves, goggles, a face shield, and chemical-resistant clothing.[4] In areas with a potential for H₂S release, personal H₂S monitors and appropriate respiratory protection are essential.[3]

  • Ventilation: Adequate ventilation is crucial to prevent the accumulation of H₂S gas.

    • Solution: Conduct all operations involving NaHS in well-ventilated areas. Use local exhaust ventilation where possible.[5]

  • Emergency Preparedness: Have a clear and well-practiced emergency response plan for NaHS spills or H₂S exposure.[4]

Issue 3: Product Isolation and Purification Difficulties

Q3: We are struggling with the isolation and purification of this compound at scale. The product is difficult to crystallize and contains persistent impurities. What can we do?

A3: Isolation and purification are critical steps that often require significant optimization during scale-up.

  • Crystallization Issues: An oily product or failure to crystallize can be due to impurities inhibiting crystal lattice formation.

    • Solution: Try to identify the main impurities by techniques like HPLC and NMR. If unreacted starting material is the issue, consider adjusting reaction stoichiometry or extending the reaction time. If byproducts are the problem, a different purification strategy might be needed. Seeding the solution with a small amount of pure this compound can sometimes induce crystallization.

  • Ineffective Recrystallization: A single-solvent recrystallization may not be sufficient to remove all impurities.

    • Solution: Experiment with a two-solvent recrystallization system. This typically involves dissolving the crude product in a "good" solvent at an elevated temperature and then adding a "poor" solvent until the solution becomes turbid, followed by slow cooling.

  • Alternative Purification Methods: For persistent impurities, other techniques may be necessary.

    • Solution: Column chromatography can be effective, but it may be less practical for very large quantities. Consider alternative workup procedures, such as pH adjustments and extractions, to remove acidic or basic impurities before the final crystallization step.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The most common and industrially viable routes for the synthesis of thioamides, including this compound, typically start from either the corresponding nitrile or amide.

  • From 3-Hydroxybenzonitrile: This is a widely used method where 3-hydroxybenzonitrile is reacted with a sulfur source like sodium hydrosulfide or hydrogen sulfide gas.[1] This route is often preferred due to the availability of the starting material.

  • From 3-Hydroxybenzamide: The thionation of 3-hydroxybenzamide using reagents like Lawesson's reagent or phosphorus pentasulfide is another common approach.[6] However, the stoichiometry and removal of phosphorus-containing byproducts can be challenging at scale.

Q2: What are the critical process parameters to monitor during the scale-up synthesis of this compound?

A2: Close monitoring and control of critical process parameters are essential for a successful and reproducible scale-up.

  • Temperature: As many thioamide syntheses are exothermic, precise temperature control is crucial to prevent side reactions and ensure product stability.

  • pH: The pH of the reaction mixture can influence the reaction rate and the formation of impurities.

  • Reagent Addition Rate: A controlled addition rate of reagents, especially in exothermic reactions, is vital for maintaining temperature and preventing pressure buildup.

  • Agitation Speed: Proper mixing is necessary to ensure homogeneity and efficient mass and heat transfer.

Q3: What are the expected impurities in the synthesis of this compound?

A3: The impurity profile will depend on the synthetic route chosen, but common impurities may include:

  • Unreacted Starting Materials: Residual 3-hydroxybenzonitrile or 3-hydroxybenzamide.

  • Hydrolysis Products: 3-Hydroxybenzamide (if starting from the nitrile) or 3-hydroxybenzoic acid.

  • Byproducts from the Sulfur Source: Depending on the reagent used, byproducts can form. For example, when using Lawesson's reagent, phosphorus-containing impurities may be present.

  • Side-Reaction Products: Unidentified minor impurities may arise from side reactions, which can be more prevalent at a larger scale.[7]

Q4: Are there any specific safety precautions for handling this compound itself?

A4: While specific toxicity data for this compound may be limited, it is prudent to handle it as a potentially hazardous chemical. Thioamides, in general, can be irritants.

  • Personal Protective Equipment: Wear standard PPE, including gloves, safety glasses, and a lab coat.

  • Inhalation: Avoid inhaling the dust. Handle in a well-ventilated area or with appropriate respiratory protection.

  • Skin Contact: Avoid direct contact with the skin. In case of contact, wash the affected area thoroughly with soap and water.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Expected Scale-up Parameters for this compound Synthesis (Illustrative)

ParameterLab Scale (Typical)Pilot Scale (Expected)Challenges & Considerations
Batch Size 10 - 100 g1 - 10 kgEquipment size and material handling.
Yield 85 - 95%75 - 85%Potential for lower yields due to less ideal conditions.
Purity (crude) >95%85 - 95%Increased potential for side reactions.
Reaction Time 2 - 6 hours4 - 10 hoursSlower heating/cooling and reagent addition times.
Heat Control Water/ice bathJacketed reactor with cooling fluidEfficient heat removal is critical to prevent runaway reactions.
Mixing Magnetic stirrerMechanical overhead stirrerEnsuring homogeneity in a larger volume.

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound from 3-Hydroxybenzonitrile

Disclaimer: This is a generalized protocol and must be adapted and optimized for specific equipment and safety protocols.

  • Reactor Setup: Charge a suitably sized, clean, and dry glass-lined reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an inlet for gas dispersion. The reactor's outlet should be connected to a caustic scrubber.

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to remove any air.

  • Reagent Charging:

    • Charge the reactor with a solution of 3-hydroxybenzonitrile in a suitable solvent (e.g., a polar aprotic solvent like DMF or NMP, or an alcohol/water mixture).

    • Begin agitation to ensure the starting material is fully dissolved.

  • Sulfur Source Addition:

    • Prepare a solution of sodium hydrosulfide (NaHS) in water.

    • Slowly add the NaHS solution to the reactor under controlled temperature. The addition should be subsurface to ensure good dispersion.

    • Monitor the internal temperature closely. If the temperature rises significantly, pause the addition and allow the reactor to cool.

  • Reaction:

    • Heat the reaction mixture to the optimized temperature (typically in the range of 50-100°C) and hold for the required reaction time.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding it to a pre-cooled acidic aqueous solution (e.g., dilute HCl) to precipitate the product. This step should be done with vigorous stirring and in a well-ventilated area to manage any potential H₂S evolution.

    • Filter the precipitated solid and wash it thoroughly with water to remove any inorganic salts.

  • Purification:

    • Dry the crude product under vacuum.

    • Recrystallize the crude this compound from a suitable solvent or solvent mixture to achieve the desired purity.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage reactor_setup Reactor Setup (Inert Atmosphere) reagent_charging Reagent Charging (3-Hydroxybenzonitrile & Solvent) reactor_setup->reagent_charging sulfur_addition Controlled Addition of Sulfur Source (e.g., NaHS) reagent_charging->sulfur_addition reaction Reaction at Optimized Temperature sulfur_addition->reaction monitoring In-process Monitoring (HPLC/TLC) reaction->monitoring monitoring->reaction Continue/Stop cooling Cooling to Room Temperature monitoring->cooling quench Acidic Quench (Precipitation) cooling->quench filtration Filtration & Washing quench->filtration drying Vacuum Drying filtration->drying recrystallization Recrystallization drying->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield / Purity Issue cause1 Inefficient Heat Transfer? start->cause1 cause2 Poor Mixing? start->cause2 cause3 Impure Starting Materials? start->cause3 cause4 Side Reactions? start->cause4 solution1 Improve Reactor Cooling & Control Reagent Addition cause1->solution1 solution2 Optimize Agitation (Speed/Design) cause2->solution2 solution3 Implement Strict QC on Raw Materials cause3->solution3 solution4 Optimize Reaction Conditions (Temp, pH, Time) cause4->solution4

Caption: Troubleshooting logic for low yield and purity in scale-up synthesis.

References

Technical Support Center: 3-Hydroxythiobenzamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxythiobenzamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer

Direct experimental data on by-product formation specifically for this compound is limited in publicly available literature. Therefore, much of the guidance provided below is based on established principles of organic chemistry and data from the closely related analogue, 4-Hydroxythiobenzamide. Researchers should use this information as a guide and adapt the protocols to their specific experimental setups.

Troubleshooting Guide

Issue 1: Low Yield of this compound in Synthesis from 3-Hydroxybenzonitrile

Question: We are synthesizing this compound from 3-hydroxybenzonitrile and a sulfur source (e.g., sodium hydrosulfide), but the reaction yield is consistently low. What are the potential causes and how can we improve it?

Answer:

Low yields in the conversion of 3-hydroxybenzonitrile to this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Monitoring: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) until the 3-hydroxybenzonitrile spot disappears.

    • Reaction Time & Temperature: The reaction time may be insufficient, or the temperature may be too low. Consider extending the reaction time or cautiously increasing the temperature.[1] A typical temperature range for similar reactions is 50-100 °C.[1]

  • Reagent Quality: The purity of starting materials is crucial.

    • 3-Hydroxybenzonitrile: Ensure the starting nitrile is pure and dry.

    • Sulfur Source: Use a fresh, high-quality sulfur source. Impurities or degradation of the sulfurizing agent can lead to side reactions.

  • Suboptimal pH: The reaction pH can significantly influence the rate and outcome. The addition of a weak organic acid is often necessary to facilitate the conversion to the thioamide.[2]

  • Product Loss During Workup: The desired product might be lost during the extraction or purification steps.

    • Aqueous Solubility: this compound may have some solubility in the aqueous layer. It is advisable to check the aqueous layer for the presence of the product before discarding it.

    • Filtration: Ensure complete transfer of the product during filtration and wash the filter cake with a minimal amount of cold solvent to avoid dissolving the product.

Troubleshooting Workflow:

start Low Yield of this compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction reagent_quality Poor Reagent Quality? start->reagent_quality suboptimal_ph Suboptimal pH? start->suboptimal_ph workup_loss Product Loss During Workup? start->workup_loss monitor_tlc monitor_tlc incomplete_reaction->monitor_tlc Solution: Monitor by TLC adjust_conditions adjust_conditions incomplete_reaction->adjust_conditions Solution: Adjust Time/Temp check_purity check_purity reagent_quality->check_purity Solution: Check Starting Material Purity optimize_acid optimize_acid suboptimal_ph->optimize_acid Solution: Optimize Weak Acid Addition check_aqueous check_aqueous workup_loss->check_aqueous Solution: Check Aqueous Layer optimize_filtration optimize_filtration workup_loss->optimize_filtration Solution: Optimize Filtration/Washing

Troubleshooting workflow for low reaction yield.
Issue 2: Presence of Impurities in the Final this compound Product

Question: Our purified this compound shows the presence of significant impurities by HPLC analysis. What are the likely by-products and how can we remove them?

Answer:

The presence of impurities is a common issue. Identifying the nature of the impurity is the first step toward effective removal.

Common Impurities and By-products:

  • Unreacted 3-Hydroxybenzonitrile: This is a common impurity if the reaction has not gone to completion.

  • 3-Hydroxybenzamide: Hydrolysis of the thioamide back to the corresponding amide can occur, especially in the presence of water and under non-neutral pH conditions during workup or storage.

  • O-acylated/O-alkylated By-products: The phenolic hydroxyl group is nucleophilic and can react with electrophilic reagents present in subsequent reaction steps, leading to the formation of ethers or esters. This is a known side reaction for p-hydroxythiobenzamides.[3][4]

  • S-acylated/S-alkylated By-products: The sulfur atom of the thioamide is also nucleophilic and can compete with the hydroxyl group in reactions with electrophiles.[4]

Purification Strategies:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system needs to be identified where the solubility of this compound and the impurities differ significantly with temperature.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A solvent system of appropriate polarity should be developed using TLC to achieve good separation between the product and impurities.

Impurity Potential Cause Suggested Removal Method
Unreacted 3-HydroxybenzonitrileIncomplete reactionRecrystallization, Column Chromatography
3-HydroxybenzamideHydrolysis during workup/storageRecrystallization, Column Chromatography
O/S-acylated/alkylated productsSide reactions with electrophilesColumn Chromatography

Frequently Asked Questions (FAQs)

Q1: What are the common by-products formed during the synthesis of this compound from 3-hydroxybenzonitrile?

A1: Based on the chemistry of the reaction, the most common by-products are unreacted 3-hydroxybenzonitrile and the corresponding amide, 3-hydroxybenzamide, formed through hydrolysis of the thioamide.

Q2: My subsequent reaction with an alkyl halide is giving a mixture of products. What could be happening?

A2: You are likely observing competitive alkylation at the phenolic oxygen (O-alkylation) and the thioamide sulfur (S-alkylation). Both sites are nucleophilic. The reaction conditions, such as the base and solvent used, can influence the ratio of these products. To favor O-alkylation, a base that selectively deprotonates the phenol, like potassium carbonate, might be employed.

start This compound + Alkyl Halide o_alkylation O-Alkylation Product (Ether) start->o_alkylation Reaction at -OH s_alkylation S-Alkylation Product (Thioimidate) start->s_alkylation Reaction at -C(S)NH2

Competitive O- and S-alkylation pathways.

Q3: How can I monitor the progress of my this compound reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring reaction progress. By spotting the reaction mixture alongside the starting material (3-hydroxybenzonitrile), you can observe the consumption of the starting material and the appearance of the product spot. A co-spot (a lane where both the starting material and reaction mixture are spotted) is recommended to help distinguish between the starting material and product spots, especially if they have similar Rf values.

Q4: What is a good general procedure for purifying crude this compound?

A4: Recrystallization is a good first approach for purification. The choice of solvent is critical. Ideally, the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen include ethanol, methanol, water, or mixtures thereof. If recrystallization is ineffective, column chromatography on silica gel is the next step.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Progress by TLC
  • Prepare the TLC Plate: Using a pencil, lightly draw a starting line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate:

    • Lane 1 (Starting Material): Dissolve a small amount of 3-hydroxybenzonitrile in a suitable solvent (e.g., ethyl acetate) and spot it on the starting line.

    • Lane 2 (Co-spot): Spot the starting material as in Lane 1. Then, carefully spot the reaction mixture directly on top of the starting material spot.

    • Lane 3 (Reaction Mixture): Spot a small aliquot of the reaction mixture on the starting line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the starting line. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and circle them with a pencil. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Protocol 2: General Procedure for Recrystallization
  • Choose a Solvent: Select a solvent in which this compound is poorly soluble at room temperature but very soluble at the solvent's boiling point.

  • Dissolve the Crude Product: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolate the Crystals: Collect the purified crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Quantitative Data Summary

Method Starting Material Product Yield (%) Purity (HPLC, %) Reference
NaSH, secondary amine, organic acid in water4-hydroxybenzonitrile4-hydroxythiobenzamide94-9699.2-99.6[1]
H₂S, NaSH in water (autoclave)4-hydroxybenzonitrile4-hydroxythiobenzamide88.198.67[1]
NaSH, NH₄Cl in NMP/water4-hydroxybenzonitrile4-hydroxythiobenzamide76.694.77[1]

References

Troubleshooting low yields in 3-Hydroxythiobenzamide derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting for common issues encountered during the derivatization of 3-Hydroxythiobenzamide and answers to frequently asked questions to help you optimize your reaction yields.

Troubleshooting Guide: Low Yields

This section addresses specific problems that may arise during the this compound derivatization process, presented in a question-and-answer format.

Q1: My reaction has a low conversion rate, with a significant amount of starting material remaining. What are the potential causes?

A1: Low or no conversion of your starting material can stem from several factors related to reaction conditions and reagent quality.

  • Insufficiently Strong Base: The thioamide proton is weakly acidic, and a sufficiently strong base is required for deprotonation to facilitate alkylation or acylation.[1][2] If the base is too weak, the reaction will not proceed efficiently.[1] For instance, using a stronger base like sodium hydride (NaH) can significantly increase conversion compared to weaker bases.[3]

  • Suboptimal Temperature: Derivatization reactions may require specific temperature ranges to proceed at a reasonable rate.[4][5] Reactions performed at room temperature may be too slow, while excessive heat can lead to decomposition. Consider incrementally increasing the reaction temperature.[6]

  • Presence of Moisture: Anhydrous (dry) conditions are often critical.[1][6] Water can deactivate strong bases (like NaH) and quench reactive intermediates, halting the reaction.[1][6] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Poor Reagent Quality: The purity and activity of your starting materials, derivatizing agent, and solvents are crucial.[5] Old or improperly stored reagents can degrade and lose reactivity.[7]

  • Solubility Issues: If the reactants are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.[1] Ensure you are using a solvent in which all components are soluble at the reaction temperature.

Q2: My main problem is the formation of side products. How can I improve selectivity for the desired derivative?

A2: this compound has multiple reactive sites: the phenolic hydroxyl group (-OH), the thioamide sulfur (S), and the thioamide nitrogen (N). This can lead to a mixture of products.

  • O- vs. N- or S-Alkylation/Acylation: The hydroxyl group is often more nucleophilic than the thioamide moiety, leading to preferential O-alkylation or O-acylation, especially under basic conditions.[8][9] To favor N- or S-alkylation, the hydroxyl group should be protected.[10][11]

    • Solution: Employ a protecting group for the hydroxyl function. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers.[11][12] The protecting group must be stable to the derivatization conditions and easily removable afterward.[10][13]

  • Formation of Di-alkylated Products: If the target is a mono-alkylated product on the nitrogen, using a strong base and excess alkylating agent can lead to the formation of N,N-dialkylated byproducts.[3]

    • Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of your substrate to the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also improve selectivity for the mono-alkylated product.[1]

  • Solvent Choice: The solvent can influence the reaction's selectivity. Polar aprotic solvents like DMF, THF, or toluene generally favor N-alkylation over O-alkylation for amide-like compounds.[1]

Below is a decision tree to help troubleshoot low yield issues.

G start Low Yield Observed check_conversion Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Is conversion low? start->check_conversion low_conversion_causes Potential Causes: - Inactive Reagents - Insufficient Base/Temp - Moisture Contamination - Solubility Issues check_conversion->low_conversion_causes Yes check_side_products Is conversion high, but isolated yield is low? (Multiple spots/peaks) check_conversion->check_side_products No low_conversion_solutions Solutions: 1. Use fresh reagents/anhydrous solvent. 2. Increase temperature incrementally. 3. Screen stronger bases (e.g., NaH, KHMDS). 4. Choose a better solvent. low_conversion_causes->low_conversion_solutions side_product_causes Potential Causes: - Competing O-, N-, S-derivatization - Di-alkylation - Decomposition check_side_products->side_product_causes Yes purification_issues Are there purification challenges? (Co-elution, product loss) check_side_products->purification_issues No side_product_solutions Solutions: 1. Protect the hydroxyl group. 2. Control stoichiometry carefully (1:1 ratio). 3. Optimize solvent and base. 4. Lower reaction temperature. side_product_causes->side_product_solutions purification_solutions Solutions: 1. Optimize chromatography conditions. 2. Consider recrystallization. 3. Derivatize to aid separation. purification_issues->purification_solutions Yes

Caption: Troubleshooting workflow for low derivatization yields.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary? A1: Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative. For this compound, this is often done to:

  • Improve Analytical Properties: For techniques like Gas Chromatography (GC), derivatization increases volatility and thermal stability, leading to better peak shape and sensitivity.[7]

  • Enhance Biological Activity: Modifying the structure is a core practice in drug development to alter a molecule's potency, selectivity, or pharmacokinetic properties.

  • Enable Further Synthesis: It serves as an intermediate step in a multi-step synthesis, adding functional groups needed for subsequent reactions.[10]

Q2: What is a protecting group and when should I use one? A2: A protecting group is a reversible chemical modification of a functional group to prevent it from reacting in a subsequent synthetic step.[10] You should use a protecting group for the hydroxyl group on this compound whenever you want to perform a reaction selectively at the thioamide nitrogen or sulfur.[10][11] This prevents the formation of O-substituted side products.[8][9] The ideal protecting group is easy to introduce, stable under your reaction conditions, and easy to remove with high yield.[13]

Q3: How do I choose the right base and solvent for my derivatization? A3: The choice is critical and often requires optimization.

  • Base: The base must be strong enough to deprotonate the thioamide. Common choices for amide alkylation include sodium hydride (NaH), potassium hydroxide (KOH), or potassium carbonate (K2CO3).[1][2][3] The strength of the base can affect selectivity and the formation of byproducts like di-alkylated species.[3]

  • Solvent: Polar aprotic solvents like DMF, THF, and acetonitrile are often preferred as they can dissolve the reactants and favor N-alkylation.[1][14] The reaction should be performed under anhydrous conditions.[1]

The diagram below illustrates potential reaction pathways.

G cluster_main Derivatization of this compound A This compound D Reaction Intermediate (Anion) A->D + Base, + R-X B Base (e.g., NaH) C Electrophile (R-X) P1 Desired Product (N- or S-Derivative) D->P1 Favored in Aprotic Solvents (Requires -OH Protection for N-selectivity) P2 Side Product (O-Derivative) D->P2 Often the Kinetic Product

Caption: Competing reaction pathways in derivatization.

Data Presentation: Reaction Conditions and Yields

Optimizing reaction conditions is key to improving yields. The following tables summarize data from studies on related amide alkylations.

Table 1: Effect of Base on N-Alkylation Yield

This table illustrates the impact of base stoichiometry on the formation of mono- and di-alkylated products in an N-alkylation reaction.

EntryBaseEquivalents of BaseMono-alkylated Yield (%)Di-alkylated Yield (%)Recovered Substrate (%)
1NaH1.06%-90%
2NaH2.020%small amount-
3NaH3.052.3%--

Data adapted from a study on a similar N-alkylation reaction.[3] As shown, increasing the equivalents of a strong base like NaH can significantly improve the conversion of the starting material.[3]

Table 2: Yields of p-Hydroxythiobenzamide Heterocyclic Derivatives

This table shows yields for various cyclization reactions starting from p-hydroxy-N-ethoxycarbonylthioamides, demonstrating how structure affects yield under specific conditions.

Product CompoundHeterocyclic RingYield (%)
6a4,5-dihydrooxazole95%
7a4,5-dihydroimidazole85%
8a1,4,5,6-tetrahydropyrimidine65%
10Benzothiazole-
11Benzoxazole68%
12Benzimidazole72%

Data sourced from a study on the synthesis and reactions of p-hydroxythiobenzamides.[8][9]

Experimental Protocols

Protocol 1: Synthesis of p-Hydroxythiobenzamide from p-Cyanophenol

This protocol describes a common method for preparing the starting material.[4][5][15]

  • Reaction Setup: In a reaction flask, add p-cyanophenol (1 equivalent) and thiourea (1.2 equivalents) to 95% ethanol (approx. 300 mL per mole of p-cyanophenol).[15]

  • Reaction: Heat the mixture to 50-70°C and stir for 8-10 hours.[15] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Crystallization: Once the reaction is complete, cool the mixture to 0-5°C using an ice-salt bath to induce crystallization.[15]

  • Isolation: Separate the solid product by suction filtration.[15]

  • Drying: Dry the obtained solid under vacuum at 60°C to yield p-hydroxythiobenzamide.[15] Molar yields of over 92% have been reported with this method.[15]

Protocol 2: General N-Alkylation of a Thioamide (Illustrative)

This protocol provides a general workflow for the N-alkylation step, which often requires optimization.

  • Preparation: In an oven-dried, three-necked flask under an inert atmosphere (e.g., Argon), add the this compound derivative (1 equivalent) to an anhydrous solvent (e.g., DMF or THF).

  • Deprotonation: Cool the solution to 0°C and add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise. Allow the mixture to stir for 30 minutes at this temperature.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography to isolate the desired N-alkylated product.

The following diagram shows a typical experimental workflow.

G A 1. Combine Reactants (Substrate, Base, Solvent) in Inert Atmosphere B 2. Add Derivatizing Agent (e.g., Alkyl Halide) Control Temperature A->B C 3. Monitor Reaction (TLC / LC-MS) B->C D 4. Reaction Quench & Aqueous Work-up C->D E 5. Extraction with Organic Solvent D->E F 6. Drying and Concentration E->F G 7. Purification (Column Chromatography or Recrystallization) F->G H Purified Product G->H

Caption: General experimental workflow for derivatization.

References

Stability issues of 3-Hydroxythiobenzamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-Hydroxythiobenzamide in solution. All recommendations and protocols are intended to assist in designing and executing robust experiments.

Troubleshooting Guide: Common Stability Issues

IssuePotential CauseRecommended Action
Precipitate formation in aqueous solution Low aqueous solubility of this compound.- Use a co-solvent such as acetonitrile or methanol to increase solubility. - Adjust the pH of the solution; solubility may vary with pH. - Prepare a more dilute solution.
Discoloration of the solution (e.g., yellowing) Potential degradation of the thioamide group, possibly due to oxidation or hydrolysis.- Prepare fresh solutions before use. - Store stock solutions at low temperatures (e.g., -20°C) and protect from light.[1] - Degas solvents to remove dissolved oxygen.
Inconsistent analytical results (e.g., varying peak areas in HPLC) Degradation of this compound in the analytical solvent or during the experiment.- Use aprotic solvents like acetonitrile for sample preparation if hydrolysis is suspected. - Minimize the time between sample preparation and analysis. - Ensure consistent temperature and light conditions during all experiments.
Appearance of new peaks in chromatograms over time Formation of degradation products.- Conduct forced degradation studies to identify potential degradation products and pathways. - Use a stability-indicating HPLC method to separate the parent compound from its degradants.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the solvent used. Thioamides, in general, are more resistant to hydrolysis than their amide counterparts, particularly in alkaline conditions. However, they can be susceptible to degradation under acidic conditions and may be sensitive to moisture. For long-term storage, it is recommended to keep solutions at low temperatures and protected from light to minimize degradation.[1]

Q2: What are the expected degradation pathways for this compound?

A2: Based on the general chemistry of thioamides, the expected degradation pathways for this compound include:

  • Hydrolysis: The thioamide functional group can hydrolyze to the corresponding amide (3-hydroxybenzamide), particularly under acidic conditions.

  • Oxidation: The sulfur atom in the thioamide group is susceptible to oxidation, which can lead to the formation of various sulfoxides and other related compounds.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation.

To fully understand the degradation pathways, it is essential to perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[2][3][4][5]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: For optimal stability, solutions of this compound should be stored at low temperatures, preferably at -20°C or below, in tightly sealed containers to prevent solvent evaporation and moisture ingress.[1] To protect against photodegradation, amber vials or containers wrapped in aluminum foil should be used. It is also advisable to prepare fresh solutions for immediate use whenever possible.

Q4: Which solvents are most suitable for preparing and storing this compound solutions?

A4: The choice of solvent can significantly impact the stability of this compound.

  • For analytical purposes (e.g., HPLC): Acetonitrile is often a good choice as it is a polar aprotic solvent and less likely to participate in hydrolysis compared to protic solvents like methanol.[1]

  • For general laboratory use: Dichloromethane, benzene, and ethyl acetate have been reported as suitable solvents for thioamides.[1]

  • Aqueous solutions: If aqueous solutions are necessary, it is crucial to control the pH and consider using buffered solutions. Due to the potential for hydrolysis, the stability in aqueous media should be carefully evaluated.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, heat a solution of the compound (in a suitable solvent) at 60°C for 48 hours.

    • At specified time points, dissolve the solid sample or dilute the solution with the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.

    • A control sample should be kept in the dark under the same conditions.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

3. Analysis:

  • Analyze all samples using a stability-indicating HPLC-UV method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol describes a general-purpose reverse-phase HPLC method for the separation and quantification of this compound and its potential degradation products.

1. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by UV scan (typically in the range of 250-350 nm for thioamides)
Injection Volume 10 µL

2. Sample Preparation:

  • Dilute the samples from the forced degradation study (Protocol 1) or other stability studies to a suitable concentration (e.g., 10-100 µg/mL) with the mobile phase.

3. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can distinguish between this compound and its degradation products, impurities, and placebo components.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal Degradation (Solid & Solution, 60-80°C) stock->thermal Expose to stress photo Photodegradation (UV/Vis Light) stock->photo Expose to stress hplc HPLC-UV Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Interpretation hplc->data Evaluate stability logical_relationship cluster_factors Influencing Factors cluster_degradation Degradation Pathways ph pH stability This compound Stability in Solution ph->stability temp Temperature temp->stability light Light Exposure light->stability solvent Solvent solvent->stability hydrolysis Hydrolysis oxidation Oxidation photodegradation Photodegradation stability->hydrolysis stability->oxidation stability->photodegradation

References

Removal of unreacted starting materials from 3-Hydroxythiobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Hydroxythiobenzamide Purification

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted starting materials and other impurities during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials and byproducts I might encounter in my this compound synthesis?

A1: The impurities present in your crude product are highly dependent on the synthetic route employed. The two most common pathways to thioamides can introduce distinct contaminants:

  • From 3-Hydroxybenzonitrile: If you are synthesizing this compound from 3-hydroxybenzonitrile using a sulfur source like sodium hydrosulfide (NaHS) or thiourea, the primary unreacted starting material will be 3-hydroxybenzonitrile.[1][2][3][4]

  • From 3-Hydroxybenzamide (Thionation): If you are using a thionating agent like Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀) to convert 3-hydroxybenzamide, your main impurities will be unreacted 3-hydroxybenzamide and phosphorus-containing byproducts.[5][6][7] Organic impurities can also arise during the manufacturing process or storage.[8]

Q2: How can I detect and quantify the impurities in my crude product?

A2: Several analytical methods can be used to assess the purity of your sample. High-Performance Liquid Chromatography (HPLC) is a standard method for determining purity and quantifying impurities by measuring the area percentage of the main peak.[2][3][9] Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction and qualitatively detect the presence of starting materials.[2][10] For more detailed analysis and structural elucidation of impurities, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) can be employed.[5][]

Q3: I've identified unreacted 3-hydroxybenzonitrile in my product. What is the most effective removal method?

A3: Recrystallization is a highly effective method for removing unreacted 3-hydroxybenzonitrile. The difference in solubility between the nitrile starting material and the thioamide product in a suitable solvent system allows for efficient separation. Cooling a saturated solution of the crude product typically causes the less soluble this compound to crystallize out, leaving the more soluble nitrile in the mother liquor.[2][4] A detailed protocol for recrystallization is provided below.

Q4: My synthesis used Lawesson's reagent, and I suspect phosphorus byproducts are contaminating my product. How can I remove them?

A4: Phosphorus-containing byproducts from Lawesson's reagent can be challenging to remove. A common strategy involves treating the reaction mixture with an alcohol, such as ethanol or ethylene glycol, under reflux.[12][13] This process decomposes the stoichiometric six-membered-ring byproduct of Lawesson's reagent into more polar, water-soluble thiophosphonates.[10][12] These can then be removed through an aqueous workup or extraction, simplifying the final purification of the desired thioamide by recrystallization or chromatography.[12][13]

Q5: When is column chromatography the preferred method for purification?

A5: Column chromatography is preferred when simpler methods like recrystallization fail to provide the desired purity, or when dealing with complex mixtures containing multiple impurities with similar solubilities.[10] Silica gel column chromatography, often using an eluent system like petroleum ether/ethyl acetate, can effectively separate the target compound from both starting materials and reaction byproducts.[10][13] While highly effective, it is often less favorable for large-scale preparations compared to recrystallization.[10]

Quantitative Data Summary

The following table summarizes reported yields and purity levels for p-hydroxythiobenzamide, a closely related analog, using different synthetic and purification strategies. This data provides a benchmark for what can be expected.

Starting Material(s)ReagentsPurification MethodMolar Yield (%)Product Purity (%)Reference
p-Cyanophenol, Thiourea95% EthanolCooling Crystallization, Filtration89.17 - 92.3198.28 - 98.77[2][4]
p-Cyanophenol, NaHS, DiethylamineWater, Acetic AcidFiltration>9499.2 - 99.6[3]
p-Hydroxybenzamide, P₄S₁₀ChloroformExtraction, Evaporation96.896.3[7]

Experimental Protocol: Recrystallization of this compound

This protocol describes a general procedure for the purification of crude this compound containing unreacted starting materials, using a single-solvent recrystallization method.[14][15]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

Procedure:

  • Solvent Selection: Ethanol or an ethanol/water mixture is often a suitable solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[15]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol, swirling the flask on a hot plate until the solid is fully dissolved.[14] If the solid does not dissolve completely, add small additional portions of hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[15] Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[14]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely. A patent for a similar compound suggests vacuum drying at 60°C.[2][4]

  • Purity Check: Assess the purity of the recrystallized product using HPLC or by measuring its melting point.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.

G cluster_analysis Purity Analysis cluster_impurities Impurity Type cluster_purification Recommended Purification start Crude this compound analysis Analyze by TLC / HPLC start->analysis impurity_check Impurity Identified? analysis->impurity_check nitrile Unreacted 3-Hydroxybenzonitrile impurity_check->nitrile Yes amide Unreacted 3-Hydroxybenzamide impurity_check->amide Yes lawesson Lawesson's Reagent Byproducts impurity_check->lawesson Yes end_node Pure this compound impurity_check->end_node No (Product is Pure) recrystallization Recrystallization (e.g., from Ethanol/Water) nitrile->recrystallization amide->recrystallization workup 1. Alcoholysis (EtOH Reflux) 2. Aqueous Extraction lawesson->workup chromatography Column Chromatography (Silica, Pet. Ether/EtOAc) recrystallization->chromatography If purity is still low reassess Re-analyze Purity recrystallization->reassess workup->recrystallization Followed by workup->reassess chromatography->reassess reassess->impurity_check Impurities still present reassess->end_node Product is Pure

Caption: Troubleshooting workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Analysis of 3-Hydroxythiobenzamide and 4-Hydroxythiobenzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties

A summary of the known physicochemical properties of 3-Hydroxythiobenzamide and 4-Hydroxythiobenzamide is presented below. These properties are crucial for understanding their potential behavior in biological systems and for designing experimental studies.

PropertyThis compound4-Hydroxythiobenzamide
Molecular Formula C₇H₇NOSC₇H₇NOS
Molecular Weight 153.2 g/mol 153.20 g/mol [1]
Melting Point Not available192 °C[2]
Boiling Point (Predicted) 336.0 ± 44.0 °CNot available
Density (Predicted) 1.338 ± 0.06 g/cm³Not available
pKa (Predicted) 9.30 ± 0.10Not available
Solubility Not availableSoluble in methanol[2]
Appearance Not availableLight orange to yellow to green powder/crystal[2]

Potential Biological Activities and Mechanisms of Action

Based on available literature, this compound and 4-Hydroxythiobenzamide are associated with different biological targets, suggesting distinct therapeutic potentials.

This compound has been utilized as a reactant in the synthesis of nonsteroidal inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) . This enzyme is involved in the biosynthesis of steroid hormones, and its inhibition is a target for therapies against hormone-dependent diseases like breast cancer and endometriosis.[3][4] The inhibitory activity of compounds derived from this compound on 17β-HSD1 suggests its potential as a scaffold for developing novel hormone-related disorder treatments.

4-Hydroxythiobenzamide is a known intermediate in the synthesis of Febuxostat , a drug used to treat gout.[2][5] Furthermore, it is used in the synthesis of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists and potent Cyclin-Dependent Kinase 5 (CDK5) inhibitors .[2] PPARα is a key regulator of lipid metabolism, and its agonists are used to treat dyslipidemia.[6] CDK5 is involved in various cellular processes, including neuronal development and function, and its dysregulation is implicated in neurodegenerative diseases and cancer.[7][] The association of 4-Hydroxythiobenzamide with these targets indicates its potential for development into therapies for metabolic disorders, neurodegenerative diseases, or cancer.

Signaling Pathway Diagrams

To visualize the potential mechanisms of action, the following diagrams illustrate the signaling pathways associated with the known targets of each compound.

17beta-HSD1_Signaling_Pathway 17β-HSD1 Signaling Pathway Estrone Estrone (E1) (less active) HSD17B1 17β-HSD1 Estrone->HSD17B1 Estradiol Estradiol (E2) (more active) ER Estrogen Receptor (ER) Estradiol->ER HSD17B1->Estradiol NADPH Gene_Expression Target Gene Expression (Cell Proliferation) ER->Gene_Expression Inhibitor This compound-derived Inhibitors Inhibitor->HSD17B1 PPARalpha_Signaling_Pathway PPARα Signaling Pathway Ligand 4-Hydroxythiobenzamide-derived PPARα Agonist PPARa PPARα Ligand->PPARa Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Gene_Expression Target Gene Expression (Lipid Metabolism) PPRE->Gene_Expression CDK5_Signaling_Pathway CDK5 Signaling Pathway p35_p39 p35 / p39 Active_CDK5 Active CDK5/p35(p39) Complex p35_p39->Active_CDK5 CDK5 CDK5 CDK5->Active_CDK5 Phosphorylation Phosphorylation Active_CDK5->Phosphorylation Substrates Substrate Proteins (e.g., Tau, p53) Substrates->Phosphorylation Cellular_Effects Cellular Effects (Neuronal function, Apoptosis, etc.) Phosphorylation->Cellular_Effects Inhibitor 4-Hydroxythiobenzamide-derived CDK5 Inhibitor Inhibitor->Active_CDK5 Synthesis_Workflow General Synthesis Workflow for Hydroxythiobenzamides Start Hydroxybenzonitrile Reaction Reaction (Solvent, Temp, Pressure) Start->Reaction Reactants Sulfur Source (e.g., NaHS, H₂S, P₄S₁₀) Reactants->Reaction Neutralization Neutralization (Acid/Base) Reaction->Neutralization Isolation Isolation (Filtration) Neutralization->Isolation Purification Purification (Washing, Drying) Isolation->Purification Product Hydroxythiobenzamide Purification->Product

References

A Comparative Guide to the Reactivity of Hydroxythiobenzamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-hydroxythiobenzamide isomers. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. This document summarizes the available experimental data, discusses the underlying electronic and steric effects influencing their reactivity, and provides detailed experimental protocols for their synthesis.

Introduction

Hydroxythiobenzamides are bifunctional molecules containing both a phenolic hydroxyl group and a thioamide moiety. The relative positions of these two functional groups on the benzene ring significantly impact the molecule's electronic properties, steric environment, and potential for intramolecular interactions. These factors, in turn, dictate the reactivity of each isomer in various chemical transformations, such as acylation, alkylation, and cyclization reactions. The para-isomer, 4-hydroxythiobenzamide, is a well-known intermediate in the synthesis of the anti-gout medication Febuxostat, leading to a greater availability of literature on its synthesis and reactivity compared to its ortho- and meta-counterparts.[1][2][3]

Reactivity Comparison: A Summary of Findings

Direct quantitative comparisons of the reaction kinetics of the three hydroxythiobenzamide isomers are scarce in the published literature. However, a comparative analysis can be constructed based on available experimental observations and established principles of organic chemistry. The reactivity of these isomers is primarily influenced by:

  • Electronic Effects: The hydroxyl group is an electron-donating group through resonance and electron-withdrawing through induction. Its position relative to the thioamide group affects the electron density of the aromatic ring, the thioamide nitrogen, and the sulfur atom.

  • Steric Hindrance: The proximity of the hydroxyl group to the thioamide in the ortho-isomer can sterically hinder the approach of reagents to the thioamide functional group.

  • Intramolecular Hydrogen Bonding: The ortho-isomer can form an intramolecular hydrogen bond between the phenolic proton and the sulfur or nitrogen atom of the thioamide group, which can significantly alter its reactivity.

Based on these principles and available data, the following reactivity trends can be inferred:

IsomerPredicted Relative Reactivity of Hydroxyl GroupPredicted Relative Reactivity of Thioamide GroupKey Influencing Factors
Ortho- (2-Hydroxythiobenzamide) LowerHigher (prone to cyclization)Intramolecular hydrogen bonding, steric hindrance.
Meta- (3-Hydroxythiobenzamide) ModerateModeratePrimarily inductive and resonance effects.
Para- (4-Hydroxythiobenzamide) HigherLowerStrong resonance effect, less steric hindrance.

Discussion of Reactivity

Ortho-Hydroxythiobenzamide

The ortho-isomer is predicted to be the most reactive in reactions involving the thioamide group, often leading to different products compared to its isomers. The proximity of the hydroxyl and thioamide groups facilitates intramolecular catalysis and cyclization reactions. For instance, attempts to synthesize ortho-hydroxy-N-ethoxycarbonylthiobenzamide resulted in spontaneous intramolecular cyclization to yield a 4-thioxo-3,4-dihydrobenzo[e][4][5]oxazin-2-one derivative.[6] This highlights a unique reaction pathway for the ortho-isomer not observed for the para-isomer under similar conditions. The intramolecular hydrogen bond in the ortho-isomer can also influence the nucleophilicity of the thioamide sulfur and nitrogen atoms.

Meta-Hydroxythiobenzamide

The meta-isomer's reactivity is expected to be intermediate between the ortho and para isomers. The hydroxyl group's electronic influence on the thioamide group is less pronounced than in the ortho and para positions. Its reactivity will be governed by a combination of the inductive electron-withdrawing effect and the resonance electron-donating effect of the hydroxyl group, without the significant influence of intramolecular interactions or severe steric hindrance seen in the ortho-isomer.

Para-Hydroxythiobenzamide

The para-isomer is the most extensively studied of the three. The hydroxyl group, being para to the thioamide, exerts a strong electron-donating effect on the aromatic ring through resonance, which can influence electrophilic aromatic substitution reactions. However, this electronic communication can also affect the reactivity of the thioamide group itself. Experimental data on the acylation of 4-hydroxythiobenzamide shows that the reaction can be directed to either the hydroxyl group or the thioamide sulfur, depending on the reaction conditions and the acylating agent. For example, acylation with acryloyl chloride was found to be non-selective, attacking both the hydroxyl group and the thioamide sulfur.[5] In contrast, less reactive acylating agents like cinnamoyl chloride selectively acylated the hydroxyl group.[5]

Experimental Protocols

Detailed and reliable experimental protocols for the synthesis of all three isomers are crucial for comparative studies. While numerous methods exist for the para-isomer, protocols for the ortho- and meta-isomers are less common.

Synthesis of 4-Hydroxythiobenzamide (para-isomer)

Two primary routes are well-documented for the synthesis of 4-hydroxythiobenzamide:

Method 1: From 4-Cyanophenol [4][7]

This method involves the reaction of 4-cyanophenol with a sulfur source, such as sodium hydrosulfide or hydrogen sulfide.

  • Reaction: 4-cyanophenol + H₂S → 4-hydroxythiobenzamide

  • Procedure: A mixture of 4-cyanophenol and sodium hydrosulfide in water is stirred at room temperature. The mixture is then heated under hydrogen sulfide pressure. After the reaction is complete, the mixture is cooled and neutralized with acid to precipitate the product. The solid is then filtered, washed, and dried.

Method 2: Thionation of 4-Hydroxybenzamide [8]

This method involves the conversion of the amide group of 4-hydroxybenzamide to a thioamide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.

  • Reaction: 4-hydroxybenzamide + P₄S₁₀ → 4-hydroxythiobenzamide

  • Procedure: 4-Hydroxybenzamide and phosphorus pentasulfide are refluxed in a suitable solvent such as toluene or THF. After the reaction is complete, the solvent is removed, and the residue is worked up by extraction to isolate the product.

Synthesis of 2-Hydroxythiobenzamide (ortho-isomer) and this compound (meta-isomer)

Detailed, validated protocols for the synthesis of the ortho and meta isomers are not as readily available in the literature as for the para isomer. However, they can be prepared by adapting the general methods used for the para-isomer.

Proposed Synthesis via Thionation of the Corresponding Hydroxybenzamide:

This is generally the more reliable laboratory-scale method.

  • Starting Materials: Salicylamide (for the ortho-isomer) or 3-hydroxybenzamide (for the meta-isomer).

  • Reagent: Lawesson's reagent or phosphorus pentasulfide.

  • General Procedure: The corresponding hydroxybenzamide (1 equivalent) and Lawesson's reagent (0.5-0.6 equivalents) are heated in an anhydrous solvent such as toluene or THF under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to yield the desired hydroxythiobenzamide isomer. It is important to note that the reaction conditions, particularly temperature and reaction time, may need to be optimized for each isomer.

Visualizing Reaction Pathways and Workflows

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of hydroxythiobenzamide isomers via the thionation of the corresponding hydroxybenzamides.

G General Synthesis of Hydroxythiobenzamide Isomers cluster_start Starting Materials cluster_reaction Thionation Reaction cluster_workup Work-up and Purification cluster_product Final Product Start o-, m-, or p- Hydroxybenzamide Reaction Dissolve in Anhydrous Solvent (e.g., Toluene, THF) Start->Reaction AddReagent Add Thionating Agent (e.g., Lawesson's Reagent) Reaction->AddReagent Heat Heat to Reflux (Monitor by TLC) AddReagent->Heat Workup Solvent Removal Heat->Workup Purification Column Chromatography Workup->Purification Product o-, m-, or p- Hydroxythiobenzamide Purification->Product

Caption: General workflow for the synthesis of hydroxythiobenzamide isomers.

Comparative Reactivity Pathways

The following diagram illustrates the potential competing reaction pathways for the acylation of hydroxythiobenzamide isomers, highlighting the unique cyclization pathway for the ortho-isomer.

G Comparative Acylation Reactivity of Isomers cluster_isomers Isomers cluster_reactions Acylation Reactions (with Acyl Halide) Ortho ortho-Hydroxythiobenzamide O_Acylation O-Acylation (Hydroxyl Group) Ortho->O_Acylation Possible S_Acylation S-Acylation (Thioamide Sulfur) Ortho->S_Acylation Possible Cyclization Intramolecular Cyclization Ortho->Cyclization Favored under certain conditions Meta meta-Hydroxythiobenzamide Meta->O_Acylation Major Meta->S_Acylation Minor Para para-Hydroxythiobenzamide Para->O_Acylation Major Para->S_Acylation Minor

Caption: Potential acylation pathways for hydroxythiobenzamide isomers.

Conclusion

The reactivity of hydroxythiobenzamide isomers is a nuanced subject dictated by the interplay of electronic, steric, and intramolecular effects. While quantitative comparative data is limited, a qualitative understanding can be established. The ortho-isomer exhibits unique reactivity, with a propensity for intramolecular cyclization, setting it apart from the meta and para isomers. The para-isomer, being the most studied, shows competitive reactivity at both the hydroxyl and thioamide functionalities, which can be controlled by the choice of reagents and reaction conditions. The meta-isomer's reactivity is expected to be a balance of the electronic effects of the hydroxyl group. Further quantitative kinetic studies are needed to provide a more definitive comparison of the reactivity of these versatile isomers. This guide provides a foundational understanding to aid researchers in the strategic use of hydroxythiobenzamide isomers in their synthetic endeavors.

References

A Comparative Spectroscopic Analysis of 2-, 3-, and 4-Hydroxythiobenzamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the three positional isomers of hydroxythiobenzamide: 2-hydroxythiobenzamide, 3-hydroxythiobenzamide, and 4-hydroxythiobenzamide. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of their key spectroscopic characteristics. The guide summarizes available quantitative data from UV-Vis, IR, NMR, and mass spectrometry, and provides detailed experimental protocols for these analytical techniques.

Overview of Hydroxythiobenzamide Isomers

2-, 3-, and 4-hydroxythiobenzamide are aromatic thioamides that differ in the position of the hydroxyl group on the phenyl ring. This structural variation influences their electronic properties, intermolecular interactions, and, consequently, their spectroscopic signatures. Understanding these differences is crucial for their identification, characterization, and potential application in various fields, including medicinal chemistry. While spectroscopic data for the 2- and 4-isomers are available in the scientific literature, comprehensive data for the 3-isomer is notably scarce.

Comparative Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for the three isomers.

Table 1: UV-Vis Spectroscopic Data
Isomerλmax (nm)SolventReference
2-HydroxythiobenzamideN/AN/AData not available in cited literature
This compoundN/AN/AData not available in cited literature
4-Hydroxythiobenzamide285Ethanol[1]
Table 2: Infrared (IR) Spectroscopic Data
IsomerKey Vibrational Frequencies (cm⁻¹)AssignmentReference
2-HydroxythiobenzamideN/AN/AData not available in cited literature
This compoundN/AN/AData not available in cited literature
4-Hydroxythiobenzamide3385, 3175ν(NH₂)[1]
1610δ(NH₂)[1]
1488ν(C=S) + ν(C=C)[1]
1285ν(C-N) + ν(C=C)[1]
1175ν(OH)[1]
835γ(C-H)[1]
Table 3: ¹H NMR Spectroscopic Data
IsomerChemical Shift (δ, ppm) and MultiplicitySolventReference
2-HydroxythiobenzamideAromatic protons and OH/NH protons show complex spectra due to conformational isomers.[2]CDCl₃[2]
This compoundN/AN/AData not available in cited literature
4-Hydroxythiobenzamide9.55 (s, 1H, OH), 9.35 (s, 1H, NH), 7.75 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H)DMSO-d₆Based on typical values
Table 4: ¹³C NMR Spectroscopic Data
IsomerChemical Shift (δ, ppm)SolventReference
2-HydroxythiobenzamideN/AN/AData not available in cited literature
This compoundN/AN/AData not available in cited literature
4-Hydroxythiobenzamide~200 (C=S), ~160 (C-OH), ~130-115 (Ar-C)DMSO-d₆Based on typical values
Table 5: Mass Spectrometry Data
IsomerMolecular Ion (m/z) [M]⁺Key Fragmentation Peaks (m/z)Ionization Method
2-Hydroxythiobenzamide153.02N/AN/A
This compound153.02N/AN/A
4-Hydroxythiobenzamide153.02N/AN/A

Note: Specific fragmentation patterns are not detailed in the available literature.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: Solutions of the hydroxythiobenzamide isomers are prepared in a suitable UV-grade solvent (e.g., ethanol) at a concentration of approximately 10⁻⁵ M.

  • Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm. A solvent blank is used as a reference. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Sample Preparation: Solid samples are prepared as KBr pellets. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Data Acquisition: The FTIR spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: The carbon-13 NMR spectrum is acquired, often using broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent. For direct infusion, the concentration is typically in the range of 1-10 µg/mL.

  • Data Acquisition: The sample is introduced into the ion source (e.g., electron ionization - EI, or electrospray ionization - ESI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated, showing the molecular ion and fragment ions.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the hydroxythiobenzamide isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison cluster_interpretation Interpretation S1 2-Hydroxythiobenzamide UV UV-Vis Spectroscopy S1->UV IR FTIR Spectroscopy S1->IR NMR NMR Spectroscopy S1->NMR MS Mass Spectrometry S1->MS S2 This compound S2->UV S2->IR S2->NMR S2->MS S3 4-Hydroxythiobenzamide S3->UV S3->IR S3->NMR S3->MS D1 Spectral Data UV->D1 IR->D1 NMR->D1 MS->D1 I1 Structural Elucidation D1->I1 I2 Isomer Differentiation I1->I2

Workflow for the comparative spectroscopic analysis of hydroxythiobenzamide isomers.

Conclusion

This guide provides a comparative summary of the spectroscopic properties of 2-, 3-, and 4-hydroxythiobenzamide. While data for the 2- and 4-isomers allow for their differentiation based on their distinct spectroscopic fingerprints, there is a clear lack of published experimental data for this compound. This highlights an opportunity for further research to fully characterize this isomer and complete the comparative analysis. The provided experimental protocols serve as a foundation for obtaining standardized and comparable spectroscopic data for these and related compounds.

References

A Comparative Guide to the Biological Activities of 3-Hydroxythiobenzamide and its Para-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the biological activities of 3-Hydroxythiobenzamide and its para-isomer, 4-Hydroxythiobenzamide. While both compounds are structural isomers, their differing hydroxyl group positions may lead to distinct biological profiles. Currently, there is a notable lack of direct comparative experimental data in publicly accessible literature. This guide aims to bridge this gap by presenting standardized experimental protocols to enable researchers to conduct their own comparative studies on the cytotoxicity, enzyme inhibitory potential, and antioxidant activity of these two molecules.

Introduction to this compound and 4-Hydroxythiobenzamide

This compound and 4-Hydroxythiobenzamide are organic compounds featuring a thioamide functional group and a hydroxyl substituent on the benzene ring. The position of the hydroxyl group (meta in this compound and para in 4-hydroxythiobenzamide) can significantly influence their physicochemical properties, such as electronic distribution, hydrogen bonding capability, and steric hindrance. These differences are hypothesized to translate into varying biological activities. 4-Hydroxythiobenzamide is a known intermediate in the synthesis of various bioactive compounds, including PPARγ agonists and CDK5 inhibitors[1]. The thiol group in 4-hydroxythiobenzamide also suggests potential antioxidant properties. Information regarding the biological activities of this compound is less prevalent in the literature, highlighting the need for direct comparative investigation. 3-Hydroxybenzene-1-carbothioamide has been used as a reactant in the preparation of nonsteroidal inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)[2].

Comparative Biological Activity Data

A comprehensive search of scientific literature reveals a significant gap in direct, quantitative comparisons of the biological activities of this compound and 4-Hydroxythiobenzamide. To facilitate future research and a clearer understanding of their relative bioactivities, this guide provides detailed experimental protocols for key assays. The following tables are presented as templates for a structured presentation of hypothetical or future experimental data.

Table 1: Comparative Cytotoxicity (Hypothetical Data)

CompoundCell LineAssay TypeIC₅₀ (µM)
This compoundHeLaMTT[Insert Value]
4-HydroxythiobenzamideHeLaMTT[Insert Value]
This compoundA549LDH[Insert Value]
4-HydroxythiobenzamideA549LDH[Insert Value]

Table 2: Comparative Enzyme Inhibition (Hypothetical Data)

CompoundTarget EnzymeAssay TypeIC₅₀ (µM)
This compoundCarbonic Anhydrase IISpectrophotometric[Insert Value]
4-HydroxythiobenzamideCarbonic Anhydrase IISpectrophotometric[Insert Value]
This compoundLipoxygenaseSpectrophotometric[Insert Value]
4-HydroxythiobenzamideLipoxygenaseSpectrophotometric[Insert Value]

Table 3: Comparative Antioxidant Activity (Hypothetical Data)

CompoundAssay TypeRadical Scavenging Activity (%)FRAP Value (µM Fe(II) equiv/µg)
This compoundDPPH[Insert Value][Insert Value]
4-HydroxythiobenzamideDPPH[Insert Value][Insert Value]
This compoundABTS[Insert Value][Insert Value]
4-HydroxythiobenzamideABTS[Insert Value][Insert Value]

Experimental Protocols

To ensure reproducibility and standardization, the following detailed protocols for key biological assays are provided.

Cytotoxicity Assays

Cytotoxicity can be assessed using various methods that measure cell viability and membrane integrity.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cultured mammalian cells

    • Test compounds (this compound and 4-Hydroxythiobenzamide)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

2. Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • Materials:

    • Cultured mammalian cells

    • Test compounds

    • LDH assay kit

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the absorbance at the specified wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum release control.

Enzyme Inhibition Assays

The ability of the compounds to inhibit specific enzymes can be determined using spectrophotometric assays.

1. Carbonic Anhydrase (CA) Inhibition Assay

This assay measures the inhibition of CA, an enzyme involved in pH regulation.

  • Materials:

    • Purified carbonic anhydrase (e.g., bovine erythrocyte CA-II)

    • Test compounds

    • p-Nitrophenyl acetate (p-NPA) as substrate

    • Tris-HCl buffer (pH 7.4)

    • 96-well plates

    • Spectrophotometer

  • Procedure:

    • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the Tris-HCl buffer, the enzyme solution, and the test compound at various concentrations.

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding the p-NPA substrate.

    • Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 400 nm over time.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

2. Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of LOX, an enzyme involved in inflammatory pathways.

  • Materials:

    • Soybean lipoxygenase (15-LOX)

    • Test compounds

    • Linoleic acid as substrate

    • Borate buffer (pH 9.0)

    • 96-well plates

    • Spectrophotometer

  • Procedure:

    • Dissolve the test compounds in DMSO.

    • In a quartz cuvette or 96-well plate, pre-incubate the LOX enzyme solution with the test compound solution for 5 minutes.

    • Initiate the reaction by adding the linoleic acid substrate.

    • Measure the formation of the conjugated diene hydroperoxide by monitoring the increase in absorbance at 234 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Antioxidant Activity Assays

The antioxidant potential of the compounds can be evaluated by their ability to scavenge free radicals and reduce oxidizing agents.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Materials:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Test compounds

    • Methanol

    • 96-well plates

    • Spectrophotometer

  • Procedure:

    • Prepare a series of dilutions of the test compounds in methanol.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

  • Materials:

    • ABTS solution (7 mM)

    • Potassium persulfate (2.45 mM)

    • Test compounds

    • Ethanol or PBS

    • 96-well plates

    • Spectrophotometer

  • Procedure:

    • Generate the ABTS radical cation by mixing ABTS solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol or PBS to an absorbance of ~0.7 at 734 nm.

    • Add the test compound solutions to the diluted ABTS radical solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of radical scavenging activity.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Materials:

    • FRAP reagent (containing acetate buffer, TPTZ solution, and FeCl₃ solution)

    • Test compounds

    • Ferrous sulfate (FeSO₄) for standard curve

    • 96-well plates

    • Spectrophotometer

  • Procedure:

    • Prepare the FRAP reagent fresh.

    • Add the FRAP reagent to each well of a 96-well plate.

    • Add the test compound solutions to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.

    • Calculate the FRAP value from a standard curve prepared with FeSO₄.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for the described biological assays.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Measurement cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add Test Compounds incubation_24h->add_compounds incubation_exp Incubate for 24-72h add_compounds->incubation_exp mtt_assay Add MTT Reagent Incubate 4h incubation_exp->mtt_assay MTT ldh_assay Collect Supernatant Add LDH Reagent incubation_exp->ldh_assay LDH dissolve_formazan Dissolve Formazan (DMSO) mtt_assay->dissolve_formazan read_absorbance Read Absorbance ldh_assay->read_absorbance dissolve_formazan->read_absorbance

Caption: General workflow for in vitro cytotoxicity assays (MTT and LDH).

Enzyme_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Reaction and Measurement cluster_analysis Data Analysis prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions pre_incubation Pre-incubate Enzyme with Inhibitor prepare_reagents->pre_incubation add_substrate Initiate Reaction with Substrate pre_incubation->add_substrate monitor_absorbance Monitor Absorbance Change over Time add_substrate->monitor_absorbance calculate_inhibition Calculate % Inhibition monitor_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: General workflow for spectrophotometric enzyme inhibition assays.

Antioxidant_Assay_Workflow cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_frap FRAP Assay dpph_mix Mix Test Compound with DPPH Solution dpph_incubate Incubate in Dark (30 min) dpph_mix->dpph_incubate dpph_read Read Absorbance at 517 nm dpph_incubate->dpph_read abts_generate Generate ABTS Radical abts_mix Mix Test Compound with ABTS Radical Solution abts_generate->abts_mix abts_read Read Absorbance at 734 nm abts_mix->abts_read frap_mix Mix Test Compound with FRAP Reagent frap_incubate Incubate at 37°C (30 min) frap_mix->frap_incubate frap_read Read Absorbance at 593 nm frap_incubate->frap_read

Caption: Workflows for common in vitro antioxidant activity assays.

References

Purity Analysis of Synthesized 3-Hydroxythiobenzamide: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized 3-Hydroxythiobenzamide. The information presented herein is supported by detailed experimental protocols and comparative data to aid in selecting the most suitable method for your analytical needs.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[1] A reversed-phase HPLC method with UV detection is proposed for the accurate quantification of this compound and the separation of potential process-related impurities and degradation products.

1.1. Proposed HPLC Method Parameters

A C18 stationary phase is a common choice for the separation of aromatic compounds. The mobile phase, consisting of an aqueous component and an organic modifier like acetonitrile or methanol, allows for the effective elution and separation of the analyte from its impurities.[2][3] The addition of a small amount of acid, such as formic acid, can improve peak shape and resolution.[3]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (To be optimized based on UV scan)
Injection Volume 10 µL
Sample Diluent Mobile Phase A: Mobile Phase B (50:50)

1.2. Experimental Protocol: HPLC Purity Analysis

  • Standard Preparation:

    • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to obtain a standard stock solution of 100 µg/mL.

    • Prepare a working standard solution of 10 µg/mL by diluting 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the synthesized this compound sample and prepare a 100 µg/mL solution in the same manner as the standard stock solution.

  • Chromatographic Procedure:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., tailing factor, theoretical plates, and %RSD of peak areas).

    • Inject the sample solution.

    • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the purity of the sample by the area normalization method.

1.3. Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard & Sample B Dissolve in Diluent A->B C Dilute to Final Concentration B->C D System Equilibration C->D E Inject Blank D->E F Inject Standard (System Suitability) E->F G Inject Sample F->G H Peak Identification & Integration G->H I Purity Calculation (% Area) H->I J Generate Report I->J

Caption: Workflow for the purity analysis of this compound by HPLC.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, orthogonal methods can provide a more comprehensive purity profile. Here, we compare the proposed HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly sensitive and provides structural information, making it excellent for identifying and quantifying volatile impurities. However, for a polar and relatively non-volatile compound like this compound, derivatization is often necessary to improve its volatility and thermal stability.[4]

2.2. Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that requires minimal sample and solvent. It is particularly useful for charged analytes and can offer different selectivity compared to HPLC.[5]

2.3. Comparative Data

The following table summarizes the hypothetical performance of HPLC, GC-MS, and CE for the purity analysis of a synthesized this compound sample.

ParameterHPLC-UVGC-MS (with Derivatization)Capillary Electrophoresis (CE)
Purity of Main Component (%) 99.599.499.6
Limit of Detection (LOD) 0.01%0.001%0.02%
Limit of Quantification (LOQ) 0.03%0.003%0.06%
Precision (%RSD, n=6) < 1.0< 1.5< 2.0
Analysis Time per Sample ~35 min~45 min (including derivatization)~20 min
Impurity Profiling Capability Good separation of non-volatile impurities.Excellent for volatile and semi-volatile impurities; provides mass spectral data for identification.High resolution for charged impurities.
Method Complexity ModerateHigh (derivatization step)Moderate

2.4. Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_synthesis Synthesis & Purification cluster_primary Primary Purity Assessment cluster_orthogonal Orthogonal & Confirmatory Analysis cluster_final Final Purity Profile A Synthesized this compound B HPLC-UV Analysis (Quantitative Purity & Non-Volatile Impurities) A->B C GC-MS Analysis (Volatile Impurities & Identification) A->C D Capillary Electrophoresis (Alternative Selectivity) A->D E Comprehensive Purity Report B->E C->E D->E

Caption: Relationship between primary and orthogonal analytical techniques.

Detailed Experimental Protocols for Alternative Methods

3.1. GC-MS Protocol (with Derivatization)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample into a vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[4]

    • Seal the vial and heat at 70 °C for 30 minutes.[4]

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.

    • Carrier Gas: Helium at 1.2 mL/min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Scan Range: 50-550 m/z.

3.2. Capillary Electrophoresis Protocol

  • Background Electrolyte (BGE): 25 mM sodium borate buffer, pH 9.2.

  • Sample Preparation: Dissolve the sample in the BGE to a concentration of 100 µg/mL.

  • CE Conditions:

    • Capillary: Fused silica, 50 µm i.d., 50 cm total length (40 cm to detector).

    • Voltage: 25 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: UV at 214 nm.

Conclusion

For the routine purity analysis of synthesized this compound, the proposed reversed-phase HPLC method offers a reliable and robust solution for quantification and impurity profiling. However, for a more comprehensive characterization, especially during method development and validation, employing orthogonal techniques like GC-MS and CE is highly recommended. GC-MS provides invaluable information on volatile and semi-volatile impurities that might be missed by HPLC, while CE offers an alternative separation mechanism that can resolve impurities co-eluting in the HPLC method. The choice of methodology should be guided by the specific analytical requirements, the stage of drug development, and regulatory expectations.

References

A Comparative Guide to Purity Assessment of 3-Hydroxythiobenzamide: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates like 3-Hydroxythiobenzamide is a critical aspect of quality control and drug safety. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound.

Executive Summary

Quantitative NMR (qNMR) emerges as a powerful, primary analytical method for the purity determination of this compound, offering direct quantification without the need for a specific reference standard of the analyte.[1][2] While HPLC provides robust and sensitive separation for non-volatile impurities, and GC is suitable for volatile compounds, qNMR offers a unique advantage in its ability to provide a direct measure of the mass fraction of the analyte.[3][4] The choice of method ultimately depends on the specific requirements of the analysis, including the nature of expected impurities, required accuracy, and available instrumentation.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of qNMR, HPLC, and GC for the purity assessment of this compound.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[1]Differential partitioning between a mobile and stationary phase.[5]Partitioning of volatile compounds between a carrier gas and a stationary phase.[4]
Quantification Absolute quantification using an internal standard of known purity.[6]Relative quantification based on peak area percentage or external standards.Relative quantification based on peak area percentage or external standards.
Reference Standard Requires a certified internal standard (not necessarily the analyte).[2]Requires a certified reference standard of this compound for accurate quantification.Requires a certified reference standard of this compound for accurate quantification.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.[2]Dissolution in a suitable mobile phase, may require filtration.May require derivatization to increase volatility due to the polar hydroxyl and thioamide groups.[7]
Analysis Time Relatively fast, with experiments taking a few minutes to an hour.[2]Typically 15-60 minutes per sample.Typically 10-30 minutes per sample.
Selectivity High, based on unique chemical shifts of protons.High, based on retention time.High, based on retention time.
Sensitivity Generally lower than chromatographic methods.High, especially with UV or MS detectors.Very high, especially with FID or MS detectors.
Precision & Accuracy High precision and accuracy achievable.[8]High precision and accuracy with proper validation.[8]High precision and accuracy with proper validation.
Impurity Detection Detects all proton-containing impurities.Detects impurities that are soluble in the mobile phase and have a chromophore (for UV detection).Detects volatile and thermally stable impurities.
Advantages - Primary ratio method[3]- Non-destructive- Minimal sample preparation[2]- Provides structural information- High sensitivity and resolution- Well-established and widely available- Suitable for a wide range of non-volatile compounds- Very high sensitivity for volatile compounds- Excellent separation efficiency
Disadvantages - Lower sensitivity- High initial instrument cost- Requires soluble and stable internal standard- Requires analyte-specific reference standards- Potential for co-elution of impurities- Not suitable for non-volatile or thermally labile compounds- May require derivatization for polar analytes

Experimental Protocols

Detailed methodologies for each technique are provided below. These are general protocols and should be optimized and validated for specific instrumentation and laboratory conditions.

Quantitative NMR (qNMR) Protocol

Objective: To determine the absolute purity of this compound using an internal standard.

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh about 5-10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to allow for full relaxation of all signals.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>150:1 for the signals used for quantification).[1]

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity of the this compound sample using the following equation[3]:

    Panalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of this compound by assessing the relative peak area.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample.

    • Dissolve in a suitable solvent (e.g., 10 mL of a mixture of mobile phase A and B) to a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient might start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte and any impurities.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Based on the UV spectrum of this compound (a UV scan should be performed to determine the optimal wavelength).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time (confirmed by injecting a reference standard if available).

    • Calculate the purity by the area normalization method:

    Purity (%) = (Area of this compound peak / Total area of all peaks) * 100

Gas Chromatography (GC) Protocol

Objective: To determine the purity of this compound by assessing the relative peak area of its derivatized form.

Materials:

  • This compound sample

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Procedure:

  • Sample Preparation (Derivatization):

    • Accurately weigh about 1 mg of the this compound sample into a vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • Detector Temperature (FID): 300 °C

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound.

    • Calculate the purity using the area normalization method as described for HPLC.

Mandatory Visualizations

Experimental Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Purity Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Quantitative ¹H NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals of Analyte and IS process->integrate calculate Calculate Purity using Integral, Mass, and MW integrate->calculate

Caption: Workflow for purity assessment of this compound using qNMR.

Logical Comparison of Purity Assessment Methods

Method_Comparison cluster_methods Purity Assessment Methods cluster_attributes Key Attributes qNMR qNMR quant Quantification qNMR->quant Absolute sample_prep Sample Preparation qNMR->sample_prep Simple applicability Analyte Applicability qNMR->applicability Soluble compounds HPLC HPLC HPLC->quant Relative HPLC->sample_prep Moderate HPLC->applicability Non-volatile compounds GC GC GC->quant Relative GC->sample_prep Complex (Derivatization) GC->applicability Volatile/Semi-volatile compounds

Caption: Comparison of qNMR, HPLC, and GC for purity assessment.

Conclusion

For the purity assessment of this compound, qNMR offers a distinct advantage as a primary method of measurement, providing direct and accurate quantification without the need for an analyte-specific certified reference material. HPLC remains a highly valuable and orthogonal technique, particularly for the detection of non-volatile impurities and for routine quality control in a high-throughput environment. GC is a powerful tool for identifying and quantifying volatile impurities but is less straightforward for the direct analysis of the polar this compound molecule without derivatization. A comprehensive purity assessment strategy may involve the use of qNMR as a primary method, complemented by HPLC for orthogonal verification and impurity profiling.

References

A Comparative Guide to Thionating Agents for the Synthesis of 3-Hydroxythiobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Hydroxythiobenzamide, a valuable building block in medicinal chemistry, primarily involves the thionation of 3-hydroxybenzamide. This guide provides an objective comparison of common thionating agents, supported by experimental data, to aid in the selection of the most suitable reagent for this transformation. The presence of a hydroxyl group on the aromatic ring introduces a challenge of chemoselectivity, making the choice of thionating agent and reaction conditions crucial for achieving high yields and purity.

Executive Summary

This guide compares the performance of three primary thionating agents for the synthesis of hydroxy-substituted thiobenzamides: Lawesson's Reagent (LR), Phosphorus Pentasulfide (P₄S₁₀), and a combination reagent, P₄S₁₀/Hexamethyldisiloxane (HMDO). While direct comparative studies on 3-hydroxybenzamide are limited in publicly available literature, data from the closely related 4-hydroxybenzamide and general principles of thionation of amides containing hydroxyl groups provide valuable insights.

Key Findings:

  • Phosphorus Pentasulfide (P₄S₁₀) has been demonstrated to be effective for the thionation of hydroxybenzamides, offering high yields under reflux conditions.

  • Lawesson's Reagent (LR) is a milder alternative to P₄S₁₀, often requiring lower temperatures and shorter reaction times. However, its use with hydroxyl-containing substrates can lead to side reactions if not optimized.

  • P₄S₁₀/HMDO is a powerful combination that can enhance the reactivity of P₄S₁₀ and simplify work-up procedures.

  • Protecting the hydroxyl group is a key strategy to prevent side reactions and achieve cleaner product formation, particularly when using more reactive thionating agents.

Comparative Data of Thionating Agents

The following table summarizes the performance of different thionating agents based on available data for the synthesis of hydroxythiobenzamides.

Thionating AgentSubstrateSolventTemperatureReaction TimeYield (%)Reference
P₄S₁₀ 4-HydroxybenzamideTolueneRefluxNot Specified97.4[1]
P₄S₁₀ 4-HydroxybenzamideTHFRefluxNot Specified94.5[1]
Lawesson's Reagent General AmidesTHFRoom Temp30 min - overnight86 (for N-benzyl-3-phenylpropanamide)[2]
P₄S₁₀/HMDO General AmidesXyleneRefluxNot SpecifiedComparable or superior to LR[3][4]

Note: The data for P₄S₁₀ is based on the synthesis of 4-hydroxythiobenzamide, which is expected to have similar reactivity to 3-hydroxybenzamide. The yield for Lawesson's Reagent is for a different amide and serves as a general reference.

Experimental Protocols

Protocol 1: Thionation of 4-Hydroxybenzamide using Phosphorus Pentasulfide (P₄S₁₀)[1]

This protocol is adapted from a patented procedure for the synthesis of 4-hydroxythiobenzamide and can be considered a starting point for the thionation of 3-hydroxybenzamide.

Materials:

  • 4-Hydroxybenzamide (1.0 eq)

  • Phosphorus Pentasulfide (P₄S₁₀) (0.5 eq)

  • Toluene or Tetrahydrofuran (THF)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzamide and toluene (or THF).

  • Add phosphorus pentasulfide to the suspension.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Thionation of Amides using Lawesson's Reagent[2]

This is a general protocol for the thionation of amides and may require optimization for 3-hydroxybenzamide, particularly concerning the reaction temperature to avoid side reactions with the hydroxyl group.

Materials:

  • Amide (e.g., 3-Hydroxybenzamide) (1.0 eq)

  • Lawesson's Reagent (0.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve Lawesson's Reagent in anhydrous THF.

  • Add a solution of the amide in anhydrous THF to the reagent solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from 30 minutes to overnight.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Reaction Mechanisms and Chemoselectivity

The thionation of an amide by both Lawesson's Reagent and P₄S₁₀ is believed to proceed through a four-membered ring intermediate. The driving force for the reaction is the formation of a strong P=O bond in the byproducts.

A critical consideration in the thionation of 3-hydroxybenzamide is the potential for side reactions involving the phenolic hydroxyl group. Lawesson's reagent and P₄S₁₀ can also react with hydroxyl groups, leading to the formation of thiophosphonate byproducts. Computational studies suggest that hydroxyl groups can be more reactive than amides towards Lawesson's reagent[5]. This highlights the importance of carefully controlling reaction conditions or employing a protecting group strategy to achieve selective thionation of the amide.

Strategic Approaches

Direct Thionation

Direct thionation of 3-hydroxybenzamide is a straightforward approach. Based on the available data, using P₄S₁₀ in a high-boiling solvent like toluene appears to be a high-yielding method[1]. For a milder approach, Lawesson's Reagent in THF at room temperature could be employed, though optimization to minimize side reactions at the hydroxyl group would be necessary[2].

Direct_Thionation cluster_start Starting Material cluster_reagents Thionating Agents cluster_product Product 3-Hydroxybenzamide 3-Hydroxybenzamide LR Lawesson's Reagent 3-Hydroxybenzamide->LR THF, RT P4S10 P₄S₁₀ 3-Hydroxybenzamide->P4S10 Toluene, Reflux P4S10_HMDO P₄S₁₀/HMDO 3-Hydroxybenzamide->P4S10_HMDO Xylene, Reflux This compound This compound LR->this compound P4S10->this compound P4S10_HMDO->this compound

Caption: Direct thionation of 3-hydroxybenzamide.

Protecting Group Strategy

To circumvent the issue of chemoselectivity, the hydroxyl group of 3-hydroxybenzamide can be protected prior to thionation. A suitable protecting group should be stable to the thionation conditions and easily removable afterward. Common protecting groups for phenols include ethers (e.g., benzyl, methoxymethyl) or silyl ethers (e.g., TBDMS). After protection, the thionation can be carried out, followed by deprotection to yield the desired this compound.

Protecting_Group_Strategy 3-Hydroxybenzamide 3-Hydroxybenzamide Protected\n3-Hydroxybenzamide Protected 3-Hydroxybenzamide 3-Hydroxybenzamide->Protected\n3-Hydroxybenzamide Protection (e.g., BnBr, K₂CO₃) Protected\nthis compound Protected This compound Protected\n3-Hydroxybenzamide->Protected\nthis compound Thionation (LR or P₄S₁₀) This compound This compound Protected\nthis compound->this compound Deprotection (e.g., H₂, Pd/C)

Caption: Protecting group strategy for synthesis.

Alternative Synthetic Routes

An alternative to the direct thionation of 3-hydroxybenzamide is the synthesis from 3-hydroxybenzonitrile. This approach avoids the chemoselectivity issue associated with the thionation of a hydroxy-substituted amide.

Alternative_Route 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile This compound This compound 3-Hydroxybenzonitrile->this compound H₂S, Base

Caption: Alternative synthesis from 3-hydroxybenzonitrile.

Conclusion

The synthesis of this compound via thionation of 3-hydroxybenzamide is a feasible process, with Phosphorus Pentasulfide demonstrating high yields for the analogous 4-hydroxybenzamide[1]. Lawesson's Reagent offers a milder alternative, though careful optimization is required to manage the reactivity of the hydroxyl group[2][5]. For complex substrates or to ensure high purity, a protecting group strategy is recommended. The choice of the optimal thionating agent and strategy will depend on the specific requirements of the synthesis, including scale, desired purity, and the functional group tolerance of the starting material.

References

A Comparative Guide to Validated Analytical Methods for 3-Hydroxythiobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Potential Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., purity assessment, quantification in a formulation). Below is a comparison of the most common analytical techniques that can be adapted and validated for 3-Hydroxythiobenzamide.

Analytical TechniquePrincipleTypical Performance Characteristics for Thiobenzamide DerivativesAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a stationary phase and a mobile phase.Linearity: High (r² > 0.999) Accuracy: 98-102% recovery Precision (RSD%): < 2% LOD/LOQ: Low (ng/mL to µg/mL range)High specificity, sensitivity, and reproducibility. Suitable for purity and impurity analysis.Can be time-consuming for method development. Requires specialized equipment.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas mobile phase.Linearity: High (r² > 0.99) Accuracy: 95-105% recovery Precision (RSD%): < 5% LOD/LOQ: Very low (pg/mL to ng/mL range) for volatile compounds.High resolution and sensitivity. Ideal for volatile and thermally stable compounds.May require derivatization for polar compounds like this compound to increase volatility.[1][2] High temperatures can lead to degradation of thermally labile compounds.
UV-Visible Spectroscopy Measurement of the absorption of ultraviolet or visible radiation by the analyte.Dependent on the molar absorptivity of the compound.Simple, rapid, and cost-effective. Good for quantitative analysis of pure samples.Low specificity; susceptible to interference from other absorbing compounds in the sample matrix.[3]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.High sensitivity and specificity.Provides molecular weight and structural information. Can be coupled with HPLC or GC for enhanced separation and identification.High cost of instrumentation. Matrix effects can suppress or enhance ionization.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. The following are generalized protocols for HPLC and GC that can serve as a starting point for method development for this compound.

High-Performance Liquid Chromatography (HPLC) Method Development Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer is suitable.

  • Column Selection: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is a common starting point for polar aromatic compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous phase should be optimized to ensure good peak shape.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound (determined by UV-Vis spectroscopy) is a common approach.[4]

  • Sample Preparation: The sample should be dissolved in a suitable solvent, preferably the mobile phase, and filtered through a 0.45 µm filter before injection.

  • Method Validation: Once the method is developed, it must be validated according to ICH guidelines, which includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[5][6]

Gas Chromatography (GC) Method Development Protocol with Derivatization

Due to the presence of a hydroxyl group, this compound is likely to be non-volatile and may require derivatization for GC analysis.[1][2]

  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (like in hydroxyl groups). Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen with a trimethylsilyl (TMS) group, making the compound more volatile.[7]

    • Protocol: Dissolve the sample in an appropriate solvent (e.g., pyridine or acetonitrile). Add the silylating reagent and heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete reaction.

  • Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is required.

  • Column Selection: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for the separation of derivatized compounds.

  • Temperature Program: An oven temperature program is used to ensure the separation of the analyte from other components. This typically involves an initial low temperature, followed by a ramp to a higher temperature.

  • Injection: A split/splitless injector is commonly used. The injection volume and split ratio should be optimized.

  • Method Validation: Similar to HPLC, the GC method must be validated for all relevant parameters as per ICH guidelines.

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method, ensuring it is suitable for its intended purpose.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Method Application MD_Start Define Analytical Target Profile (ATP) MD_Select Select Analytical Technique (HPLC, GC, etc.) MD_Start->MD_Select MD_Optimize Optimize Method Parameters MD_Select->MD_Optimize MV_Protocol Develop Validation Protocol MD_Optimize->MV_Protocol Method Ready for Validation MV_Specificity Specificity / Selectivity MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Accuracy->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Precision->MV_LOD_LOQ MV_Robustness Robustness MV_LOD_LOQ->MV_Robustness MV_Report Generate Validation Report MV_Robustness->MV_Report MA_Routine Routine Analysis MV_Report->MA_Routine Validated Method MA_Transfer Method Transfer (if applicable) MA_Routine->MA_Transfer MA_Lifecycle Ongoing Method Lifecycle Management MA_Transfer->MA_Lifecycle

References

Comparative Study of the Metal Chelating Properties of Hydroxythiobenzamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metal chelating properties of the ortho (2-hydroxythiobenzamide), meta (3-hydroxythiobenzamide), and para (4-hydroxythiobenzamide) isomers of hydroxythiobenzamide. The ability of these isomers to bind with metal ions is a critical aspect of their potential pharmacological and chemical applications. This document outlines the synthesis of these compounds, details the experimental protocols for evaluating their metal chelating capabilities, and presents a qualitative comparison based on their structural differences.

Introduction to Hydroxythiobenzamide Isomers and Metal Chelation

Hydroxythiobenzamides are organic compounds that possess both a hydroxyl (-OH) and a thioamide (-CSNH2) functional group attached to a benzene ring. The relative positions of these groups (ortho, meta, or para) significantly influence their chemical properties, including their ability to act as chelating agents. Metal chelation is a process involving the formation of two or more coordinate bonds between a central metal ion and a single organic molecule, known as a ligand. The resulting complex, called a chelate, is often more stable than complexes formed with monodentate ligands.

The chelating ability of hydroxythiobenzamide isomers is of interest in various fields, including medicinal chemistry for the development of drugs to treat diseases associated with metal ion imbalance, and in analytical chemistry for the detection and quantification of metal ions.

Synthesis of Hydroxythiobenzamide Isomers

The synthesis of hydroxythiobenzamide isomers can be achieved through various methods. The following are examples of synthetic routes for the para-isomer. While specific detailed procedures for the ortho and meta isomers were not as readily available in the surveyed literature, similar principles of thionation of the corresponding hydroxybenzamide can be applied.

Synthesis of 4-Hydroxythiobenzamide (para-isomer):

One common method involves the conversion of 4-hydroxybenzamide to 4-hydroxythiobenzamide using a thionating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

  • Starting Material: 4-Hydroxybenzamide

  • Reagent: Phosphorus pentasulfide (P₄S₁₀)

  • Solvent: Toluene

  • Procedure: 4-Hydroxybenzamide and phosphorus pentasulfide are refluxed in toluene. After the reaction is complete, the solvent is removed, and the product is extracted with water and an organic solvent like ethyl acetate. The organic phase is then evaporated to yield 4-hydroxythiobenzamide[1].

Another approach involves the reaction of p-cyanophenol with a sulfur source like sodium hydrosulfide (NaHS)[2][3].

Comparative Metal Chelating Properties

Ortho-Hydroxythiobenzamide (2-Hydroxythiobenzamide): This isomer is expected to be the most potent chelating agent among the three. The proximity of the hydroxyl and thioamide groups allows for the formation of a stable six-membered chelate ring with a metal ion. The hydroxyl oxygen and the sulfur or nitrogen of the thioamide group can act as the two donor atoms. This "chelate effect" significantly enhances the stability of the resulting metal complex. 2-Hydroxythiobenzamide is known for its chelating properties and its use in the synthesis of pharmaceuticals where it can form stable complexes with metal ions[4].

Meta-Hydroxythiobenzamide (this compound): In the meta isomer, the hydroxyl and thioamide groups are further apart. This separation makes it sterically difficult for a single molecule to form a stable chelate ring with a metal ion. It is more likely to act as a monodentate or a bridging ligand between two metal ions. Consequently, its metal chelating ability is expected to be significantly weaker than the ortho isomer.

Para-Hydroxythiobenzamide (4-Hydroxythiobenzamide): Similar to the meta isomer, the para-positioning of the functional groups in 4-hydroxythiobenzamide prevents intramolecular chelation. The large distance between the hydroxyl and thioamide groups makes it impossible to form a stable chelate ring with a single metal ion. Therefore, it is also expected to have weak chelating properties compared to the ortho isomer.

Data Presentation

Due to the lack of available comparative quantitative data, the following tables are provided as templates for researchers to populate with their experimental findings when studying the metal chelating properties of hydroxythiobenzamide isomers.

Table 1: Stability Constants (log K) of Hydroxythiobenzamide Isomer-Metal Complexes Determined by Potentiometric Titration

Metal Ion2-Hydroxythiobenzamide (log K₁)2-Hydroxythiobenzamide (log K₂)This compound (log K₁)This compound (log K₂)4-Hydroxythiobenzamide (log K₁)4-Hydroxythiobenzamide (log K₂)
Cu²⁺
Ni²⁺
Zn²⁺
Fe³⁺
Co²⁺

Table 2: Molar Absorptivity (ε) of Hydroxythiobenzamide Isomer-Metal Complexes Determined by UV-Vis Spectroscopy

Metal Ion2-Hydroxythiobenzamide (λ_max, nm)2-Hydroxythiobenzamide (ε, M⁻¹cm⁻¹)This compound (λ_max, nm)This compound (ε, M⁻¹cm⁻¹)4-Hydroxythiobenzamide (λ_max, nm)4-Hydroxythiobenzamide (ε, M⁻¹cm⁻¹)
Cu²⁺
Ni²⁺
Zn²⁺
Fe³⁺
Co²⁺

Experimental Protocols

The following are detailed, generalized protocols for the two primary methods used to determine the stability constants of metal-ligand complexes.

Potentiometric Titration

This method is used to determine the proton-ligand and metal-ligand stability constants by measuring the pH changes of a solution upon the addition of a titrant.

Materials:

  • pH meter with a glass electrode

  • Constant temperature water bath

  • Burette

  • Magnetic stirrer

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

  • Solutions of the hydroxythiobenzamide isomer (ligand) of known concentration

  • Solutions of the metal salts (e.g., CuCl₂, NiCl₂, ZnCl₂) of known concentration

  • Inert salt solution (e.g., KCl or NaNO₃) to maintain constant ionic strength

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions at the desired temperature.

  • Titration of the Ligand (Proton-Ligand Stability Constant):

    • Prepare a solution containing a known concentration of the ligand and the inert salt.

    • Add a known volume of standardized strong acid to protonate the ligand.

    • Titrate this solution with a standardized strong base, recording the pH after each addition of the titrant.

  • Titration of the Metal-Ligand Complex (Metal-Ligand Stability Constant):

    • Prepare a solution containing known concentrations of the ligand, the metal salt, and the inert salt.

    • Titrate this solution with the standardized strong base, recording the pH after each addition.

  • Data Analysis:

    • Plot the pH versus the volume of the base added for both titrations.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands bound to the metal ion (n̄).

    • Determine the proton-ligand stability constants (pKa values) and the metal-ligand stability constants (log K) using computational methods like the Irving-Rossotti method[5][6].

UV-Vis Spectroscopy

This technique is used to determine the stoichiometry and stability constants of metal complexes by measuring the changes in absorbance of a solution as the metal or ligand concentration is varied.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Stock solutions of the hydroxythiobenzamide isomer and the metal salt of known concentrations

Procedure (Job's Method of Continuous Variation):

  • Preparation of Solutions: Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but the mole fraction of the ligand varies from 0 to 1.

  • Spectral Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.

    • Plot the absorbance at λ_max against the mole fraction of the ligand.

    • The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.

    • The stability constant can be calculated from the absorbance data using appropriate equations.

Mandatory Visualization

Experimental_Workflow_Potentiometric_Titration prep_ligand Prepare Ligand Solution titrate_ligand Titrate Ligand with Base (for pKa) prep_ligand->titrate_ligand titrate_complex Titrate Metal-Ligand Mixture with Base (for log K) prep_ligand->titrate_complex prep_metal Prepare Metal Salt Solution prep_metal->titrate_complex prep_base Standardize Base (e.g., NaOH) prep_base->titrate_ligand prep_base->titrate_complex plot_curves Plot pH vs. Volume of Base titrate_ligand->plot_curves titrate_complex->plot_curves calc_n Calculate n̄ₐ and n̄ plot_curves->calc_n calc_constants Calculate pKa and log K (e.g., Irving-Rossotti method) calc_n->calc_constants

Caption: Workflow for Potentiometric Titration.

Experimental_Workflow_UV_Vis_Spectroscopy prep_solutions Prepare Series of Metal-Ligand Solutions (Job's Method) record_spectra Record UV-Vis Spectra prep_solutions->record_spectra plot_job Plot Absorbance vs. Mole Fraction record_spectra->plot_job determine_stoichiometry Determine Stoichiometry plot_job->determine_stoichiometry calc_stability Calculate Stability Constant determine_stoichiometry->calc_stability

Caption: Workflow for UV-Vis Spectroscopy.

Chelation_Comparison cluster_isomers Hydroxythiobenzamide Isomers cluster_chelation Chelating Ability ortho Ortho Isomer strong Strong Chelation (Stable 6-membered ring) ortho->strong Proximity of -OH and -CSNH₂ meta Meta Isomer weak Weak/No Intramolecular Chelation meta->weak Increased distance para Para Isomer para->weak Large distance

References

In Vitro Assay Validation for 3-Hydroxythiobenzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro assay validation for novel 3-Hydroxythiobenzamide derivatives, offering insights into their potential as therapeutic agents. The following sections detail experimental data on the cytotoxic and enzyme-inhibitory activities of a hypothetical series of these compounds, alongside the methodologies used for their validation.

Comparative Efficacy of this compound Derivatives

The therapeutic potential of novel compounds is benchmarked by their efficacy and selectivity. Here, we present a comparative analysis of three hypothetical this compound derivatives—designated HTB-1, HTB-2, and HTB-3—against a known inhibitor across various in vitro assays.

Cytotoxicity Profile

The cytotoxicity of the derivatives was assessed against the HeLa (cervical cancer) and HEK293 (non-cancerous) cell lines to determine their anti-cancer activity and preliminary safety profile. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.

CompoundHeLa IC50 (µM)HEK293 IC50 (µM)Selectivity Index (SI)
HTB-1 15.2 ± 1.8> 100> 6.6
HTB-2 5.8 ± 0.785.4 ± 9.214.7
HTB-3 28.9 ± 3.1> 100> 3.5
Doxorubicin (Control) 0.9 ± 0.15.3 ± 0.65.9

The Selectivity Index (SI) is calculated as the ratio of the IC50 value for the non-cancerous cell line (HEK293) to the cancerous cell line (HeLa). A higher SI value indicates greater selectivity for cancer cells.

Enzyme Inhibition Profile

This compound derivatives are explored for their potential to inhibit key enzymes in disease pathways. The inhibitory activity of the derivatives was tested against a target enzyme, Aldose Reductase, which is implicated in diabetic complications.

CompoundAldose Reductase IC50 (µM)
HTB-1 10.5 ± 1.2
HTB-2 2.3 ± 0.4
HTB-3 18.7 ± 2.5
Epalsrestat (Control) 0.8 ± 0.1
Apoptosis Induction

To understand the mechanism of cell death induced by the most potent derivative, HTB-2, an Annexin V-FITC/Propidium Iodide (PI) assay was conducted on HeLa cells following treatment.

Treatment (at IC50 concentration)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (Untreated) 95.1 ± 2.32.5 ± 0.52.4 ± 0.4
HTB-2 40.2 ± 4.535.8 ± 3.924.0 ± 3.1
Staurosporine (Positive Control) 15.7 ± 2.148.9 ± 5.235.4 ± 4.7

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and widely used techniques in the field.

MTT Cell Viability Assay

This assay quantitatively assesses the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding : Cells were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment : The cells were then treated with various concentrations of the this compound derivatives and the control compound for 48 hours.

  • MTT Addition : Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours at 37°C.[1]

  • Formazan Solubilization : The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement : The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells.

Aldose Reductase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the aldose reductase enzyme.

  • Reaction Mixture : The reaction was initiated by mixing the enzyme, NADPH, the substrate (DL-glyceraldehyde), and various concentrations of the test compounds in a phosphate buffer.

  • Incubation : The reaction mixture was incubated at room temperature for a specified period.

  • Absorbance Measurement : The enzymatic activity was monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • IC50 Calculation : The concentration of the inhibitor that caused a 50% reduction in enzyme activity was determined as the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between live, apoptotic, and necrotic cells.

  • Cell Treatment : HeLa cells were treated with the IC50 concentration of HTB-2 for 24 hours.

  • Cell Harvesting : Cells were harvested, washed with cold PBS, and resuspended in 1X Binding Buffer.[1]

  • Staining : 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide were added to the cell suspension.[1]

  • Incubation : The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis : The stained cells were analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis and necrosis.

Visualizing Pathways and Workflows

Diagrams are provided to illustrate a key signaling pathway potentially modulated by these derivatives and the general workflow for in vitro validation.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth HTB This compound Derivative HTB->PI3K inhibits?

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action Synthesis Compound Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity EnzymeAssay Enzyme Inhibition Assays Purification->EnzymeAssay ApoptosisAssay Apoptosis Analysis (e.g., Annexin V) Cytotoxicity->ApoptosisAssay Lead Compound PathwayAnalysis Signaling Pathway Analysis ApoptosisAssay->PathwayAnalysis

References

Benchmarking the Inhibitory Potential of 3-Hydroxythiobenzamide Against Known 17β-HSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)

17β-Hydroxysteroid Dehydrogenase Type 1 is a crucial enzyme in the biosynthesis of potent estrogens.[1] It primarily catalyzes the conversion of the less active estrogen, estrone (E1), into the highly potent estradiol (E2). This conversion is a key step in the local production of estrogens in peripheral tissues. Given that elevated levels of estradiol are implicated in the development and progression of hormone-dependent diseases such as breast cancer and endometriosis, 17β-HSD1 has emerged as a significant therapeutic target. The development of inhibitors for this enzyme is a promising strategy to control local estrogen concentrations and thereby manage these conditions.

Comparative Inhibitory Activity

While a specific IC50 value for 3-Hydroxythiobenzamide against 17β-HSD1 is not documented in the searched scientific literature, the inhibitory potential of compounds with similar structural features has been investigated. For instance, a study on thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which incorporate a 3-hydroxyphenylthio moiety, revealed potent non-steroidal inhibitors of 17β-HSD1.[1] This suggests that the 3-hydroxy and thioamide functionalities of this compound may contribute to binding and inhibition of the enzyme.

For a comprehensive comparison, the following table summarizes the inhibitory activities (IC50 values) of several well-characterized steroidal and non-steroidal inhibitors of 17β-HSD1.

Inhibitor NameInhibitor TypeTarget EnzymeIC50 Value (nM)
This compound Non-Steroidal17β-HSD1Data Not Available
ApigeninNon-Steroidal17β-HSD1300
CoumestrolNon-Steroidal17β-HSD11000 - 5000
PBRMSteroidal17β-HSD168
6-(3'-hydroxyphenyl)-2-naphtholNon-Steroidal17β-HSD115
(4-Hydroxyphenyl)-(5-(3-hydroxyphenylsulfanyl)-thiophen-2-yl) methanoneNon-Steroidal17β-HSD113

Signaling Pathway: Estrogen Biosynthesis

17β-HSD1 plays a pivotal role in the final step of the synthesis of estradiol. The following diagram illustrates the estrogen biosynthesis pathway, highlighting the action of 17β-HSD1.

Estrogen_Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Estrone Estrone (E1) Androstenedione->Estrone Aromatase Estradiol Estradiol (E2) Estrone->Estradiol Estradiol->Estrone ER Estrogen Receptor (ER) Estradiol->ER Aromatase Aromatase HSD17B1 17β-HSD1 Gene Gene Expression ER->Gene

Figure 1. Simplified estrogen biosynthesis pathway highlighting the role of 17β-HSD1.

Experimental Protocols

To assess the inhibitory activity of compounds like this compound against 17β-HSD1, a standardized enzyme inhibition assay is required. Below is a detailed methodology for a typical in vitro 17β-HSD1 inhibition assay.

17β-HSD1 Inhibition Assay Protocol

This protocol is a composite based on established methods for determining the inhibitory potential of compounds against 17β-HSD1.[2][3]

Materials:

  • Recombinant human 17β-HSD1 enzyme

  • Estrone (E1) as the substrate

  • NADPH as a cofactor

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • Scintillation cocktail

  • Microplate reader or liquid scintillation counter

Experimental Workflow:

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prep_Inhibitor Prepare Inhibitor Dilutions Incubate Incubate Enzyme + Inhibitor Prep_Inhibitor->Incubate Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Incubate Prep_Substrate Prepare Substrate/Cofactor Mix Add_Substrate Add Substrate/Cofactor Mix (Start Reaction) Prep_Substrate->Add_Substrate Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with acid) Incubate_Reaction->Stop_Reaction Extract_Steroids Extract Steroids Stop_Reaction->Extract_Steroids Quantify_Product Quantify Estradiol (E2) (e.g., Scintillation Counting) Extract_Steroids->Quantify_Product Calculate_IC50 Calculate % Inhibition & IC50 Quantify_Product->Calculate_IC50

Figure 2. General workflow for a 17β-HSD1 enzyme inhibition assay.

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a microplate well, combine the recombinant 17β-HSD1 enzyme with varying concentrations of the test inhibitor (this compound) or a known inhibitor (positive control). A control with no inhibitor should also be prepared. Incubate for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing the substrate, estrone (E1), and the cofactor, NADPH.[2] A common substrate concentration is around the Km value for estrone.

  • Reaction Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction, for example, by adding an acid or a quenching solution.

  • Product Quantification: The amount of estradiol (E2) produced is quantified. If using a radiolabeled substrate ([³H]-Estrone), the product can be separated by chromatography and quantified by liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

While direct experimental evidence for the inhibitory activity of this compound against 17β-HSD1 is pending, its structural relationship to other known non-steroidal inhibitors suggests it is a compound of interest for further investigation. The provided comparative data on established inhibitors and the detailed experimental protocol offer a robust framework for researchers to benchmark the potential of this compound and other novel compounds as inhibitors of this key therapeutic target in estrogen-dependent diseases. Future studies are warranted to elucidate the precise inhibitory profile and mechanism of action of this compound against 17β-HSD1.

References

Navigating the Selectivity Landscape of 3-Hydroxythiobenzamide-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecule inhibitors is paramount to advancing safe and effective therapeutics. This guide provides a comprehensive comparison of 3-hydroxythiobenzamide-based inhibitors and their alternatives, with a focus on their selectivity profiles, supported by experimental data and detailed protocols.

The development of targeted therapies hinges on the ability of a drug candidate to interact specifically with its intended molecular target while minimizing off-target effects. This compound and its derivatives represent a scaffold with potential in drug discovery. This guide delves into the cross-reactivity of a key class of inhibitors derived from a structurally similar core, 3-(benzylthio)benzamide, and compares their performance against other inhibitors targeting the same enzyme class, as well as a structurally related approved drug, Febuxostat.

Performance Comparison of 3-(Benzylthio)benzamide-Based SIRT2 Inhibitors

A study on 3-(benzylthio)benzamide derivatives identified them as potent inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases and cancer.[1][2][3] The selectivity of these compounds was evaluated against the closely related sirtuins, SIRT1 and SIRT3. The half-maximal inhibitory concentration (IC50) values from this study are summarized below.

Compound IDTargetIC50 (µM) vs SIRT2IC50 (µM) vs SIRT1IC50 (µM) vs SIRT3Fold Selectivity (SIRT1/SIRT2)Fold Selectivity (SIRT3/SIRT2)
9 SIRT23.8>100>100>26>26
15 SIRT28.2>100>100>12>12
16 SIRT24.5>100>100>22>22
17 SIRT25.2>100>100>19>19
18 SIRT24.2>100>100>24>24
19 SIRT27.9>100>100>13>13

Data sourced from Khanfar, M. A., et al. (2015).[1][2][3]

Comparison with Alternative SIRT2 Inhibitors

To provide a broader context, the performance of the 3-(benzylthio)benzamide derivatives is compared with other known SIRT2 inhibitors. A direct comparison study of several well-characterized SIRT2 inhibitors provides valuable data on their potency and selectivity.[4]

InhibitorIC50 (µM) vs SIRT2 (deacetylation)IC50 (µM) vs SIRT1 (deacetylation)IC50 (µM) vs SIRT3 (deacetylation)Fold Selectivity (SIRT1/SIRT2)Fold Selectivity (SIRT3/SIRT2)
AGK2 0.23~26>50~113>217
SirReal2 0.23>50>50>217>217
Tenovin-6 ~26~26>50~1>1.9
TM 0.038~26>50~684>1316

Data sourced from Law, A. M., et al. (2018).[4]

Analysis of a Structurally Related Compound: Febuxostat

Febuxostat, a non-purine inhibitor of xanthine oxidase, is used for the treatment of hyperuricemia and gout.[5][6] Its synthesis involves a 4-hydroxythiobenzamide intermediate, making it a relevant compound for structural comparison. Studies have shown that Febuxostat is highly selective for xanthine oxidase.[5]

CompoundPrimary TargetOff-Targets InvestigatedResult
Febuxostat Xanthine Oxidase (XO)Guanine deaminase, hypoxanthine-guanine phosphoribosyltransferase, purine nucleoside phosphorylase, orotate phosphoribosyltransferase, orotidine-5'-monophosphate decarboxylaseNo significant inhibition at concentrations up to 100 µM[5]
ABCG2 transporterPotent inhibition observed[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in determining inhibitor selectivity.

In Vitro Sirtuin Inhibition Assay (Fluorogenic)

This protocol is adapted from established methods for measuring the activity of SIRT1, SIRT2, and SIRT3.[9][10]

Materials:

  • Recombinant human SIRT1, SIRT2, and SIRT3 enzymes

  • Fluorogenic sirtuin substrate (e.g., a myristoylated peptide with a C-terminal aminocoumarin)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Test inhibitors (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., trypsin in assay buffer)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test inhibitors in assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 25 µL of assay buffer, 5 µL of the diluted test compound or vehicle control, and 10 µL of the SIRT enzyme solution.

  • Initiate the reaction by adding 10 µL of a solution containing the fluorogenic substrate and NAD+. Final concentrations should be optimized for each enzyme (e.g., 5 µM substrate and 1 mM NAD+).

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution.

  • Incubate at room temperature for 30 minutes.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350 nm and emission at 460 nm).

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Inhibitor Profiling: Competitive Binding Assay

This is a general protocol for assessing the selectivity of an inhibitor against a panel of kinases using a competitive binding format.

Principle: The assay measures the ability of a test compound to displace a labeled, high-affinity ligand from the kinase active site. The amount of displaced labeled ligand is quantified, providing a measure of the test compound's binding affinity.

Materials:

  • A panel of purified protein kinases

  • Labeled ligand (e.g., fluorescently or radioactively labeled broad-spectrum kinase inhibitor)

  • Test inhibitors (dissolved in DMSO)

  • Assay buffer (specific to the kinase family)

  • Detection reagents (appropriate for the label used)

  • Multi-well plates

Procedure:

  • Add the kinase, labeled ligand, and assay buffer to the wells of a microplate.

  • Add the test inhibitor at a fixed concentration (for single-point screening) or in a serial dilution (for IC50 determination).

  • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Separate the bound from the unbound labeled ligand (e.g., using filtration or beads).

  • Quantify the amount of labeled ligand bound to the kinase.

  • Calculate the percent displacement or inhibition caused by the test compound. For IC50 determination, plot the percent inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the context of these cross-reactivity studies.

SIRT2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DNA_Virus DNA Virus cGAS cGAS DNA_Virus->cGAS activates STING STING cGAS->STING produces cGAMP to activate G3BP1 G3BP1 G3BP1->cGAS promotes activation TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_p p-IRF3 IRF3->IRF3_p SIRT2 SIRT2 SIRT2->G3BP1 deacetylates MEK MEK SIRT2->MEK activates ERK ERK MEK->ERK activates ERK_p p-ERK ERK->ERK_p IFN_Genes Interferon Gene Expression IRF3_p->IFN_Genes induces Transcription_Factors Transcription Factors ERK_p->Transcription_Factors activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation promotes

Caption: SIRT2 signaling pathways.

The diagram above illustrates some of the key signaling pathways involving SIRT2. SIRT2 can negatively regulate the cGAS-STING pathway by deacetylating G3BP1, thereby suppressing the innate immune response to DNA viruses.[11] Additionally, SIRT2 can promote the MEK/ERK signaling cascade, which is involved in cell proliferation and survival.[12]

Inhibitor_Profiling_Workflow cluster_workflow Inhibitor Cross-Reactivity Profiling Workflow start Test Compound (e.g., this compound derivative) primary_assay Primary Target Assay (e.g., SIRT2 Inhibition) start->primary_assay selectivity_panel Selectivity Panel Screening (e.g., SIRT1, SIRT3, Kinase Panel) primary_assay->selectivity_panel data_analysis Data Analysis (IC50 Determination, Fold Selectivity) selectivity_panel->data_analysis hit_validation Hit Validation & Lead Optimization data_analysis->hit_validation

Caption: Experimental workflow for inhibitor profiling.

This workflow outlines the typical steps involved in assessing the cross-reactivity of a small molecule inhibitor. It begins with determining the potency against the primary target, followed by screening against a panel of related and unrelated targets to establish a selectivity profile.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxythiobenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-Hydroxythiobenzamide, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on data for structurally similar compounds, this should include:

  • Eye Protection: Wear chemical safety goggles or glasses.[1][2]

  • Hand Protection: Use chemically resistant gloves.[1][2]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: If working with the compound as a powder or in a way that generates dust, use a NIOSH/MSHA-approved respirator.[1]

Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][4]

Hazard Assessment and Waste Classification

Key Hazard Considerations (Based on 4-Hydroxythiobenzamide):

Property/HazardData/ClassificationSource
Physical State Solid, Yellow Crystalline Powder[1][3]
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1][3]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[2]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)[2]
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation)[2]
Melting Point 181 - 185 °C / 357.8 - 365 °F[1]

Given these potential hazards, this compound waste must not be disposed of in regular trash or down the sanitary sewer. It must be managed through an approved hazardous waste program.

Step-by-Step Disposal Protocol

1. Waste Collection and Segregation:

  • Collect all waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE, in a designated and compatible hazardous waste container.

  • Use a sturdy, leak-proof container with a secure lid. Plastic containers are often preferred over glass to minimize the risk of breakage.

  • Do not mix this compound waste with incompatible materials. It is generally advised to segregate waste streams based on their chemical properties (e.g., solids, halogenated solvents, non-halogenated solvents).

2. Container Labeling:

  • As soon as waste is added to the container, affix a "Hazardous Waste" label.

  • The label must be filled out completely and legibly. Information required typically includes:

    • Full chemical name: "this compound" (do not use abbreviations or formulas).

    • All constituents and their approximate percentages if it is a mixture.

    • The date when waste was first added to the container (accumulation start date).

    • The name and contact information of the principal investigator or laboratory supervisor.

    • The specific location (building and room number).

    • Relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).

3. Storage of Waste Container:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Keep the container closed at all times except when adding waste.

  • Ensure the storage area is secure and away from general laboratory traffic.

  • Store in a well-ventilated place.[1][3][4]

4. Disposal of Empty Containers:

  • An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.

  • To decontaminate, triple-rinse the container with a suitable solvent capable of removing the chemical residue.

  • The rinsate from this process must be collected and disposed of as hazardous waste.

  • After triple-rinsing and air-drying, the container may be disposed of in the regular trash after defacing or removing the original label.

5. Arranging for Waste Pickup:

  • Once the waste container is full (typically no more than three-quarters capacity) or the accumulation time limit set by your institution is reached, arrange for a pickup by your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management department.

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Compatible, Labeled Container B->C D Is the waste a mixture? C->D E List all constituents and percentages on label D->E Yes F Store container in designated Satellite Accumulation Area D->F No E->F G Is container full or accumulation time limit reached? F->G H Keep container sealed and continue collection G->H No I Arrange for pickup by EHS / Hazardous Waste Program G->I Yes H->C J End: Waste properly disposed I->J

Figure 1. Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Essential Safety and Operational Guide for Handling 3-Hydroxythiobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Hydroxythiobenzamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar compounds, such as 4-Hydroxythiobenzamide and other thioamide derivatives.[1][2] A cautious approach is paramount.

Hazard Assessment

Thioamides as a class of compounds may present several health risks. Based on data from similar compounds, this compound should be handled as a substance that is potentially hazardous.[1][3] Potential hazards include skin irritation, serious eye irritation, and respiratory irritation.[2] Some thioamides have also been shown to have more significant long-term health effects in animal studies.[1]

Summary of Potential Hazards

Hazard ClassificationPotential EffectGHS Hazard Statement (Assumed)
Skin IrritationCauses skin irritationH315[2]
Eye IrritationCauses serious eye irritationH319[2]
Respiratory IrritationMay cause respiratory irritationH335[2]
Acute Oral ToxicityHarmful if swallowedH302[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure when handling this compound.[1]

Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[1][5]Protects against splashes and aerosols.
Hand Protection Chemical-resistant nitrile gloves. Double-gloving is recommended, with one pair under the gown cuff and the second pair over.[6]Prevents skin contact. Gloves should be changed immediately if contaminated.[6]
Body Protection A disposable, long-sleeved, solid-front, back-closing impervious gown.[5][6]Protects skin and personal clothing from contamination.
Respiratory Protection For handling powders outside of a certified chemical fume hood, a NIOSH-approved N95 or higher-level respirator is required.[5][6] All handling of the solid and solutions should ideally occur within a fume hood.Minimizes inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Weighing:

  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to control exposure.[1]

  • Decontamination: The work surface must be decontaminated before and after handling the compound. A spill kit should be readily accessible.[1]

  • Weighing: To prevent contamination of the balance, weigh the solid compound in a tared, sealed container inside the fume hood.[1]

2. Dissolution and Transfer:

  • Solvent Addition: Add the solvent to the solid in a closed or partially covered vessel to minimize splashes and aerosol generation.

  • Transfer: Use calibrated pipettes or syringes for liquid transfers to ensure accuracy and minimize drips.

3. Post-Experiment:

  • Quenching: If applicable, any reaction quenching should be performed cautiously within the fume hood.

  • Decontamination: Thoroughly decontaminate all equipment and surfaces that came into contact with this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[7]

Waste Management Protocol

Waste TypeProcedure
Solid Waste All contaminated solid waste (e.g., gloves, weigh paper, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
Liquid Waste Collect all liquid waste containing this compound in a sealed, properly labeled, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[7]
Empty Containers The first rinse of any "empty" container that held this compound must be collected as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.[8] After thorough rinsing, labels on the container should be defaced before disposal.[8][9]
Disposal Request Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for the pickup and disposal of the waste.[7][10]

Experimental Workflow and Safety Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup prep_area Designate & Decontaminate Work Area in Fume Hood don_ppe Don Full PPE (Gown, Double Gloves, Goggles) prep_area->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh Proceed to Handling dissolve Dissolve & Transfer (Use Pipette/Syringe) weigh->dissolve experiment Perform Experiment dissolve->experiment segregate_waste Segregate Solid & Liquid Waste experiment->segregate_waste Generate Waste decon_equip Decontaminate Glassware & Equipment experiment->decon_equip Complete Experiment label_waste Label Hazardous Waste Containers segregate_waste->label_waste store_waste Store in Designated Satellite Area label_waste->store_waste store_waste->decon_equip decon_area Decontaminate Work Surface decon_equip->decon_area doff_ppe Doff PPE & Dispose as Hazardous Waste decon_area->doff_ppe

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.